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  • Product: Crustacean erythrophore concentrating hormone
  • CAS: 37933-92-9

Core Science & Biosynthesis

Foundational

Decoding the Crustacean Erythrophore Concentrating Hormone (ECH) Receptor: Identification, Structural Mapping, and Pharmacological Profiling

Executive Summary Erythrophore Concentrating Hormone (ECH)—universally recognized in modern literature as Red Pigment-Concentrating Hormone (RPCH)—holds the historical prestige of being the first invertebrate neuropeptid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Erythrophore Concentrating Hormone (ECH)—universally recognized in modern literature as Red Pigment-Concentrating Hormone (RPCH)—holds the historical prestige of being the first invertebrate neuropeptide to be fully structurally characterized[1]. Operating as a highly conserved octapeptide (pELNFSPGWamide), ECH drives rapid physiological color changes, neuromodulation, and reproductive maturation across Crustacea[2][3][4].

Despite decades of research on the peptide itself, the cognate G protein-coupled receptor (GPCR) for ECH remained an orphan until recent advancements in transcriptomic mining and heterologous expression systems[5]. This technical whitepaper provides an in-depth guide to the molecular identification, structural mapping, and pharmacological profiling of the crustacean ECH receptor, designed for researchers and drug development professionals targeting invertebrate neuroendocrine systems.

Molecular Phylogeny and GPCR Architecture

The ECH receptor belongs to the rhodopsin-like superfamily of GPCRs[5]. Evolutionarily, the ECH signaling system is a crustacean paralog of the insect Adipokinetic Hormone (AKH) and Corazonin (CRZ) systems, all of which cluster within the ancient Gonadotropin-Releasing Hormone (GnRH) peptide superfamily[1][6].

Because ECH exerts its effects at picomolar concentrations, its cognate receptor has evolved a highly specific extracellular binding pocket. The receptor couples primarily to the Gq​/11 protein pathway, initiating a Phospholipase C (PLC) cascade that culminates in the rapid mobilization of intracellular calcium ( Ca2+ )[6].

Pathway Ligand ECH Ligand (pELNFSPGWamide) GPCR Cognate GPCR (Rhodopsin-like) Ligand->GPCR Gq Gq Protein Activation GPCR->Gq PLC Phospholipase C Cleavage Gq->PLC IP3 IP3 Production PLC->IP3 Ca Intracellular Ca2+ Release IP3->Ca Response Physiological Response Ca->Response

Fig 1: ECH/RPCH GPCR signaling cascade driving intracellular calcium mobilization.

Experimental Protocol: Receptor Identification & Deorphanization

The transition from an orphan sequence to a validated ECH receptor requires a self-validating experimental loop. The following step-by-step methodology outlines the industry-standard workflow for crustacean GPCR deorphanization[5][6][7].

Step 1: In Silico Transcriptomic Mining
  • Procedure: Utilize known insect AKH receptor (AKHR) sequences as bait to query crustacean neural or eyestalk transcriptomic databases using tBLASTn.

  • Causality: Due to the deep evolutionary conservation of the GnRH superfamily, the transmembrane domains of insect AKHRs and crustacean ECH receptors share significant homology, making AKHR the optimal predictive scaffold[6].

Step 2: RACE PCR and ORF Cloning
  • Procedure: Design gene-specific primers based on the in silico hits. Perform 5' and 3' Rapid Amplification of cDNA Ends (RACE) to isolate the full Open Reading Frame (ORF) from crustacean cDNA libraries[7].

  • Causality: Transcriptomic assemblies frequently yield truncated sequences. RACE is mandatory to capture the complete N-terminal (extracellular) and C-terminal (intracellular) domains, which are critical for ligand recognition and G-protein coupling, respectively.

Step 3: Heterologous Expression in Mammalian Cells
  • Procedure: Clone the full-length ORF into a mammalian expression vector (e.g., pcDNA3.1). Transfect the construct into a specialized cell line, such as CHO-WTA11, which stably co-expresses the promiscuous Gα16​ protein and the bioluminescent reporter apoaequorin[5][6].

  • Causality: Crustacean GPCRs often fail to couple efficiently with endogenous mammalian G-proteins. The introduction of Gα16​ universally forces the receptor to couple to the PLC pathway, standardizing the downstream calcium release regardless of the receptor's native G-protein preference.

Step 4: Aequorin-Based Calcium Mobilization Assay
  • Procedure: Incubate the transfected cells with coelenterazine to reconstitute functional aequorin. Expose the cells to serial dilutions of synthetic ECH (pELNFSPGWamide) and record the resulting luminescence[6].

  • Causality: Upon ECH binding, the forced Gq​ cascade triggers a massive release of intracellular calcium. Calcium binds to aequorin, emitting a flash of light. This provides a real-time, high-signal-to-noise kinetic readout that definitively validates the receptor-ligand pairing.

Workflow N1 In Silico Mining (Transcriptomics) N2 RACE PCR & ORF Cloning (cDNA Isolation) N1->N2 N3 Heterologous Expression (CHO Cells + Gα16) N2->N3 N4 Calcium Mobilization Assay (Bioluminescence) N3->N4 N5 GPCR Deorphanization & Pharmacological Profiling N4->N5

Fig 2: Workflow for ECH GPCR identification and aequorin-based deorphanization.

Structural Mapping: Ligand-Receptor Binding Dynamics

Understanding the molecular docking of ECH to its receptor is critical for rational drug design and ecotoxicological modeling. Recent molecular dynamics (MD) simulations in 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) membranes, combined with Alanine scanning, have mapped the receptor's binding pocket[1].

The Disconnect Between Binding and Activation

A critical insight from structural mapping is that high binding affinity does not guarantee receptor activation .

  • The Phe4 Anomaly: When the Phenylalanine at position 4 of the ECH ligand is replaced with Alanine ( [Ala4] -ECH), the mutated ligand retains a high binding energy comparable to the wild-type hormone. However, it exhibits negligible biological activity[1][5].

  • Causality: MD simulations reveal that while [Ala4] -ECH successfully anchors into the receptor pocket, the mutation shifts the interaction geometry. The wild-type ligand relies on specific interactions with two critical receptor micro-switches—Ser155 and Gln237 —to induce the conformational change required for G-protein activation. The [Ala4] mutation bypasses these residues, resulting in a "dead-end" binding event[1].

Quantitative Pharmacological Profiling

The table below summarizes the structure-activity relationship (SAR) data derived from heterologous bioluminescence assays and computational docking[1][5].

Ligand / ModificationSequenceReceptor Binding Energy EC50​ (Activation)Functional Status
Wild-Type ECH pELNFSPGWamideBaseline (High)~65 pMFull Agonist
[Ala4] -ECH pELNA SPGWamideHigh (Comparable to WT)>10,000 pMNon-activating Binder
[Ala8] -ECH pELNFSPGA amideSignificantly Reduced>1,000 pMWeak Agonist
Insect AKH Homologs VariableModerate>500 pMPartial Agonist

Physiological Mapping and Downstream Pathways

Once the ECH receptor is activated, its spatial distribution across the crustacean anatomy dictates its physiological output.

  • Integumental Chromatophores (Erythrophores): ECH acts antagonistically to Pigment Dispersing Hormone (PDH). Upon binding to receptors on epithelial erythrophores, the resulting calcium influx drives the rapid concentration of red pigment granules to the center of the cell, visibly lightening the animal's coloration[3].

  • Reproductive Axis (Vitellogenesis): ECH transcripts and receptors are heavily mapped to ovarian tissue. In decapod species like the whiteleg shrimp (Litopenaeus vannamei), ECH acts as a potent vitellogenesis-stimulating factor, upregulating the expression of vitellogenin (Vg) mRNA and driving oocyte maturation[2].

  • Neuromodulation (Stomatogastric Ganglion): ECH receptors are functionally active in the stomatogastric nervous system (STNS) early in embryonic development. ECH bath application modulates motor patterns, altering the firing frequencies of pyloric neurons, proving its role as a central neuromodulator alongside its hormonal functions[4].

References

  • Insights into the Activation of a Crustacean G Protein-Coupled Receptor: Evaluation of the Red Pigment-Concentrating Hormone Receptor of the Water Flea Daphnia pulex (Dappu-RPCH R). MDPI.[Link]

  • Characterisation and pharmacological analysis of a crustacean G protein-coupled receptor: the red pigment-concentrating hormone receptor of Daphnia pulex. PubMed / Scientific Reports.[Link]

  • Characterisation and pharmacological analysis of a crustacean G protein-coupled receptor: the red pigment-concentrating hormone receptor of Daphnia pulex. PMC.[Link]

  • Functional Characterization and Signaling Systems of Corazonin and Red Pigment Concentrating Hormone in the Green Shore Crab, Carcinus maenas. Frontiers in Neuroscience.[Link]

  • Insights on Molecular Mechanisms of Ovarian Development in Decapod Crustacea: Focus on Vitellogenesis-Stimulating Factors and Pathways. PMC.[Link]

  • Crustacean Pigmentary-Effector Hormones: Chemistry and Functions of RPCH, PDH, and Related Peptides. ResearchGate.[Link]

  • Developmental Regulation of Neuromodulator Function in the Stomatogastric Ganglion of the Lobster, Homarus americanus. Journal of Neuroscience.[Link]

Sources

Exploratory

Evolutionary Conservation of Crustacean Erythrophore Concentrating Hormone (ECH/RPCH) in Arthropods: Structural Homology, GPCR Signaling, and Pleiotropic Functions

Executive Summary Crustacean erythrophore concentrating hormone (ECH), more commonly known as Red Pigment Concentrating Hormone (RPCH), is a highly conserved octapeptide neurohormone[1]. Originally identified for its pri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Crustacean erythrophore concentrating hormone (ECH), more commonly known as Red Pigment Concentrating Hormone (RPCH), is a highly conserved octapeptide neurohormone[1]. Originally identified for its primary role in pigment aggregation within chromatophores, RPCH is now recognized as a pleiotropic modulator belonging to the Adipokinetic Hormone (AKH)/RPCH peptide family[2]. This technical guide details the evolutionary biology, structural conservation, and G protein-coupled receptor (GPCR) signaling pathways of RPCH. Furthermore, it provides validated experimental methodologies for researchers and drug developers aiming to target arthropod endocrine systems for novel pharmacological interventions.

Evolutionary Origins: The AKH/RPCH/Corazonin Superfamily

RPCH holds the historical distinction of being the first invertebrate neuropeptide to be fully structurally characterized, initially isolated from the eyestalks of the shrimp Pandalus borealis[1]. Evolutionary and genomic analyses indicate that the AKH/RPCH peptide family, alongside Corazonin (CRZ) and Adipokinetic hormone/corazonin-related peptide (ACP), shares a common ancestral lineage with the vertebrate Gonadotropin-Releasing Hormone (GnRH) superfamily[3].

It is hypothesized that a gene duplication event in an Urbilaterian ancestor (approximately 700 million years ago) gave rise to these distinct, yet structurally related, signaling systems[3]. While CRZ-type receptors have been lost in multiple vertebrate lineages, the AKH/RPCH signaling axis has been rigorously conserved across arthropods. In crustaceans, it regulates chromatophore distribution and neuromodulation, while in insects, its ortholog (AKH) primarily governs energy homeostasis and lipid mobilization[3].

Structural Conservation and Structure-Activity Relationships (SAR)

The mature RPCH peptide is an octapeptide characterized by distinct post-translational modifications that are absolutely critical for its bioactivity and stability within the hemolymph[2]. The N-terminus is blocked by a pyroglutamate (pGlu) residue, which protects the peptide from aminopeptidase degradation, while the C-terminus is amidated, conferring robust resistance to carboxypeptidases[2].

Structure-Activity Relationship (SAR) studies utilizing single amino acid replacements (such as Alanine scanning) demonstrate that the aromatic residues at position 4 (Phenylalanine) and position 8 (Tryptophan) are strictly required for receptor activation and high-affinity binding[4].

Table 1: Amino Acid Sequence Alignment of the AKH/RPCH Family
Peptide NameSpeciesSequenceLength
Panbo-RPCH Pandalus borealis (Crustacean)pGlu-Leu-Asn-Phe-Ser-Pro-Gly-Trp-NH28 aa
Drome-AKH Drosophila melanogaster (Insect)pGlu-Leu-Thr-Phe-Ser-Pro-Asp-Trp-NH28 aa
Locmi-AKH-1 Locusta migratoria (Insect)pGlu-Leu-Asn-Phe-Thr-Pro-Asn-Trp-Gly-Thr-NH210 aa

(Quantitative sequence data synthesized from established AKH/RPCH databases[2],[5])

GPCR Signaling Dynamics and Pleiotropy

RPCH exerts its physiological effects by binding to the RPCH Receptor (RPCHR), a Class A Rhodopsin-like GPCR[3]. Upon ligand binding, RPCHR undergoes a conformational shift that primarily activates the Gq/11 protein alpha subunit[6]. This activation stimulates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum. The resulting Ca2+ transient activates calcineurin and other serine/threonine phosphatases, which ultimately drive the rapid aggregation of pigment granules in erythrophores[6].

Beyond pigment concentration, RPCH acts as a potent neuromodulator in the crustacean stomatogastric ganglion (STG) and swimmeret systems, and regulates ovarian maturation, highlighting its pleiotropic nature[3].

RPCH_Signaling Ligand RPCH / ECH Peptide GPCR RPCH Receptor (GPCR) Ligand->GPCR Binds Gq Gq Protein α-subunit GPCR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates IP3 IP3 Generation PLC->IP3 Cleaves PIP2 Ca2 Intracellular Ca2+ Release IP3->Ca2 Opens ER Channels Phosphatase Calcineurin / Phosphatase Ca2->Phosphatase Binds Calmodulin Response Pigment Aggregation Phosphatase->Response Dephosphorylates

RPCH GPCR Signaling Pathway: Ligand binding triggers Gq-mediated Ca2+ release and pigment aggregation.

Experimental Methodologies for Functional Validation

To rigorously study RPCH pharmacology, researchers must isolate the peptide and validate its interaction with recombinant receptors. The following protocols establish a self-validating system for neuroendocrine research.

Protocol 1: RPCH Peptide Extraction and LC-MS/MS Sequencing

Causality Check: Neuropeptides are stored in neurohemal organs. Methanol extraction is utilized because it precipitates large structural proteins while selectively solubilizing small peptides, preventing proteolytic degradation during the isolation process[4].

  • Tissue Dissection: Dissect the X-organ/sinus gland complex from the eyestalks of cold-anesthetized crustaceans.

  • Extraction: Homogenize the tissue in 90% methanol containing 0.1% trifluoroacetic acid (TFA). Centrifuge at 14,000 x g for 20 minutes at 4°C.

  • Purification: Pass the resulting supernatant through a C18 Solid Phase Extraction (SPE) cartridge. Elute the peptide fraction using 60% acetonitrile/0.1% TFA.

  • Sequencing Validation: Lyophilize the eluate, resuspend in an aqueous buffer, and analyze via LC-MS/MS. The presence of a 930 Da mass with fragmentation matching the pQLNFSPGWamide sequence confirms successful RPCH isolation[1].

Protocol 2: In Vitro GPCR Activation Assay (Aequorin Luminescence)

Causality Check: Chinese Hamster Ovary (CHO-K1) cells lack endogenous arthropod GPCRs, providing a zero-background environment. Co-transfection with apoaequorin allows real-time, highly sensitive quantification of Gq-mediated Ca2+ transients[3].

  • Cell Culture & Transfection: Culture CHO-K1 cells in DMEM/F12. Transiently co-transfect cells with an expression plasmid containing the cloned RPCHR sequence and a plasmid encoding mitochondrially-targeted apoaequorin.

  • Coelenterazine Loading: 48 hours post-transfection, harvest the cells and incubate with 5 µM coelenterazine in the dark for 3 hours to reconstitute active aequorin.

  • Assay Execution: Dispense cells into a 96-well white microplate. Inject varying concentrations of synthetic RPCH (1 pM to 1 µM) into the wells using a microplate luminometer equipped with fluidic injectors.

  • Validation Controls: Use 100 µM ATP as a positive control (which activates endogenous CHO purinergic receptors) and mock-transfected cells as a negative control to ensure system validity.

  • Data Analysis: Integrate luminescence over 20 seconds post-injection. Plot dose-response curves using non-linear regression to determine the EC50 (typically in the low picomolar range for cognate RPCH)[3].

Experimental_Workflow Step1 Transfect CHO-K1 Cells (RPCHR + Apoaequorin) Step2 Incubate with Coelenterazine Step1->Step2 Step3 Apply RPCH Peptide Ligands Step2->Step3 Step4 Measure Ca2+-induced Luminescence Step3->Step4 Step5 Calculate EC50 & Determine SAR Step4->Step5

In vitro GPCR Activation Assay Workflow: Validating RPCH-receptor interactions via luminescence.

Pharmacological and Drug Development Implications

The evolutionary divergence between arthropod AKH/RPCH receptors and vertebrate GnRH receptors presents a highly lucrative target for rational drug design. Because these GPCRs are critical for energy mobilization, stress responses, and reproduction in agricultural pests and disease vectors (e.g., mosquitoes, ticks), developing highly specific, metabolically stable peptide mimetics or small-molecule antagonists can yield next-generation, eco-friendly pesticides[6]. Utilizing the structural models of crustacean RPCHR provides a robust baseline for high-throughput screening (HTS) of compounds that selectively disrupt arthropod endocrine signaling without off-target effects on mammalian biology[6].

References

  • [3] Alexander, J. L., et al. (2018). Functional Characterization and Signaling Systems of Corazonin and Red Pigment Concentrating Hormone in the Green Shore Crab, Carcinus maenas. Frontiers in Neuroscience. 3

  • [4] Marco, H. G., et al. (2017). Structure-activity relationship of Dappu-RPCH and analogues thereof... ResearchGate. 4

  • [2] Li, S., et al. (2018). Analysis of Peptide Ligand Specificity of Different Insect Adipokinetic Hormone Receptors. MDPI. 2

  • [6] Jackson, G. E., et al. (2021). Insights into the Activation of a Crustacean G Protein-Coupled Receptor: Evaluation of the Red Pigment-Concentrating Hormone Receptor of the Water Flea Daphnia pulex (Dappu-RPCH R). MDPI. 6

  • [1] Christie, A. E., et al. (2010). Crustacean neuropeptides. PMC - NIH. 1

  • [5] Staubli, F., et al. (2002). Molecular identification of the insect adipokinetic hormone receptors. PNAS. 5

Sources

Foundational

Gene Expression Profiling of Crustacean Erythrophore Concentrating Hormone (ECH/RPCH): A Technical Whitepaper

Executive Summary Crustacean Erythrophore Concentrating Hormone (ECH), universally referred to in modern molecular literature as Red Pigment-Concentrating Hormone (RPCH), was the first invertebrate neuropeptide to be ful...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Crustacean Erythrophore Concentrating Hormone (ECH), universally referred to in modern molecular literature as Red Pigment-Concentrating Hormone (RPCH), was the first invertebrate neuropeptide to be fully structurally characterized[1]. An octapeptide (pQLNFSPGWamide) belonging to the highly conserved adipokinetic hormone (AKH)/RPCH peptide family, it is primarily synthesized in the neurosecretory X-organ/sinus gland (XO-SG) complex of the eyestalk[2].

Historically, RPCH was studied exclusively for its role in mediating pigment aggregation in erythrophores to facilitate background color adaptation. However, recent transcriptomic profiling has unveiled its pleiotropic nature. Today, RPCH is recognized as a master neuroendocrine regulator governing lipid mobilization, circadian rhythms, neuromodulation, and the induction of oocyte meiotic maturation[3]. This whitepaper provides researchers and drug development professionals with a field-proven, authoritative guide to the gene expression profiling, spatial localization, and bioinformatic analysis of ECH/RPCH.

Mechanistic Biology: The ECH/RPCH Signaling Cascade

To accurately profile gene expression, one must first understand the downstream targets and regulatory feedback loops of the hormone. RPCH exerts its physiological effects by binding to a specific G protein-coupled receptor (GPCR)[1].

Structural evaluations of crustacean GPCRs, such as the Daphnia pulex Dappu-RPCH receptor, reveal that the aromatic group at position 4 of the RPCH peptide is essential for receptor activation[1]. Upon binding, the GPCR activates a Gq-protein cascade.

G ECH ECH/RPCH Peptide GPCR RPCH Receptor (GPCR) ECH->GPCR Binds Gq Gq Protein GPCR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 / DAG PLC->IP3 Ca Intracellular Ca2+ Influx IP3->Ca Releases cGMP cGMP Cascade Ca->cGMP Modulates Pigment Pigment Concentration cGMP->Pigment Motor Act. Pleiotropy Oocyte Maturation cGMP->Pleiotropy Gene Act.

Fig 1: ECH/RPCH GPCR-mediated Ca2+/cGMP signaling cascade in crustacean cells.

Causality in Experimental Design: Because RPCH signaling relies heavily on intracellular Ca2+ and cGMP, transcriptomic studies aiming to map the RPCH regulon must account for the expression of downstream kinases and calcium-binding proteins.

Transcriptomic Profiling Strategies

Because many decapod crustaceans of ecological or commercial importance lack fully annotated reference genomes, de novo transcriptome assembly remains the gold standard for identifying ECH/RPCH transcripts and their associated receptor networks[4].

G Tissue Tissue Dissection (Eyestalk, Brain) RNA RNA Extraction & QC (RIN > 8.0) Tissue->RNA Snap Freeze Seq Illumina RNA-Seq (Paired-End) RNA->Seq Poly-A Enrich DeNovo De Novo Assembly (Trinity) Seq->DeNovo QC Trimming Quant Read Mapping (DESeq2) Seq->Quant Clean Reads Annot Annotation (BLASTx, GO) DeNovo->Annot TransDecoder DeNovo->Quant Ref Transcripts Val ISH & RT-qPCR Validation Quant->Val DEGs ID

Fig 2: De novo transcriptomic workflow for ECH/RPCH profiling in non-model crustaceans.

Protocol 1: High-Throughput RNA-Seq and De Novo Assembly

This protocol is engineered as a self-validating system to prevent RNA degradation and ensure high-fidelity assembly in non-model organisms[5].

  • Targeted Microdissection : Isolate the eyestalk (specifically the XO-SG complex), brain, and ventral nerve cord (VNC).

    • Causality: RPCH is synthesized in the CNS and eyestalk; sampling these specific ganglia enriches the pool of neuroendocrine transcripts, preventing the dilution of rare neuropeptide mRNAs by structural tissue transcripts[6].

  • Cryopreservation & Extraction : Immediately snap-freeze tissues in liquid nitrogen. Extract total RNA using a phenol-chloroform method.

    • Self-Validation: Assess RNA integrity via an Agilent Bioanalyzer. Proceed to library prep only if the RNA Integrity Number (RIN) is > 8.0. This ensures libraries represent full-length mRNAs, which is critical for assembling the complete precursor-related peptides (RPRPs) of the RPCH preprohormone[2].

  • Library Preparation & Sequencing : Perform Poly-A selection to enrich for mRNA, followed by paired-end sequencing (e.g., Illumina HiSeq, 2x125 bp) to a depth of at least 120 million reads per sample[5].

    • Causality: Deep paired-end sequencing is critical for resolving alternative splicing events and distinguishing RPCH from structurally similar neuropeptides.

  • De Novo Assembly & Annotation : Filter raw reads using Trimmomatic to remove adapters and low-quality bases (Phred < 30). Assemble the clean reads using Trinity[5].

  • Differential Expression Analysis : Map clean reads back to the assembled transcriptome using RSEM and identify differentially expressed genes (DEGs) using DESeq2. Use strict screening criteria ( ∣log2​FoldChange∣≥1 , P≤0.05 ) to identify true biological shifts[3].

Spatial Localization via In Situ Hybridization (ISH)

While RNA-Seq provides global quantitative data, it destroys spatial context. To map ECH/RPCH transcripts to specific neuronal clusters, Whole-Mount In Situ Hybridization (ISH) is required.

Protocol 2: Whole-Mount ISH of Crustacean Ganglia
  • Probe Synthesis : Design Digoxigenin (DIG)-labeled antisense RNA probes targeting the open reading frame (e.g., the 642-nucleotide ORF in Scylla olivacea) of the RPCH preprohormone[6].

    • Self-Validation: Simultaneously synthesize a DIG-labeled sense probe. Run this in parallel as an absolute negative control to rule out non-specific binding to the dense crustacean neuropil.

  • Fixation and Permeabilization : Fix dissected brains and eyestalks in 4% paraformaldehyde (PFA) overnight. Permeabilize using Proteinase K (10 µg/mL) for 15 minutes.

    • Causality: PFA cross-links proteins to preserve tissue architecture, while Proteinase K partially digests surrounding structural proteins, allowing the bulky DIG-probe to penetrate the tissue matrix.

  • Hybridization : Incubate tissues with the antisense probe at 55°C for 16 hours in a hybridization buffer containing 50% formamide.

  • Detection : Wash stringently, then incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP). Develop the signal using NBT/BCIP substrate.

  • Interpretation : Positive signals are typically localized to specific neuronal clusters. For example, in crabs, RPCH expression is highly localized to neuronal clusters 6, 8, 9, 10, and 17 in the brain, and specific clusters in the eyestalk X-organ[3][6].

Quantitative Expression Dynamics and Regulatory Networks

Gene expression profiling reveals that RPCH is dynamically regulated by internal physiological cues and upstream neurotransmitters. Summarized below are key quantitative expression dynamics observed in recent transcriptomic studies.

Table 1: Representative ECH/RPCH Expression Dynamics in Decapod Crustaceans
Target TissuePhysiological Condition / TreatmentRPCH Expression TrendDownstream Biological EffectReference
Eyestalk / Brain5-HT (Serotonin) AdministrationSignificant Upregulation Acts as downstream hormone of 5-HT[6]
Nervous SystemVitellogenic Stage (Ovarian Growth)Peak Upregulation Stimulates methyl farnesoate release[3]
Nervous SystemFinal Meiotic MaturationSignificant Downregulation Cessation of vitellogenesis[3]
Ovarian TissueRPCH Peptide AdministrationUpregulation of Target Genes Upregulates cdc2 kinase, cyclin B[3]

Mechanistic Insight into Regulatory Networks: Serotonin (5-HT) acts as a critical upstream neurotransmitter that directly upregulates RPCH gene expression in the eyestalk[6]. Once translated and released, RPCH acts not only on erythrophores but heavily targets the reproductive axis. Comparative ovarian transcriptome analyses following RPCH administration demonstrate a significant upregulation of meiosis-related genes (such as cdc2 kinase, cyclin B, and retinoid-X receptor). This proves that RPCH induces germinal vesicle breakdown and drives late-stage oocyte meiotic maturation[3].

Conclusion

The transition of ECH/RPCH from a simple pigmentary-effector hormone to a master regulator of crustacean physiology highlights the power of modern transcriptomics[4]. By combining rigorous de novo RNA-Seq assemblies with spatially resolved in situ hybridization, researchers can map the complex neuroendocrine networks of non-model organisms. Adhering to the self-validating protocols and stringent quality controls outlined in this guide ensures high-fidelity data, accelerating advancements in crustacean aquaculture, ecotoxicology, and comparative endocrinology.

References

  • Crustacean Pigmentary-Effector Hormones: Chemistry and Functions of RPCH, PDH, and Related Peptides1. Integrative and Comparative Biology.2

  • Characterization of red pigment concentrating hormone (RPCH) in the female mud crab (Scylla olivacea) and the effect of 5-HT on its expression. PubMed. 6

  • Insights into the Activation of a Crustacean G Protein-Coupled Receptor: Evaluation of the Red Pigment-Concentrating Hormone Receptor of the Water Flea Daphnia pulex (Dappu-RPCH R). PMC. 1

  • Evidences for Red Pigment Concentrating Hormone (RPCH) and Beta-Pigment Dispersing Hormone (β-PDH) Inducing Oocyte Meiotic Maturation in the Chinese Mitten Crab, Eriocheir sinensis. PMC. 3

  • Transcriptome analysis provides insights into the mechanism of carapace stripe formation in two closely related Marsupenaeus species. Frontiers.

  • Comparison of transcriptomes from two chemosensory organs in four decapod crustaceans reveals hundreds of candidate chemoreceptor proteins. PLOS One. 5

  • Tapping the Power of Crustacean Transcriptomics to Address Grand Challenges in Comparative Biology: An Introduction to the Symposium. PubMed. 4

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Exploratory

A Technical Guide to the Neuromodulatory Functions of Crustacean Erythrophore Concentrating Hormone in the Stomatogastric Ganglion

For Researchers, Scientists, and Drug Development Professionals Abstract The crustacean stomatogastric ganglion (STG) is a premier model system for understanding the principles of neural circuit plasticity and neuromodul...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The crustacean stomatogastric ganglion (STG) is a premier model system for understanding the principles of neural circuit plasticity and neuromodulation.[1][2] This ganglion, containing a small, well-defined number of neurons (~30), generates two vital rhythmic motor patterns: the faster pyloric rhythm for filtering food and the slower gastric mill rhythm for chewing.[1][3][4] The remarkable flexibility of these circuits is largely governed by a diverse array of neuromodulators, including neuropeptides.[2] This guide focuses on the neuromodulatory role of Erythrophore Concentrating Hormone (ECH), a member of the widespread Crustacean Hyperglycemic Hormone (CHH) superfamily.[5][6][7] While classically known for its role in pigment concentration, ECH, also referred to as Red Pigment Concentrating Hormone (RPCH), exhibits significant influence over the neuronal activity and synaptic interactions within the STG.[2][8][9] We will delve into the established functions of ECH, the experimental methodologies used to uncover these roles, and the potential implications for understanding neuromodulation in more complex nervous systems.

Introduction: The Stomatogastric Nervous System and the CHH Peptide Family

The stomatogastric nervous system (STNS) of decapod crustaceans, such as crabs and lobsters, is an experimentally accessible network of ganglia that controls the rhythmic movements of the foregut.[1] The STG itself contains the core central pattern generator (CPG) circuits for the pyloric and gastric mill rhythms.[1][3] These circuits are not static; their output is continuously sculpted by descending inputs from other ganglia and by circulating neurohormones.[2][10]

The Crustacean Hyperglycemic Hormone (CHH) superfamily is a diverse group of neuropeptides that regulate a wide range of physiological processes in arthropods, including metabolism, molting, and reproduction.[5][6][7][11] This family includes CHH, Molt-Inhibiting Hormone (MIH), and Gonad-Inhibiting Hormone (GIH), among others.[5][6][7] ECH (or RPCH) is a member of this family, primarily synthesized in the X-organ-sinus gland complex in the eyestalk and released into the hemolymph as a neurohormone.[6][7] Its presence and activity within the STG suggest a direct role in modulating motor output.[2]

Neuromodulatory Actions of ECH on STG Circuits

The application of ECH to the isolated STG preparation can reconfigure the output of both the pyloric and gastric mill circuits. These effects are dose-dependent and can vary between different crustacean species. While specific quantitative data on ECH's effects are embedded within broader studies of neuromodulation, the qualitative actions are well-documented.

Modulation of the Pyloric Rhythm

The pyloric rhythm is a triphasic motor pattern driven by a pacemaker kernel composed of the Anterior Burster (AB) and Pyloric Dilator (PD) neurons.[12][13] This pacemaker group then drives the follower neurons, including the Lateral Pyloric (LP) and Pyloric (PY) neurons, through a series of inhibitory synapses.[3]

ECH application can alter several key parameters of the pyloric rhythm:

  • Increased Cycle Frequency: ECH often leads to an increase in the frequency of the pyloric rhythm. This is thought to occur through direct depolarization of the pacemaker neurons (AB/PD), bringing them to their firing threshold more quickly.

  • Altered Phasing and Firing Patterns: The relative timing of bursts among the different pyloric neurons can be shifted by ECH. For instance, the duration and intensity of LP and PY neuron bursts may be altered, leading to changes in the motor output.

  • Activation of Quiescent Preparations: In preparations where the pyloric rhythm has ceased, the application of ECH can initiate or restore rhythmic activity, highlighting its role in circuit activation.

Modulation of the Gastric Mill Rhythm

The gastric mill rhythm is a slower, more complex motor pattern that is not spontaneously active in the isolated STG and requires modulatory input for its activation.[1][14] ECH is one of the many modulators that can initiate and shape the gastric mill rhythm.

  • Rhythm Initiation: Bath application of ECH can trigger the gastric mill rhythm by activating key neurons within the circuit, such as the Lateral Gastric (LG) and Interneuron 1 (Int1).

  • Pattern Reconfiguration: The specific pattern of the ECH-elicited gastric mill rhythm can differ from that produced by other modulators or by stimulating descending projection neurons. This demonstrates that different modulators can access and reconfigure the same underlying circuit to produce distinct outputs.

Cellular and Synaptic Mechanisms of ECH Action

The neuromodulatory effects of ECH are mediated by its interaction with specific receptors on the surface of STG neurons, leading to changes in their intrinsic electrical properties and synaptic strengths.

Modulation of Intrinsic Properties

ECH can directly alter the excitability of individual neurons by modulating voltage-gated ion channels. This is often achieved through second messenger signaling cascades.[15][16][17] While the specific second messenger pathways for ECH in the STG are not fully elucidated, neuropeptide modulation in this system is known to involve pathways such as cyclic AMP (cAMP) and the phosphoinositol pathway.[16][18]

The primary mechanism involves the activation of a voltage-dependent inward current, which contributes to the depolarization of the neuron and can enhance plateau potentials, leading to longer and more robust bursts of action potentials.

Modulation of Synaptic Transmission

ECH can also modify the strength of synaptic connections between neurons in the STG. This can occur at both presynaptic and postsynaptic sites.

  • Presynaptic Facilitation/Inhibition: ECH can alter the amount of neurotransmitter released from presynaptic terminals. For example, it might enhance the release of glutamate from inhibitory synapses, thereby strengthening the inhibition of postsynaptic neurons.

  • Postsynaptic Receptor Modulation: ECH can change the sensitivity of postsynaptic receptors to neurotransmitters like acetylcholine and glutamate, the primary fast inhibitory transmitters in the STG.[19][20][21]

Experimental Methodologies

The study of ECH's neuromodulatory functions in the STG relies on a combination of electrophysiological, anatomical, and biochemical techniques.

Electrophysiological Recording

This is the cornerstone technique for studying the activity of the STG.

Experimental Protocol: Combined Intracellular and Extracellular Recording from the Isolated STG

  • Dissection: The stomatogastric nervous system (STNS), including the STG, commissural ganglia (CoGs), and esophageal ganglion (OG), is dissected from a decapod crustacean (e.g., Cancer borealis or Homarus americanus) in cold saline.[22]

  • Mounting and Desheathing: The STNS is pinned out in a silicone-lined petri dish. The connective tissue sheath covering the STG is carefully removed using fine forceps to allow for microelectrode penetration and effective superfusion of neuromodulators.

  • Extracellular Recording: Pin electrodes or suction electrodes are placed on the motor nerves exiting the STG (e.g., lvn, mvn, pdn) to record the spike trains of identified motor neurons.[4][23] This provides a real-time readout of the motor pattern.

  • Intracellular Recording: Sharp glass microelectrodes filled with a conducting solution (e.g., 3 M KCl) are used to impale the somata of individual STG neurons.[4][24][25] This allows for the recording of membrane potential, including subthreshold oscillations and synaptic potentials.

  • Superfusion: The preparation is continuously superfused with physiological saline. A multi-channel perfusion system is used to switch between control saline and saline containing known concentrations of ECH.

  • Data Acquisition and Analysis: Extracellular and intracellular signals are amplified, digitized, and recorded using appropriate hardware and software. Analysis focuses on changes in cycle frequency, burst duration, spike frequency, and the phase relationships between different neurons.

Immunohistochemistry

This technique is used to localize ECH and its putative receptors within the STNS.

Experimental Protocol: Whole-Mount Immunohistochemistry for ECH

  • Fixation: The dissected STNS is fixed in 4% paraformaldehyde in phosphate-buffered saline (PBS) for several hours at 4°C.[26]

  • Permeabilization: The tissue is washed in PBS and then permeabilized with a detergent (e.g., Triton X-100) in PBS to allow antibodies to penetrate the cells.

  • Blocking: Non-specific antibody binding is blocked by incubating the tissue in a solution containing normal serum (e.g., normal goat serum).

  • Primary Antibody Incubation: The tissue is incubated in a solution containing the primary antibody specific to ECH overnight at 4°C.

  • Secondary Antibody Incubation: After washing, the tissue is incubated in a solution containing a fluorescently labeled secondary antibody that binds to the primary antibody.

  • Mounting and Imaging: The tissue is mounted on a slide and imaged using a confocal microscope to visualize the distribution of ECH-like immunoreactivity.

Mass Spectrometry

Modern mass spectrometry techniques are used to identify and quantify neuropeptides within the STNS.[27][28][29][30] This can confirm the presence of ECH and identify other co-localized peptides.

Data Presentation and Visualization

Summary of ECH Effects on STG Rhythms
ParameterEffect on Pyloric RhythmEffect on Gastric Mill RhythmPutative Mechanism
Cycle Frequency IncreaseInitiation and modulationDepolarization of pacemaker/driver neurons
Neuronal Activity Altered burst duration and intensityActivation of key circuit elementsModulation of intrinsic currents
Synaptic Strength Modulation of inhibitory synapsesReconfiguration of synaptic interactionsPre- and postsynaptic mechanisms
Overall Output Faster, re-phased rhythmActivation of a specific motor patternCircuit-wide modulation
Signaling and Experimental Workflow Diagrams

ECH_Signaling_Pathway ECH ECH Receptor GPCR ECH->Receptor Binds G_Protein G-Protein Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Activates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Kinase Protein Kinase (e.g., PKA) Second_Messenger->Kinase Activates Ion_Channel Ion Channel Kinase->Ion_Channel Phosphorylates Neuronal_Response Change in Neuronal Activity Ion_Channel->Neuronal_Response Modulates Current

Caption: Putative ECH signaling pathway in an STG neuron.

Experimental_Workflow cluster_prep Preparation cluster_recording Recording cluster_experiment Experiment cluster_analysis Analysis Dissection 1. Dissect STNS Mounting 2. Mount & Desheath STG Dissection->Mounting Extracellular 3. Place Extracellular Electrodes on Nerves Mounting->Extracellular Intracellular 4. Impale Neurons with Intracellular Electrodes Extracellular->Intracellular Control 5. Record Baseline Activity (Control Saline) Intracellular->Control ECH_App 6. Superfuse with ECH Control->ECH_App Washout 7. Washout ECH_App->Washout Data_Analysis 8. Analyze Changes in Frequency, Phase, etc. Washout->Data_Analysis

Caption: Electrophysiology workflow for studying ECH effects.

Implications and Future Directions

The study of ECH in the stomatogastric ganglion provides crucial insights into how a single neuropeptide can reconfigure neural circuits to produce flexible behavioral outputs. This "simple" system reveals fundamental principles of neuromodulation that are likely conserved across the animal kingdom, including in the human brain.

Future research in this area could focus on:

  • Receptor Identification: Cloning and characterizing the specific G-protein coupled receptors (GPCRs) that mediate the effects of ECH in the STG.

  • Second Messenger Pathways: Elucidating the precise intracellular signaling cascades activated by ECH in different STG neurons.

  • In Vivo Relevance: Correlating the levels of circulating ECH with the motor patterns of the stomach in intact, behaving animals.

  • Drug Development: The highly specific actions of neuropeptides on their receptors make them and their signaling pathways potential targets for the development of novel therapeutics for neurological and psychiatric disorders characterized by circuit dysregulation.

By continuing to unravel the complexities of neuromodulation in the crustacean STG, we can build a more comprehensive understanding of how nervous systems adapt and respond to an ever-changing internal and external environment.

References

  • Aucoin, L., & Hui, B. (2020). The Crustacean Hyperglycemic Hormone Superfamily: Progress Made in the Past Decade. Frontiers in Endocrinology, 11, 578958. [Link]

  • Marder, E., & Bucher, D. (2007). Crab STG connectivity diagram. ResearchGate. [Link]

  • Chang, E. S. (2001). Crustacean Hyperglycemic Hormone Family: Old Paradigms and New Perspectives. American Zoologist, 41(4), 1046-1053. [Link]

  • Nusbaum, M. P., & Beenhakker, M. P. (2002). Regulating Peptidergic Modulation of Rhythmically Active Neural Circuits. Progress in Neurobiology, 68(5), 335-361. [Link]

  • Webster, S. G., Keller, R., & Dircksen, H. (2020). The Crustacean Hyperglycemic Hormone Superfamily: Progress Made in the Past Decade. Frontiers in Endocrinology, 11, 578958. [Link]

  • Marder, E. (2017). Stomatogastric Nervous System. Oxford Research Encyclopedia of Neuroscience. [Link]

  • Selverston, A. I. (2007). Stomatogastric ganglion. Scholarpedia, 2(7), 1661. [Link]

  • Marder, E., & Goaillard, J. M. (2006). The complexity of small circuits: the stomatogastric nervous system. Current Biology, 16(16), R643-R646. [Link]

  • Wikipedia contributors. (2023, December 1). Stomatogastric ganglion. In Wikipedia, The Free Encyclopedia. [Link]

  • La-Borie, N., Ollivaux, C., & Soyez, D. (2010). Molecular evolution of the crustacean hyperglycemic hormone family in ecdysozoans. BMC Evolutionary Biology, 10, 272. [Link]

  • Beenhakker, M. P., & Nusbaum, M. P. (2004). Peptide Hormone Modulation of a Neuronally Modulated Motor Circuit. Journal of Neurophysiology, 92(5), 2964-2976. [Link]

  • Marder, E. (1976). Cholinergic motor neurones in the stomatogastric system of the lobster. The Journal of Physiology, 257(1), 63-86. [Link]

  • Goaillard, J. M., & Marder, E. (2010). Identifiable Cells in the Crustacean Stomatogastric Ganglion. Physiology, 25(5), 284-295. [Link]

  • Christie, A. E., et al. (2006). Members of the crustacean hyperglycemic hormone (CHH) peptide family are differentially distributed both between and within the neuroendocrine organs of Cancer crabs. Journal of Experimental Biology, 209(Pt 16), 3241-3256. [Link]

  • Hooper, S. L., & Marder, E. (1987). Modulation of the Lobster Pyloric Rhythm by the Peptide Proctolin. Journal of Neuroscience, 7(7), 2097-2112. [Link]

  • Blitz, D. M., et al. (2004). Modulation of Rhythmic Motor Activity by Pyrokinin Peptides. Journal of Neurophysiology, 92(5), 2977-2990. [Link]

  • Miller, J. P., et al. (2011). Optical Imaging of Neurons in the Crab Stomatogastric Ganglion with Voltage-sensitive Dyes. Journal of Visualized Experiments, (49), 2640. [Link]

  • Fahoum, S. K., & Blitz, D. M. (2024). Neuropeptide Modulation Enables Biphasic Internetwork Coordination via a Dual-Network Neuron. eNeuro, 11(6), ENEURO.0089-24.2024. [Link]

  • Swensen, A. M., & Marder, E. (2000). Multiple Peptides Converge to Activate the Same Voltage-Dependent Current in a Central Pattern-Generating Circuit. Journal of Neuroscience, 20(18), 6752-6759. [Link]

  • Miller, J. P. (1987). Overview of the stomatogastric nervous system. The crustacean stomatogastric system, 1-17. [Link]

  • Miller, J. P., et al. (2011). Optical Imaging of Neurons in the Crab Stomatogastric Ganglion with Voltage-sensitive Dyes. Journal of Visualized Experiments, (49), 2640. [Link]

  • Marder, E. (1976). Cholinergic motor neurones in the stomatogastric system of the lobster. Brandeis ScholarWorks. [Link]

  • Marder, E., & O'Leary, T. (2018). From the Neuroscience of Individual Variability to Climate Change. Current Biology, 28(17), R957-R961. [Link]

  • The Marder Lab. (n.d.). Using Scientifica electrophysiology equipment to investigate blue light responses in crab stomatogastric ganglion neurons. [Link]

  • Szucs, A. (2010). Intracellular recording of a neuron from the crab stomatogastric ganglion. ResearchGate. [Link]

  • Weimann, J. M., et al. (1997). Modulation of Oscillator Interactions in the Crab Stomatogastric Ganglion by Crustacean Cardioactive Peptide. Journal of Neuroscience, 17(5), 1748-1760. [Link]

  • Christie, A. E., et al. (2013). An Updated Guide to the Identification, Quantitation, and Imaging of the Crustacean Neuropeptidome. In Methods in Molecular Biology (Vol. 1045, pp. 249-281). [Link]

  • Hartline, D. K., & Gassie, D. V. (2000). STG Overview. University of Hawaii. [Link]

  • Nagy, F., & Miller, J. P. (1987). Suppression of Oscillatory Activity Implication of GABAergic Inputs Crustacean Neurons. Journal of Neuroscience, 7(9), 2716-2726. [Link]

  • Marder, E., & Bucher, D. (2007). Neuromodulatory control of the stomatogastric ganglion (STG). ResearchGate. [Link]

  • Skiebe, P. (2001). Neuropeptides Are Ubiquitous Chemical Mediators: Using the Stomatogastric Nervous System as a Model System. Acta Biologica Hungarica, 52(2-3), 265-281. [Link]

  • Christie, A. E. (2014). Crustacean neuropeptides. Cellular and Molecular Life Sciences, 71(8), 1369-1403. [Link]

  • Wikipedia contributors. (2024, March 29). Second messenger system. In Wikipedia, The Free Encyclopedia. [Link]

  • Ossipov, M. H., & Porreca, F. (2005). Second Messenger Pathways in Pain. Iowa Research Online. [Link]

  • Ukhanov, K., et al. (2022). Immunocytochemical Localization of Enzymes Involved in Dopamine, Serotonin, and Acetylcholine Synthesis in the Optic Neuropils and Neuroendocrine System of Eyestalks of Paralithodes camtschaticus. Frontiers in Physiology, 13, 856033. [Link]

  • Sararas, C., et al. (2000). Co-culture of a red pigment concentrating hormone (RPCH)-containing X organ neuron with tegumentary erythrophores. ResearchGate. [Link]

  • Hui, L., et al. (2015). Expression and distribution of neuropeptides in the nervous system of the crab Carcinus maenas and their roles in environmental stress. PLoS One, 10(4), e0122921. [Link]

  • Newton, A. C., & Scott, J. D. (2016). Second Messengers. Cold Spring Harbor Perspectives in Biology, 8(8), a005926. [Link]

  • Lomas, L. O., & Li, L. (2016). Mass Spectrometry Imaging of Neuropeptides in Crustacean Brain Tissue. Journal of Visualized Experiments, (113), 54181. [Link]

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Protocols & Analytical Methods

Method

Application Note: Extraction and Purification of Crustacean Erythrophore Concentrating Hormone (RPCH) from Eyestalks

Executive Summary & Biochemical Profile Crustacean Erythrophore Concentrating Hormone (ECH), more universally known as Red Pigment Concentrating Hormone (RPCH), is a highly conserved neurohormone synthesized in the X-org...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Biochemical Profile

Crustacean Erythrophore Concentrating Hormone (ECH), more universally known as Red Pigment Concentrating Hormone (RPCH), is a highly conserved neurohormone synthesized in the X-organ sinus gland complex of the crustacean eyestalk[1]. Functionally, RPCH regulates pigment concentration in chromatophores, modulates the stomatogastric nervous system, and stimulates ovarian maturation.

Because RPCH is present in minute quantities (less than 1 µg per gram of lyophilized eyestalk), extracting and isolating it requires a highly optimized, self-validating workflow that minimizes proteolytic degradation while maximizing the recovery of lipophilic peptides[2]. This application note outlines a robust, causality-driven protocol for the extraction, defatting, and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) purification of RPCH.

Mechanistic Rationale for Extraction Workflow

The structural biology of RPCH dictates the physical and chemical parameters of its extraction. RPCH is an uncharged, hydrophobic octapeptide (pGlu-Leu-Asn-Phe-Ser-Pro-Gly-Trp-NH2 ) featuring an N-terminal pyroglutamate and a C-terminal amide[1].

  • Lyophilization over Fresh Tissue: Neuropeptides are highly susceptible to endogenous proteases. Rapid freezing and lyophilization immediately halt enzymatic activity and concentrate the tissue mass, maximizing the yield of the low-abundance RPCH[2].

  • Acidified Extraction (0.1% TFA): The acidic environment (pH ~2.0) protonates structural proteins, causing them to denature and precipitate. Conversely, the small, hydrophobic RPCH remains highly soluble in the acidic aqueous phase[2].

  • Liquid-Liquid Partitioning (Defatting): Crustacean eyestalks (particularly the ommatidia) are rich in complex lipids. If not removed, these lipids will irreversibly foul the C18 HPLC column. Partitioning the extract with ethyl acetate effectively removes non-polar lipids into the organic phase, leaving the target peptide safely in the aqueous layer[2].

ExtractionWorkflow A Crustacean Eyestalks (Harvest & Lyophilize) B Homogenization (0.1% TFA in H2O) A->B C Centrifugation (10,000 x g, 4°C) B->C D Liquid-Liquid Partitioning (Ethyl Acetate Defatting) C->D E Aqueous Phase (Peptide Extract) D->E Extract Aqueous Layer F Centrifugal Filtration (0.45 µm Nylon) E->F G RP-HPLC Purification (C18 Column, ACN Gradient) F->G H Lyophilization of Fractions (Pure RPCH) G->H

Workflow for the extraction and RP-HPLC purification of RPCH from crustacean eyestalks.

Reagents and Equipment

  • Biological Material: Live adult crustaceans (e.g., Palaemonetes pugio, Litopenaeus vannamei, or Homarus americanus).

  • Reagents: Trifluoroacetic acid (TFA, HPLC grade), Acetonitrile (ACN, LC-MS grade), Ethyl Acetate (ACS grade), Ultrapure Water (18.2 MΩ·cm).

  • Equipment: Lyophilizer, Polytron tissue homogenizer, Refrigerated centrifuge, SpeedVac concentrator, RP-HPLC system with a UV-Vis diode array detector (DAD), and a C18 analytical column (e.g., 250 mm × 4.6 mm, 5 µm particle size).

Step-by-Step Extraction & Purification Protocol

Phase 1: Tissue Harvesting & Preparation
  • Anesthesia and Dissection: Anesthetize the crustaceans by packing them in ice for 30–60 minutes. Rapidly excise the eyestalks at the articulating membrane using micro-scissors[3].

    • Causality: Cold anesthesia prevents stress-induced neuropeptide release and minimizes proteolytic degradation during dissection.

  • Lyophilization: Immediately freeze the excised eyestalks in liquid nitrogen. Lyophilize the tissue for 24–48 hours until completely dry.

    • Causality: Removing water content prevents hydrolysis and allows for the precise calculation of dry tissue weight prior to homogenization.

Phase 2: Acidified Solvent Extraction & Defatting
  • Homogenization: Weigh the lyophilized eyestalks. Add 1.0 mL of 0.1% TFA in ultrapure water per 50 mg of dry tissue. Homogenize thoroughly on ice for 2 minutes[2].

  • Centrifugation: Centrifuge the homogenate at 10,000 × g for 15 minutes at 4°C. Transfer the peptide-rich supernatant to a clean glass tube.

  • Liquid-Liquid Partitioning: Add an equal volume of cold ethyl acetate to the supernatant. Vortex vigorously for 1 minute, then centrifuge at 3,000 × g for 5 minutes to separate the phases[2].

    • Causality: The upper organic layer contains unwanted lipids and pigments. The lower aqueous layer contains the protonated RPCH.

  • Phase Separation: Carefully aspirate and discard the upper ethyl acetate layer. Repeat the ethyl acetate wash two more times.

  • Concentration: Dry the remaining aqueous phase in a SpeedVac concentrator to remove residual volatile solvents. Resuspend the pellet in 200 µL of 0.1% TFA and filter through a 0.45 µm Nylon centrifugal filter[2].

Phase 3: RP-HPLC Purification
  • Chromatography Setup: Inject the filtered extract (typically 50–100 µL) onto a C18 reverse-phase column equilibrated with Mobile Phase A (0.1% TFA in water).

  • Elution Gradient: Elute the peptide using a linear gradient of Mobile Phase B (0.1% TFA in Acetonitrile) as detailed in Table 2.

    • Causality: RPCH contains hydrophobic residues (Phe, Trp, Leu) that bind strongly to the C18 stationary phase. A gradual increase in the non-polar solvent (Acetonitrile) is required to disrupt these interactions and elute the peptide sharply.

  • Fraction Collection: Monitor absorbance at 210 nm (peptide bonds) and 254 nm (aromatic rings of Phe and Trp). Collect fractions corresponding to the major peaks eluting between 35–45% Acetonitrile[2].

Quantitative Parameters & Data Tables

To ensure reproducibility, all quantitative parameters for the HPLC gradient and expected biochemical yields are summarized below.

Table 1: Biochemical Profile of RPCH

Parameter Specification
Peptide Sequence pGlu-Leu-Asn-Phe-Ser-Pro-Gly-Trp-NH2
Molecular Weight 929.4 Da (Monoisotopic)
Isoelectric Point (pI) ~5.5 (Uncharged at physiological pH)

| Expected Yield | ~0.5 to 1.5 µg per gram of dry eyestalk tissue |

Table 2: RP-HPLC Gradient Parameters

Time (min) Flow Rate (mL/min) % Mobile Phase A (0.1% TFA in H2O) % Mobile Phase B (0.1% TFA in ACN)
0 1.0 95 5
5 1.0 95 5
45 1.0 40 60
50 1.0 0 100

| 60 | 1.0 | 95 | 5 |

Self-Validation: Structural & Functional Assays

A rigorous protocol must be a self-validating system. Because RP-HPLC peaks can contain co-eluting contaminants, the isolated fractions must be validated structurally and functionally.

Structural Validation via MALDI-TOF MS

Lyophilize the collected HPLC fractions and resuspend them in a matrix solution (e.g., α-cyano-4-hydroxycinnamic acid). Analyze via MALDI-TOF mass spectrometry.

  • Validation Metric: The presence of a prominent [M+Na]+ ion peak at m/z 952.4 or an [M+H]+ ion peak at m/z 930.4 confirms the structural identity of RPCH[3].

Functional Validation via In Vivo Bioassay

RPCH exerts its physiological effects by binding to a G-protein coupled receptor (GPCR), triggering an IP3/Calcium signaling cascade that rapidly concentrates erythrophore pigments.

  • Validation Metric: Inject 10 µL of the purified fraction (resuspended in crustacean saline) into the abdominal musculature of an eyestalk-ablated (destalked) shrimp. A successful extraction is validated if the shrimp's red chromatophores visibly concentrate (turn from red to pale/white) within 5 minutes.

RPCHPathway RPCH RPCH (Octapeptide) GPCR RPCH Receptor (GPCR) RPCH->GPCR Binding Gq Gq Protein GPCR->Gq PLC Phospholipase C Gq->PLC IP3 IP3 / DAG PLC->IP3 Ca Intracellular Ca2+ Release IP3->Ca Pigment Erythrophore Pigment Concentration Ca->Pigment

GPCR-mediated intracellular signaling pathway of RPCH inducing pigment concentration.

References

  • Crustacean Pigmentary-Effector Hormones: Chemistry and Functions of RPCH, PDH, and Related Peptides1 Integrative and Comparative Biology, Oxford Academic.[Link][1]

  • Rapid Isolation of Nanogram Amounts of Crustacean Erythrophore Concentrating Hormone from Invertebrate Nerve Tissue by RP-HPLC Jaffe, H., Loeb, M., Hayes, D. K., & Holston, N. (1982). Journal of Liquid Chromatography. Taylor & Francis.[Link][2]

  • Mass spectral characterization of peptide transmitters/hormones in the nervous system and neuroendocrine organs of the American lobster Homarus americanus Stemmler, E. A., et al. (2007). Journal of Mass Spectrometry, PMC.[Link][3]

  • Functional Characterization and Signaling Systems of Corazonin and Red Pigment Concentrating Hormone in the Green Shore Crab, Carcinus maenas Frontiers in Neuroscience (2018).[Link]

Sources

Application

Application Note: High-Performance Liquid Chromatography (HPLC) Purification and Characterization of Crustacean Erythrophore Concentrating Hormone (ECH/RPCH)

Introduction & Biological Context The crustacean erythrophore concentrating hormone (ECH), universally referred to in modern literature as the Red Pigment-Concentrating Hormone (RPCH) , is a highly conserved octapeptide...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Biological Context

The crustacean erythrophore concentrating hormone (ECH), universally referred to in modern literature as the Red Pigment-Concentrating Hormone (RPCH) , is a highly conserved octapeptide primarily synthesized in the X-organ-sinus gland (XO-SG) complex of the crustacean eyestalk[1]. Originally isolated from the prawn Pandalus borealis[2], RPCH holds the distinction of being the first invertebrate neuropeptide to be fully structurally characterized.

Its primary sequence—pGlu-Leu-Asn-Phe-Ser-Pro-Gly-Trp-NH₂ —is remarkably conserved across decapod crustaceans[3]. As a member of the adipokinetic hormone (AKH)/RPCH family, it plays pleiotropic roles ranging from chromatophore pigment aggregation (blanching) to the modulation of the stomatogastric nervous system and the stimulation of methyl farnesoate production[3][4]. Obtaining highly purified native RPCH is a critical prerequisite for downstream neuroendocrine profiling, receptor deorphanization, and aquaculture applications.

Mechanistic Insights: The Rationale for RP-HPLC

Purifying native RPCH from crude eyestalk extracts presents unique biochemical challenges. The peptide is highly hydrophobic due to the presence of non-polar residues (Leu, Phe, Pro, Trp) and the fact that both its N-terminus (pyroglutamate) and C-terminus (amidation) are blocked, eliminating terminal charges[2].

  • Stationary Phase Selection: Because of its extreme hydrophobicity, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) utilizing a C18 bonded silica stationary phase (e.g., Macrosphere C18 or Supelcosil LC-18DB) is the gold standard[5]. The long alkyl chains (18 carbons) provide optimal retention for the hydrophobic octapeptide.

  • Mobile Phase & Ion Pairing: The mobile phase typically consists of a water/acetonitrile gradient. The addition of 0.1% Trifluoroacetic acid (TFA) is critical[5]. TFA acts as an ion-pairing agent; it lowers the pH to suppress the ionization of the peptide's internal polar side chains (like Asn and Ser) and masks unreacted silanol groups on the silica column. This prevents peak tailing and ensures high-resolution separation[5].

  • Detection Strategy: RPCH contains two highly UV-active aromatic residues: Phenylalanine at position 4 and Tryptophan at position 8. This allows for highly sensitive dual-wavelength UV detection at 210 nm (for the peptide backbone) and 254/280 nm (specific to the aromatic rings)[5].

Purification Workflow

Workflow A Tissue Extraction (Eyestalk Sinus Gland) B Pre-purification (Sep-Pak C18 SPE) A->B C RP-HPLC (C18 Column, TFA/ACN) B->C D Fraction Collection (UV 210/254 nm) C->D E Validation (MALDI-TOF / ESI-MS) D->E

Workflow for the extraction and RP-HPLC purification of crustacean RPCH.

Experimental Protocol: Step-by-Step Methodology

Step 1: Tissue Dissection and Extraction
  • Dissect the eyestalks from the target crustacean species (e.g., Callinectes sapidus or Pandalus eous) and immediately freeze in liquid nitrogen to prevent proteolytic degradation[6].

  • Homogenize 50–100 sinus glands in 1 mL of ice-cold 0.1% formic acid or 1M acetic acid. Causality note: The acidic environment denatures large endogenous proteases and protonates the peptides, significantly increasing their solubility in the aqueous phase[7].

  • Centrifuge the homogenate at 14,000 × g for 20 minutes at 4°C to pellet cellular debris. Collect the supernatant.

Step 2: Delipidation and Pre-purification (Solid Phase Extraction)
  • Condition a Sep-Pak C18 cartridge (Waters) with 5 mL of 100% Acetonitrile (ACN), followed by equilibration with 5 mL of 0.1% TFA in LC-MS grade water[7].

  • Load the acidic supernatant onto the cartridge at a dropwise flow rate.

  • Wash the cartridge with 5 mL of 0.1% TFA in water. Causality note: This step removes salts, free amino acids, and highly polar contaminants while retaining the hydrophobic RPCH.

  • Elute the RPCH-enriched fraction using 4 mL of 50% ACN in 0.1% TFA[7].

  • Lyophilize the eluate and reconstitute in 100 µL of Mobile Phase A (0.1% TFA in water) prior to HPLC injection[5].

Step 3: RP-HPLC Separation
  • System Setup: Equip the HPLC system with a C18 analytical column (e.g., 250 mm × 4.6 mm, 5 µm particle size) and a diode array detector (DAD)[8].

  • Mobile Phases:

    • Mobile Phase A: 0.1% TFA in H₂O

    • Mobile Phase B: 0.1% TFA in ACN

  • Gradient Elution: Run the linear gradient outlined in Table 1 at a flow rate of 1.0 mL/min.

  • Detection: Monitor the eluent simultaneously at 210 nm and 254 nm[5]. Collect fractions every minute using an automated fraction collector.

Step 4: Mass Spectrometry Validation
  • Spot 0.5 µL of the target HPLC fractions onto a MALDI plate and mix with 0.5 µL of saturated α-cyano-4-hydroxycinnamic acid (CHCA) matrix.

  • Analyze via MALDI-TOF MS or ESI-MS/MS. Native RPCH will present a monoisotopic [M+H]⁺ peak at approximately m/z 930.4. Collision-induced dissociation (CID) is highly recommended to sequence the peptide and confirm the presence of the blocked N- and C-termini[7].

Quantitative Data Summaries

Table 1: Optimized RP-HPLC Gradient for RPCH Purification

Time (min)Flow Rate (mL/min)% Mobile Phase A (H₂O + 0.1% TFA)% Mobile Phase B (ACN + 0.1% TFA)
01.0955
51.0955
651.04060
701.0595
751.0955

Table 2: Expected Chromatographic and Mass Spectrometric Parameters

ParameterExpected ValueMechanistic Rationale
Retention Time (RT) ~35 - 42 minElutes during the highly hydrophobic phase of the gradient (>35% ACN).
UV Absorbance Maxima 210 nm, 254 nm, 280 nmHigh 254/280 nm signal confirms the presence of the Tryptophan and Phenylalanine residues[5].
Monoisotopic Mass[M+H]⁺ ~930.4 DaCorresponds precisely to the calculated mass of the blocked octapeptide structure.

Biological Validation: RPCH Signaling Pathway

To ensure the purified RPCH is biologically active, fractions can be validated via in vivo bioassays (observing chromatophore concentration) or in vitro cell-based receptor activation assays[6][9].

RPCH exerts its physiological effects by binding to a specific Class A Rhodopsin-like G protein-coupled receptor (GPCR)[2][9]. Upon binding, the signal is transduced via a Gq protein, which activates Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, which subsequently activates a cGMP signaling cascade, ultimately leading to the aggregation of pigment granules within the chromatophores.

Signaling RPCH Purified RPCH (Ligand) GPCR RPCH Receptor (Class A GPCR) RPCH->GPCR Binds Gq Gq Protein GPCR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates IP3 IP3 & DAG PLC->IP3 Cleaves PIP2 Ca Intracellular Ca2+ Release IP3->Ca Triggers cGMP cGMP Cascade Ca->cGMP Activates Effect Pigment Concentration (Chromatophores) cGMP->Effect Induces

RPCH-mediated GPCR signaling pathway leading to pigment concentration.

References

  • Crustacean neuropeptides - Pacific Biosciences Research Center. 1

  • Insights into the Activation of a Crustacean G Protein-Coupled Receptor: Evaluation of the Red Pigment-Concentrating Hormone Receptor of the Water Flea Daphnia pulex (Dappu-RPCH R) - PMC. 2

  • Crustacean Pigmentary-Effector Hormones: Chemistry and Functions of RPCH, PDH, and Related Peptides1 - Integrative and Comparative Biology (Oxford Academic). 3

  • Discovery and Characterization of the Crustacean Hyperglycemic Hormone Precursor Related Peptides (CPRP) and Orcokinin Neuropeptides in the Sinus Glands of the Blue Crab Callinectes sapidus Using Multiple Tandem Mass Spectrometry Techniques - ACS Publications.

  • Analysis of Invertebrate Neuropeptides by RP-HPLC - Taylor & Francis. 5

  • Molecular identification of the insect adipokinetic hormone receptors - PNAS. 7

  • An improved RP-HPLC method for simultaneous analyses of squalene and cholesterol especially in aquatic foods - PMC.8

  • Characterisation and pharmacological analysis of a crustacean G protein-coupled receptor: the red pigment-concentrating hormone receptor of Daphnia pulex - PMC. 9

  • Crustacean Pigmentary-Effector Hormones: Chemistry and Functions of RPCH, PDH, and Related Peptides - ResearchGate. 4

  • Functional Characterization and Signaling Systems of Corazonin and Red Pigment Concentrating Hormone in the Green Shore Crab - CORE. 10

Sources

Method

Application Notes and Protocols: Crustacean Erythrophore Concentrating Hormone (CECH) Receptor Binding Assay

Abstract The Crustacean Erythrophore Concentrating Hormone (CECH), also known as Red Pigment-Concentrating Hormone (RPCH), is a conserved octapeptide neurohormone that plays a pivotal role in regulating pigment aggregati...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The Crustacean Erythrophore Concentrating Hormone (CECH), also known as Red Pigment-Concentrating Hormone (RPCH), is a conserved octapeptide neurohormone that plays a pivotal role in regulating pigment aggregation in crustacean chromatophores, contributing to physiological color change.[1] Its receptor, a member of the G protein-coupled receptor (GPCR) superfamily, is a key target for research in crustacean endocrinology and comparative physiology. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust and reliable radioligand binding assay for the CECH receptor. The protocols detailed herein cover the preparation of a suitable radioligand, isolation of receptor-containing membranes from crustacean neural tissue, execution of saturation and competition binding assays, and subsequent data analysis.

Introduction

The CECH/RPCH system is a cornerstone of crustacean neuroendocrinology. The hormone, an octapeptide with the sequence pGlu-Leu-Asn-Phe-Ser-Pro-Gly-Trp-NH2, is primarily synthesized in the X-organ-sinus gland complex located in the eyestalks.[1] Upon its release into the hemolymph, CECH binds to its specific receptor on erythrophores, initiating a signaling cascade that leads to the concentration of red pigment granules.

The CECH receptor is a Class A GPCR.[1] Functional studies have shown that upon ligand binding, the receptor activates a Gq protein-mediated signaling pathway. This leads to the activation of phospholipase C (PLC), subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and ultimately, a rise in intracellular calcium concentrations ([Ca2+]i), which is the critical second messenger for pigment aggregation.[2][3] Understanding the binding kinetics of this receptor is fundamental for structure-activity relationship studies of CECH analogs and for the discovery of potential modulators.

Radioligand binding assays remain the gold standard for quantifying receptor-ligand interactions, providing precise measurements of receptor affinity (Kd) and density (Bmax).[2] This guide will detail the necessary steps to perform such assays for the native CECH receptor.

CECH Receptor Signaling Pathway

The binding of CECH to its receptor initiates a well-characterized Gq-mediated signaling cascade.

CECH_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space CECH CECH (Ligand) Receptor CECH Receptor (GPCR) CECH->Receptor Binding G_protein Gq Protein (α, β, γ) Receptor->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC α-subunit activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca_release Ca²⁺ Release ER->Ca_release Pigment_Aggregation Pigment Granule Aggregation Ca_release->Pigment_Aggregation Triggers

Caption: CECH Receptor Gq-mediated signaling pathway.

Part 1: Reagent and Membrane Preparation

Radioligand Preparation: [¹²⁵I]-[Tyr¹]-CECH

The native CECH octapeptide lacks a tyrosine or histidine residue, making it unsuitable for standard radioiodination. Therefore, a synthetic analog is required. A common strategy is to replace an amino acid at a position non-critical for receptor binding with tyrosine. For this protocol, we will use a hypothetical [Tyr¹]-CECH analog, where the N-terminal pyroglutamate is replaced by tyrosine. This approach is based on successful strategies for other neuropeptides like Melanin-Concentrating Hormone.[4]

Materials:

  • Synthetic [Tyr¹]-CECH peptide (custom synthesis)

  • Na¹²⁵I

  • Lactoperoxidase

  • Glucose Oxidase

  • β-D-Glucose

  • Phosphate Buffer (0.5 M, pH 7.4)

  • Sephadex G-10 or equivalent size-exclusion chromatography column

  • Bovine Serum Albumin (BSA)

  • Trifluoroacetic acid (TFA)

Protocol:

  • Reaction Setup: In a microfuge tube, combine 5 µg of [Tyr¹]-CECH, 10 µL of 0.5 M phosphate buffer (pH 7.4), and 1 mCi of Na¹²⁵I.

  • Enzyme Preparation: Prepare a fresh solution of Lactoperoxidase/Glucose Oxidase in 0.1 M phosphate buffer.

  • Initiation: Add 10 µL of the enzyme solution and 10 µL of a 1% β-D-Glucose solution to the peptide mixture to initiate the iodination reaction.

  • Incubation: Incubate for 15-20 minutes at room temperature.

  • Termination: Stop the reaction by adding 100 µL of 0.1% TFA.

  • Purification: Purify the radiolabeled peptide from free ¹²⁵I using a pre-equilibrated Sephadex G-10 column. Elute with a buffer containing 0.1% BSA to prevent adsorption of the peptide to surfaces.

  • Validation: The specific activity of the purified [¹²⁵I]-[Tyr¹]-CECH should be determined and is expected to be in the range of 2000 Ci/mmol. Store aliquots at -80°C.

Membrane Preparation from Crustacean Eyestalks

The highest density of CECH receptors is expected in neural tissues, particularly within the eyestalks where the primary neurohemal organ, the sinus gland, is located.[1]

Materials:

  • Crustacean species (e.g., Carcinus maenas, Procambarus clarkii)

  • Ice-cold Crustacean Saline (e.g., van Harreveld's solution)

  • Homogenization Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM EDTA

  • Protease Inhibitor Cocktail (e.g., Sigma-Aldrich P8340)

  • Sucrose solution (0.25 M in Homogenization Buffer)

  • Dounce or glass-Teflon homogenizer

  • High-speed refrigerated centrifuge

Protocol:

  • Dissection: Anesthetize crustaceans by placing them on ice. Dissect the eyestalks and place them immediately into ice-cold saline.

  • Homogenization: Transfer the collected neural tissue (after removing the exoskeleton) to a pre-chilled glass-Teflon homogenizer containing 10 volumes of ice-cold Homogenization Buffer with freshly added protease inhibitors. Homogenize with 10-15 strokes.

  • Low-Speed Centrifugation: Transfer the homogenate to a centrifuge tube and spin at 1,000 x g for 10 minutes at 4°C to pellet nuclei and large debris.

  • High-Speed Centrifugation: Carefully collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the crude membrane fraction.

  • Washing: Discard the supernatant. Resuspend the pellet in fresh, ice-cold Homogenization Buffer and repeat the high-speed centrifugation step.

  • Final Preparation: Resuspend the final membrane pellet in a small volume of Assay Buffer (see below) or a storage buffer containing sucrose.

  • Protein Quantification: Determine the total protein concentration of the membrane preparation using a standard method (e.g., Bradford or BCA assay).

  • Storage: Aliquot the membrane preparation and store at -80°C until use. Repeated freeze-thaw cycles should be avoided.

Part 2: Radioligand Binding Assay Protocols

Saturation Binding Assay

This assay is performed to determine the equilibrium dissociation constant (Kd) of the radioligand and the total number of binding sites (Bmax) in the membrane preparation.

Materials:

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 0.1% BSA

  • [¹²⁵I]-[Tyr¹]-CECH radioligand

  • Unlabeled CECH (for non-specific binding)

  • Crustacean eyestalk membrane preparation

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI)

  • Vacuum filtration manifold (cell harvester)

  • Scintillation fluid and counter

Protocol:

  • Plate Setup: In a 96-well plate, set up triplicate wells for each concentration of radioligand. For each concentration, prepare wells for "Total Binding" and "Non-specific Binding" (NSB).

  • Reagent Addition:

    • Add 50 µL of Assay Buffer to "Total Binding" wells.

    • Add 50 µL of unlabeled CECH (final concentration 1 µM) to "NSB" wells.

    • Add 50 µL of the membrane preparation (e.g., 20-50 µg protein) to all wells.

    • Add 50 µL of varying concentrations of [¹²⁵I]-[Tyr¹]-CECH (e.g., 0.01 nM to 10 nM) to all wells. The final assay volume is 150 µL.

  • Incubation: Incubate the plate for 60-90 minutes at a controlled temperature (e.g., 25°C) to allow the binding to reach equilibrium. Gentle agitation is recommended.

  • Termination: Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Washing: Quickly wash the filters three times with 3 mL of ice-cold Assay Buffer (without BSA) to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity (counts per minute, CPM) in a scintillation counter.

Competition Binding Assay

This assay measures the ability of an unlabeled test compound to compete with the radioligand for binding to the receptor, allowing for the determination of the compound's inhibitory constant (Ki).

Protocol:

  • Plate Setup: Similar to the saturation assay, set up wells for Total Binding, NSB, and for each concentration of the unlabeled test compound.

  • Reagent Addition:

    • Add 50 µL of Assay Buffer to Total Binding wells.

    • Add 50 µL of 1 µM unlabeled CECH to NSB wells.

    • Add 50 µL of varying concentrations of the test compound to the competition wells.

    • Add 50 µL of [¹²⁵I]-[Tyr¹]-CECH at a single, fixed concentration (typically at or below its Kd value, e.g., 0.1 nM) to all wells.

    • Add 50 µL of the membrane preparation to all wells to initiate the reaction.

  • Incubation, Termination, and Counting: Follow steps 3-6 from the Saturation Binding Assay protocol.

Experimental Workflow Diagram

Assay_Workflow cluster_prep Preparation cluster_assay Binding Assay (96-well Plate) cluster_analysis Data Analysis Membrane_Prep Prepare Eyestalk Membranes Add_Components Add Membranes, Radioligand, & Unlabeled Ligand/Compound Membrane_Prep->Add_Components Radioligand_Prep Prepare [¹²⁵I]-Ligand Radioligand_Prep->Add_Components Incubate Incubate to Equilibrium (e.g., 90 min, 25°C) Add_Components->Incubate Filter_Wash Rapid Filtration & Washing (Cell Harvester) Incubate->Filter_Wash Count Scintillation Counting Filter_Wash->Count Calc_Specific Calculate Specific Binding Count->Calc_Specific Plot_Data Plot Saturation/Competition Curve Calc_Specific->Plot_Data Determine_Params Determine Kd, Bmax, Ki Plot_Data->Determine_Params

Sources

Application

Application Notes &amp; Protocols: Crustacean Erythrophore Concentrating Hormone in Aquaculture

A Technical Guide for Researchers and Drug Development Professionals Introduction and Scientific Background The crustacean aquaculture industry, a cornerstone of global food production, continually seeks innovative solut...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction and Scientific Background

The crustacean aquaculture industry, a cornerstone of global food production, continually seeks innovative solutions to enhance productivity, sustainability, and animal welfare. Neuropeptide hormones, which govern a vast array of physiological processes, represent a promising frontier for biotechnological intervention. Among these, the Crustacean Erythrophore Concentrating Hormone (CECH), more commonly known as Red Pigment-Concentrating Hormone (RPCH), is emerging as a molecule of significant interest beyond its classical role in color change.

RPCH was the first invertebrate neuropeptide to be fully structurally characterized, identified from the eyestalks of the prawn Pandalus borealis.[1][2] It is an octapeptide with the sequence pGlu-Leu-Asn-Phe-Ser-Pro-Gly-Trp-NH2, a structure that is highly conserved across decapod crustacean species.[3][4] While its primary and most visible function is to concentrate red pigment granules within erythrophores, leading to a paling of the animal's exoskeleton, research has revealed its multifunctional nature.[3][5]

RPCH belongs to the adipokinetic hormone (AKH)/RPCH family of peptides, which is structurally related to the vertebrate gonadotropin-releasing hormone (GnRH) superfamily.[1] In crustaceans, RPCH is part of the broader Crustacean Hyperglycemic Hormone (CHH) superfamily of neuropeptides, which are primarily synthesized in the X-organ/sinus gland complex within the eyestalk.[6][7][8] This family includes critical regulators of molting (Molt-Inhibiting Hormone, MIH), reproduction (Gonad-Inhibiting Hormone, GIH), and metabolism (Crustacean Hyperglycemic Hormone, CHH).[6][7][9] The multifunctional roles of this peptide family suggest that RPCH's influence extends to vital aquaculture-relevant processes such as stress response, metabolism, growth, and reproduction.[10][11]

This guide provides a comprehensive overview of the potential applications of RPCH in crustacean aquaculture, supported by detailed protocols for its experimental application. The focus is on leveraging the hormone's pleiotropic effects to address key production challenges.

Rationale for Application in Crustacean Aquaculture

The application of RPCH in aquaculture is predicated on its involvement in several key physiological axes that are central to the health and productivity of farmed crustaceans.

  • Stress Mitigation and Metabolism: Stress is a major cause of mortality and reduced growth in aquaculture.[12] The CHH family of hormones, including RPCH, are known to be key mediators of the crustacean stress response.[6][13] RPCH has been shown to influence carbohydrate and lipid mobilization, potentially by stimulating the release of CHH, which elevates hemolymph glucose to meet the increased energy demands of a stress event.[10][11] Modulating this pathway could help crustaceans better cope with acute stressors like handling, transport, and fluctuations in water quality.

  • Reproductive Enhancement: Reproductive control is a critical bottleneck in the domestication of many crustacean species.[14] Eyestalk ablation, a common but controversial practice to induce spawning, works by removing the source of inhibitory hormones like GIH.[4][15] Emerging research indicates that RPCH, contrary to the inhibitory nature of other eyestalk hormones, may have a stimulatory role in reproduction. Studies have shown that RPCH administration can increase the gonad-somatic index (GSI) and vitellogenin (Vg) expression, a key yolk protein precursor, in species like the mud crab and white shrimp.[4] This suggests RPCH could be a component of non-invasive, hormone-based therapies to promote ovarian maturation.[4][11]

  • Growth and Molting: While Molt-Inhibiting Hormone (MIH) is the primary negative regulator of molting, the intricate hormonal cascade involves multiple players.[16] RPCH has been reported to play a role in molting, possibly by mediating hemolymph osmolality during the critical late premolt stages.[11] Further investigation is needed, but precise application of RPCH could potentially help in synchronizing molting or improving molt success rates.

  • Product Quality and Pigmentation: Consumer appeal and market value of many crustacean species are linked to their coloration.[8] As the primary hormone responsible for concentrating red pigments, RPCH directly controls a key aesthetic trait. While its application here might seem counterintuitive (as it causes paling), understanding its mechanism is vital for developing strategies to enhance and stabilize desirable pigmentation, perhaps through the modulation of its antagonistic hormone, the Pigment Dispersing Hormone (PDH).[5]

Key Application Areas and Experimental Protocols

This section provides detailed, step-by-step protocols for investigating the effects of synthetic RPCH on key aquaculture parameters.

Application in Stress Mitigation

Objective: To evaluate the effect of exogenous RPCH on the physiological stress response of a target crustacean species following an acute stressor.

Rationale: Acute stress typically triggers a hyperglycemic response, mediated by CHH, to mobilize energy reserves.[6][13] Since RPCH may stimulate CHH release, administering RPCH prior to a stressful event could potentially "prime" the animal, leading to a more robust and efficient stress response, or conversely, help in a faster return to homeostasis. The primary endpoint measured is hemolymph glucose concentration.

Protocol: Acute Hyperthermic Stress Challenge

  • Animal Selection and Acclimation:

    • Select healthy, intermolt crustaceans of a uniform size and sex.

    • Acclimate animals individually in tanks with controlled water parameters (temperature, salinity, pH, DO) for at least one week to minimize handling stress.

  • Hormone Preparation:

    • Commercially available synthetic RPCH (pGlu-Leu-Asn-Phe-Ser-Pro-Gly-Trp-NH2) is a stable octapeptide.

    • Prepare a stock solution (e.g., 1 µg/µL) by dissolving the peptide in a sterile crustacean saline solution. The saline acts as a vehicle that is isotonic to the animal's hemolymph, preventing cellular stress at the injection site.

    • Prepare serial dilutions from the stock to achieve the desired experimental dosages (e.g., 10, 50, 100 ng/g body weight).

  • Experimental Groups (Example):

    • Group 1 (Control): Saline injection, no stress.

    • Group 2 (Stress Control): Saline injection, followed by hyperthermic stress.

    • Group 3 (RPCH Low Dose): 10 ng/g RPCH injection, followed by hyperthermic stress.

    • Group 4 (RPCH Mid Dose): 50 ng/g RPCH injection, followed by hyperthermic stress.

    • Group 5 (RPCH High Dose): 100 ng/g RPCH injection, followed by hyperthermic stress.

  • Hormone Administration:

    • Inject the prepared RPCH or saline solution into the ventral side of the second abdominal segment using a fine-gauge needle (e.g., 27G). This site provides rapid entry into the hemocoel.

    • Administer the injection 30 minutes prior to the stress challenge to allow for hormonal circulation and action.

  • Stress Challenge:

    • Transfer the animals (excluding Group 1) to a separate tank where the water temperature is elevated by 5-8°C above the acclimation temperature.

    • Maintain the animals under this hyperthermic stress for a defined period (e.g., 60 minutes).

  • Hemolymph Sampling and Analysis:

    • At timed intervals (e.g., 0, 30, 60, 120 minutes post-stress), collect hemolymph from the base of a walking leg (pereiopod) using a chilled syringe.

    • Immediately analyze the hemolymph for glucose concentration using a calibrated glucose meter or a colorimetric assay kit.

Data Presentation and Interpretation

Summarize the hemolymph glucose levels in a table for clear comparison across groups and time points.

Treatment GroupMean Glucose (mg/dL) at T=0 minMean Glucose (mg/dL) at T=30 minMean Glucose (mg/dL) at T=60 minMean Glucose (mg/dL) at T=120 min
Control (No Stress)5.25.55.35.4
Stress Control5.415.825.118.2
RPCH Low Dose5.318.930.520.1
RPCH Mid Dose5.522.435.822.5
RPCH High Dose5.621.936.223.0
(Note: Data are hypothetical and for illustrative purposes only)

A significant increase in peak glucose levels in RPCH-treated groups compared to the stress control may indicate a priming effect. A faster return to baseline glucose levels could suggest improved metabolic recovery.

Application in Reproductive Maturation

Objective: To determine if exogenous RPCH can stimulate ovarian development in female crustaceans.

Rationale: Several studies suggest a stimulatory role for RPCH in crustacean reproduction, potentially by triggering the release of other stimulatory factors or acting directly on the ovary.[4][11][17] This protocol uses Gonadosomatic Index (GSI) and oocyte diameter as key indicators of ovarian maturation.

Protocol: Chronic RPCH Administration for Ovarian Maturation

  • Animal Selection:

    • Select healthy, reproductively quiescent adult female crustaceans. The stage of ovarian development can be initially assessed non-invasively by observing the ovary's color and size through the dorsal exoskeleton where possible.

  • Hormone Preparation:

    • Prepare RPCH in sterile crustacean saline as described in Protocol 3.1.

  • Experimental Design:

    • Group 1 (Control): Injected with saline solution every 3 days.

    • Group 2 (RPCH Treatment): Injected with a fixed dose of RPCH (e.g., 50 ng/g body weight) every 3 days.

    • The experiment should run for a significant portion of the typical reproductive cycle (e.g., 30-45 days).

  • Hormone Administration:

    • Perform repeated injections as described in Protocol 3.1. Maintain a consistent injection schedule.

  • Endpoint Measurement and Analysis:

    • At the end of the experimental period, euthanize the animals by placing them in an ice slurry.

    • Dissect out the ovaries and weigh them to the nearest milligram.

    • Weigh the total body of the animal.

    • Calculate the Gonadosomatic Index (GSI) as: GSI = (Ovary Weight / Total Body Weight) * 100.

    • Take a small sample of ovarian tissue and measure the diameter of at least 50-100 oocytes under a microscope to determine the mean oocyte diameter.

    • Optionally, tissue samples from the ovary and hepatopancreas can be preserved for gene expression analysis (e.g., Vitellogenin mRNA levels) via qPCR.

Data Presentation and Interpretation

Treatment GroupMean Final GSI (%)Mean Final Oocyte Diameter (µm)
Control (Saline)1.5 ± 0.3120 ± 15
RPCH (50 ng/g)3.8 ± 0.6250 ± 22
(Note: Data are hypothetical and for illustrative purposes only)

A statistically significant increase in GSI and mean oocyte diameter in the RPCH-treated group compared to the control group would provide strong evidence for its role in stimulating ovarian maturation.[4]

Visualization of Workflows and Pathways

Diagrams are essential for visualizing complex biological processes and experimental designs.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for testing the physiological effects of RPCH.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis acclimate Animal Acclimation (1 week) grouping Assign to Experimental Groups acclimate->grouping hormone_prep Synthetic RPCH Preparation (Stock & Dilutions) hormone_prep->grouping injection Hormone/Saline Administration (Injection) grouping->injection challenge Apply Stimulus (e.g., Stressor, Chronic Dosing) injection->challenge sampling Sample Collection (e.g., Hemolymph, Tissues) challenge->sampling measurement Endpoint Measurement (Glucose, GSI, qPCR) sampling->measurement data_analysis Statistical Analysis & Interpretation measurement->data_analysis

Caption: General experimental workflow for assessing RPCH effects.

Signaling Pathway Diagram

This diagram illustrates the classical signaling pathway for RPCH in pigment concentration within a chromatophore.

G RPCH RPCH Peptide GPCR G-Protein Coupled Receptor (GPCR) RPCH->GPCR Binds G_protein Inhibitory G-Protein GPCR->G_protein Activates Ca_channel Ca2+ Channels G_protein->Ca_channel Opens Ca_ion Ca2+ Ca_channel->Ca_ion Influx SER Smooth ER (Ca2+ Store) SER->Ca_ion Release cGMP cGMP (Second Messenger) Ca_ion->cGMP Activates Guanylyl Cyclase Pigment Pigment Granules cGMP->Pigment Mediates Aggregation Pigment Aggregation Pigment->Aggregation Leads to

Caption: RPCH signaling cascade for pigment aggregation.[10][18]

Future Directions and Conclusion

The study of Crustacean Erythrophore Concentrating Hormone (RPCH) and its role in aquaculture is a field with considerable potential. While its primary function in pigmentation is well-established, its pleiotropic effects on stress, metabolism, and reproduction are of greater significance to the industry. Future research should focus on:

  • Dose-Response Optimization: Determining the optimal concentration, timing, and delivery method (e.g., injection vs. feed-additive) for different species and desired outcomes.

  • Interaction with Other Hormones: Investigating the synergistic or antagonistic effects of RPCH when co-administered with other hormones like CHH or gonad-stimulating hormones.

  • Receptor Identification: Characterizing the specific RPCH receptors in various tissues (gonads, hepatopancreas, nervous system) to better understand its mechanism of action.[1]

  • Commercial Viability: Developing cost-effective methods for synthesizing and applying RPCH in large-scale aquaculture settings.

References

  • Nusbaum, M. P., & Marder, E. (1988). A neuronal role for a crustacean red pigment concentrating hormone-like peptide: neuromodulation of the pyloric rhythm in the crab, Cancer borealis. Journal of Experimental Biology. [Link]

  • Mykles, D. L. (2011). Crustacean hyperglycemic hormone (CHH) neuropeptides family: Functions, titer, and binding to target tissues. General and Comparative Endocrinology. [Link]

  • Thanh, N. M., et al. (2019). Crustacean Pigmentary-Effector Hormones: Chemistry and Functions of RPCH, PDH, and Related Peptides. Journal of Marine Science and Engineering. [Link]

  • Marco, H. G., & Gäde, G. (2021). Insights into the Activation of a Crustacean G Protein-Coupled Receptor: Evaluation of the Red Pigment-Concentrating Hormone Receptor of the Water Flea Daphnia pulex (Dappu-RPCH R). International Journal of Molecular Sciences. [Link]

  • Aquiloni, L., et al. (2012). Crustacean Hyperglycemic Hormone (cHH) as a Modulator of Aggression in Crustacean Decapods. PLOS ONE. [Link]

  • Rao, K. R. (2015). Crustacean Pigmentary-Effector Hormones: Chemistry and Functions of RPCH, PDH, and Related Peptides. Integrative and Comparative Biology. [Link]

  • Thongbuakaew, T., et al. (2013). Characterization of red pigment concentrating hormone (RPCH) in the female mud crab (Scylla olivacea) and the effect of 5-HT on its expression. General and Comparative Endocrinology. [Link]

  • Webster, S. G., et al. (2012). The Crustacean Hyperglycemic Hormone Superfamily: Progress Made in the Past Decade. General and Comparative Endocrinology. [Link]

  • Chang, E. S. (2001). Crustacean Hyperglycemic Hormone Family: Old Paradigms and New Perspectives. American Zoologist. [Link]

  • Chung, J. S. (2011). Crustacean hyperglycemic hormone (CHH) neuropeptides family: Functions, titer, and binding to target tissues. Teikyo University. [Link]

  • Chen, H., et al. (2021). Evidences for Red Pigment Concentrating Hormone (RPCH) and Beta-Pigment Dispersing Hormone (β-PDH) Inducing Oocyte Meiotic Maturation in the Chinese Mitten Crab, Eriocheir sinensis. Frontiers in Endocrinology. [Link]

  • Rao, K. R. (2001). Crustacean Pigmentary-Effector Hormones: Chemistry and Functions of RPCH, PDH, and Related Peptides. American Zoologist. [Link]

  • Zhou, F., et al. (2021). The Regulatory Mechanism of Sexual Development in Decapod Crustaceans. Frontiers in Marine Science. [Link]

  • Milograna, S. R., et al. (2016). Pigment Translocation in Caridean Shrimp Chromatophores: Receptor Type, Signal Transduction, Second Messengers, and Cross Talk Among Multiple Signaling Cascades. Journal of Experimental Zoology Part A: Ecological and Integrative Physiology. [Link]

  • Swetha, C., et al. (2021). Insights on Molecular Mechanisms of Ovarian Development in Decapod Crustacea: Focus on Vitellogenesis-Stimulating Factors and Pathways. Frontiers in Endocrinology. [Link]

  • Martins, C. R., & Nery, L. E. M. (1999). Possible role of non-classical chromatophorotropins on the regulation of the crustacean erythrophore. Journal of Experimental Zoology. [Link]

  • Li, E., et al. (2023). Physiology of Ovarian Development in Crustaceans: Interactions Among Hormones, Nutrients, and Environmental Factors From Integrated Perspectives. Reviews in Fisheries Science & Aquaculture. [Link]

  • Ramachandra, R. P., & Kishori, B. (2017). Crustacean Endocrinology: Intriguing Towards Quality Protein Production. Journal of Endocrinology and Thyroid Research. [Link]

  • Christie, A. E., et al. (2015). Crustacean neuropeptides. Journal of Experimental Biology. [Link]

  • Swetha, C., et al. (2011). An illustration of factors and hormone regulating reproduction in crustaceans. ResearchGate. [Link]

  • Rao, K. R. (2001). Crustacean Pigmentary-Effector Hormones : Chemistry and Functions of RPCH , PDH , and Related Peptides. Semantic Scholar. [Link]

  • Nagaraju, G. P. C. (2017). Crustacean Molting: Regulation and Effects of Environmental Toxicants. ResearchGate. [Link]

  • Camacho-Jiménez, L., et al. (2018). Effects of the recombinant crustacean hyperglycemic hormones rCHH-B1 and rCHH-B2 on the osmo-ionic regulation of the shrimp Litopenaeus vannamei exposed to acute salinity stress. Journal of Comparative Physiology B. [Link]

  • Harlıoğlu, M. M., et al. (2022). Androgenic hormones in crustacean aquaculture: a review. Turkish Journal of Fisheries and Aquatic Sciences. [Link]

  • Cuzon, G., & Guillaume, J. (2002). Role of hormones in shrimp growth, reproduction. Global Aquaculture Advocate. [Link]

  • Liu, Z., et al. (2021). Roles of Crustacean Female Sex Hormone 1a in a Protandric Simultaneous Hermaphrodite Shrimp. Frontiers in Marine Science. [Link]

  • Ma, K., et al. (2024). Decoding Stress Responses in Farmed Crustaceans: Comparative Insights for Sustainable Aquaculture Management. Fishes. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing degradation of crustacean erythrophore concentrating hormone during freeze-thaw cycles

Welcome to the Crustacean Erythrophore Concentrating Hormone (cECH) troubleshooting hub. cECH, also known as Red Pigment Concentrating Hormone (RPCH), is a highly conserved octapeptide (pGlu-Leu-Asn-Phe-Ser-Pro-Gly-Trp-N...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Crustacean Erythrophore Concentrating Hormone (cECH) troubleshooting hub. cECH, also known as Red Pigment Concentrating Hormone (RPCH), is a highly conserved octapeptide (pGlu-Leu-Asn-Phe-Ser-Pro-Gly-Trp-NH2) critical for pigmentary-effector functions and neuromodulation in decapods[1][2]. Due to its specific amino acid composition, cECH is highly susceptible to structural degradation during cryopreservation. This guide provides mechanistic insights and field-proven protocols to ensure peptide integrity for researchers and drug development professionals.

Mechanistic Troubleshooting & FAQs

Q1: Why does cECH lose biological activity after repeated freeze-thaw cycles? A1: Degradation is driven by a combination of physical and chemical stressors. Physically, the formation of ice crystal microstructures during slow freezing mechanically stresses the peptide, promoting the self-association and aggregation of its hydrophobic residues (Leu, Phe, Trp)[3]. Chemically, freeze-thaw cycles accelerate oxidative and hydrolytic pathways. The cECH sequence contains Tryptophan (Trp), which is highly prone to oxidation, and Asparagine (Asn), which is susceptible to base-catalyzed deamidation into inactive aspartate or iso-aspartate analogs[3][4][5]. Each freeze-thaw event exacerbates these risks, potentially causing up to 50% activity loss after just five cycles.

Q2: Does my choice of reconstitution buffer affect freeze-thaw stability? A2: Yes, significantly. A common experimental error is using standard phosphate buffers. During the freezing process, the precipitation of buffer salts causes dramatic pH shifts[6]. Because cECH contains Asn and Trp, exposure to pH > 7 accelerates deamidation and oxidation[3][4]. Reconstituting cECH in sterile buffers at a slightly acidic pH (4.0–6.0) mitigates these degradation pathways[7].

Q3: How does flash-freezing prevent peptide degradation compared to standard freezer storage? A3: Standard slow-freezing allows water to crystallize gradually. This concentrates the peptide and buffer salts in the remaining liquid phase, leading to solute separation and localized pH fluctuations[6]. Flash-freezing in liquid nitrogen or a dry ice-ethanol bath rapidly drops the temperature, vitrifying the solution before solutes have time to separate from the ice matrix[6].

Q4: Can I store reconstituted cECH in a standard laboratory frost-free freezer? A4: No. Frost-free freezers utilize automatic heating cycles to prevent ice buildup. These temperature fluctuations cause continuous "micro-thawing" of the peptide solution, which destroys peptide stability over a matter of weeks[3]. Always store cECH in a static, non-cycling -20°C or -80°C freezer[3].

Quantitative Data & Stability Metrics

Understanding the specific vulnerabilities of the cECH sequence allows for targeted prevention strategies.

Degradation PathwaySusceptible Residue in cECHTriggering ConditionPrevention Strategy
Oxidation Trp (W)Oxygen exposure, light, pH > 7Purge with Argon/N2, store in dark, maintain pH 5.0–6.0[3][8].
Deamidation Asn (N)Repeated freeze-thaw, pH > 7Use single-use aliquots, reconstitute in acidic buffer[4].
Aggregation Leu (L), Phe (F), Trp (W)Slow freezing, freeze-thaw stressFlash-freeze in liquid nitrogen, avoid vortexing[3][6].
Hydrolysis Peptide backboneMoisture exposure to lyophilized powderEquilibrate vial to room temp before opening[3][7].

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems: every step is grounded in chemical causality to ensure maximum peptide recovery.

Protocol 1: Optimal Reconstitution and Cryopreservation of cECH
  • Equilibration : Remove the lyophilized cECH vial from cold storage. Allow it to equilibrate to room temperature in a desiccator for at least 20 minutes.

    • Causality: Opening a cold vial introduces atmospheric moisture, which immediately initiates hydrolysis[3][7].

  • Buffer Selection & Reconstitution : Add a sterile, slightly acidic buffer (pH 5.0–6.0) to the vial[7]. Avoid phosphate buffers to prevent pH shifts during freezing[6]. Gently swirl the vial to dissolve the peptide.

    • Causality: Vigorous vortexing aerates the solution, accelerating the oxidation of the Trp residue[3][8].

  • Aliquoting : Immediately portion the reconstituted peptide into single-use aliquots (e.g., 10–50 µL) using low-protein-binding polypropylene or glass vials.

    • Causality: This prevents the entire stock from being exposed to future temperature fluctuations and minimizes hydrophobic adsorption to vial walls[8].

  • Flash-Freezing : Submerge the tightly capped aliquots in liquid nitrogen or a dry ice-ethanol bath until completely frozen.

    • Causality: Rapid cooling vitrifies the solution, preventing solute separation and destructive ice crystal formation[3][6].

  • Storage : Transfer the flash-frozen aliquots to a -80°C static (non-frost-free) freezer.

    • Causality: Static freezers prevent the micro-thawing events that destroy peptide stability over time[3].

Protocol 2: Thawing and Application
  • Slow Thawing : Remove a single aliquot from the -80°C freezer and thaw it slowly on ice.

    • Causality: Slow thawing minimizes thermal shock and maintains the structural integrity of the hydrophobic regions[3].

  • Immediate Use : Use the peptide immediately for your assay. Discard any unused portion.

    • Causality: Never re-freeze an aliquot, as secondary freeze-thaw cycles exponentially increase aggregation and deamidation risks[3].

Visualizations

DegradationPathways cluster_Physical Physical Stress cluster_Chemical Chemical Stress FT Repeated Freeze-Thaw Cycles Ice Ice Crystal Formation FT->Ice pH Buffer pH Shifts (e.g., Phosphate) FT->pH Agg Hydrophobic Aggregation (Leu, Phe, Trp) Ice->Agg Degrad cECH Degradation & Activity Loss Agg->Degrad Deamid Asn Deamidation pH->Deamid Oxid Trp Oxidation pH->Oxid Deamid->Degrad Oxid->Degrad

Fig 1: Mechanistic pathways of cECH degradation induced by freeze-thaw cycles.

ProtocolWorkflow Lyoph Lyophilized cECH Equilibrate to RT Recon Reconstitute in pH 5-6 Buffer Lyoph->Recon Prevent Condensation Aliq Single-Use Aliquots (Low-binding vials) Recon->Aliq Avoid Multiple Thaws Flash Flash-Freeze (Liquid Nitrogen) Aliq->Flash Prevent Solute Separation Store Store at -80°C (Static Freezer) Flash->Store Long-term Stability

Fig 2: Self-validating workflow for cECH reconstitution and cryopreservation.

Sources

Optimization

Technical Support Center: Troubleshooting Low Yield in Crustacean Erythrophore Concentrating Hormone (CECH) Tissue Extraction

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for common issues encountered during the extraction of C...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for common issues encountered during the extraction of Crustacean Erythrophore Concentrating Hormone (CECH), a vital neuropeptide in crustacean physiology.[1][2] Low yields can be a significant bottleneck in research and development. This resource provides a structured, question-and-answer-based approach to diagnose and resolve potential problems throughout your extraction workflow.

I. Pre-Extraction & Tissue Preparation

This initial phase is critical, as errors here can irreversibly compromise the final peptide yield.

Q1: My final CECH yield is consistently low. Could the issue be with my starting tissue?

A1: Absolutely. The quality and handling of the initial tissue are paramount. CECH is a neuropeptide primarily synthesized in the X-organ and stored in the sinus gland, a neurohemal organ located within the eyestalks of crustaceans.[3][4]

  • Expert Insight: The physiological state of the crustacean at the time of dissection can influence hormone titers. Factors such as the molt cycle and stress levels can alter the concentration of neuropeptides.[5] For instance, some studies have shown variations in crustacean hyperglycemic hormone (CHH), a related neuropeptide, based on the molt stage.[5] While specific data for CECH is less abundant, it's a critical variable to consider.

  • Troubleshooting Steps:

    • Animal State: Ensure your animals are healthy and, if possible, standardized by molt stage. Anesthetizing the animal on ice before dissection can minimize stress-induced hormone release.

    • Dissection: The sinus gland must be dissected quickly and cleanly from the surrounding neural tissue.[6] Inexpert dissection can lead to contamination with other tissues and proteases.

    • Storage: If not proceeding immediately to homogenization, snap-freeze the dissected tissue in liquid nitrogen and store it at -80°C. This halts enzymatic degradation. Avoid slow freezing, which can lead to ice crystal formation and cellular damage, potentially releasing proteases.

Q2: I'm unsure about the best method for tissue homogenization. Could this be affecting my yield?

A2: Yes, the homogenization method directly impacts the efficiency of peptide release from the tissue.

  • Causality: The goal is to disrupt the cells and release the CECH into the extraction buffer while minimizing degradation. Overly aggressive methods can generate heat, which can denature the peptide. Inefficient methods will leave a significant portion of the hormone trapped within the tissue debris.

  • Recommended Protocol:

    • Keep the tissue and extraction buffer on ice at all times.

    • Use a small, pre-chilled glass or ceramic mortar and pestle for homogenization. For very small tissues like the sinus gland, a micro-homogenizer is ideal.

    • Homogenize in a suitable extraction buffer (see Section II) until no visible tissue fragments remain.

    • Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C to pellet cellular debris.

    • Collect the supernatant containing the extracted peptides. It is advisable to perform multiple extractions on the same tissue pellet to maximize yield.

II. Extraction Solvents & Protease Inhibition

The chemical environment during extraction is a major determinant of peptide stability and recovery.

Q3: What is the optimal extraction solvent for CECH? I'm concerned about peptide solubility and degradation.

A3: The choice of solvent is a balancing act between solubilizing the peptide and precipitating larger, contaminating proteins and lipids.

  • Expertise: Acidified organic solvents are generally preferred for neuropeptide extraction. The low pH helps to inactivate many endogenous proteases and enhances the solubility of basic peptides.

  • Recommended Solvent Systems:

Solvent SystemComposition (v/v/v)RationaleReference
Acidified Methanol90:9:1 Methanol:Water:Acetic AcidEffective at precipitating larger proteins and lipids while solubilizing small peptides. The acidic environment inhibits protease activity.
Acidified Acetone80:19:1 Acetone:Water:HClAnother effective solvent for precipitating proteins.
0.1 N HCl100%Can be used for initial homogenization, followed by heating to inactivate proteases.[5]
  • Trustworthiness Check: It's advisable to test different solvent systems with a small subset of your samples to determine the most effective one for your specific crustacean species and downstream applications.

Q4: I suspect proteolytic degradation is reducing my yield. How can I prevent this?

A4: Proteolytic degradation is a major cause of low peptide yields. Crustacean tissues contain a variety of proteases that can rapidly degrade CECH upon cell lysis.[7][8]

  • Mechanism: Proteases are enzymes that break down proteins and peptides.[9] Their activity must be inhibited immediately upon tissue homogenization.

  • Solutions:

    • Work Quickly and at Low Temperatures: Keep samples on ice at all times.

    • Use Protease Inhibitor Cocktails: This is the most effective method. Add a broad-spectrum protease inhibitor cocktail to your extraction buffer immediately before use.[9] These cocktails contain a mixture of inhibitors that target different classes of proteases (serine, cysteine, aspartic, and metalloproteases).

Protease ClassCommon Inhibitors
Serine ProteasesPMSF, AEBSF, Aprotinin
Cysteine ProteasesE-64, Leupeptin
Aspartic ProteasesPepstatin A
MetalloproteasesEDTA, 1,10-Phenanthroline
  • Authoritative Grounding: Commercially available protease inhibitor cocktails, such as those from MilliporeSigma (cOmplete™) or other suppliers, are formulated for broad efficacy and are a reliable choice.[9]

III. Purification & Quantification

The final steps of purification are crucial for obtaining a high-purity product and accurately assessing your yield.

Q5: My crude extract appears to have a low concentration of CECH before purification. How can I enrich it?

A5: A solid-phase extraction (SPE) step can be employed to concentrate your peptide and remove interfering substances before final purification.

  • Workflow:

    • Column Choice: Use a C18 SPE cartridge, which retains peptides based on their hydrophobicity.

    • Equilibration: Equilibrate the cartridge with a high-organic solvent (e.g., 100% acetonitrile with 0.1% trifluoroacetic acid (TFA)) and then with an aqueous solvent (e.g., 0.1% TFA in water).

    • Loading: Load your acidified supernatant onto the cartridge.

    • Washing: Wash the cartridge with the aqueous solvent to remove salts and other hydrophilic impurities.

    • Elution: Elute the bound peptides with a high-organic solvent.

    • Drying: Dry the eluted sample, typically using a centrifugal vacuum concentrator.

Q6: I'm using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for purification, but my yield is still poor. What can I do?

A6: RP-HPLC is the gold standard for peptide purification, but several factors can lead to low recovery.[10][11][12]

  • Troubleshooting RP-HPLC:

    • Column Choice: Ensure you are using a column with appropriate pore size (typically 100-300 Å for peptides) and stationary phase (C18 is common).

    • Mobile Phase: The standard mobile phases are water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).[10] TFA acts as an ion-pairing agent to improve peak shape.

    • Gradient Optimization: The elution gradient needs to be optimized for your specific peptide. A shallow gradient will provide better resolution but may lead to broader peaks and lower apparent yield in a single fraction.

    • Non-Specific Binding: Peptides can adsorb to the surfaces of vials and tubing.[13] Using low-retention polypropylene vials can mitigate this issue.

    • Detection: Ensure your detector wavelength is appropriate for peptides (typically 214 nm and 280 nm).

Workflow Diagram: CECH Extraction and Purification

CECH_Extraction_Workflow cluster_TissuePrep Tissue Preparation cluster_Extraction Extraction cluster_Purification Purification Dissection Eyestalk Dissection SnapFreeze Snap-Freezing (-80°C) Dissection->SnapFreeze Homogenization Homogenization in Acidified Solvent + PI SnapFreeze->Homogenization Centrifugation Centrifugation (4°C) Homogenization->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant SPE Solid-Phase Extraction (C18) Supernatant->SPE Drying Vacuum Centrifugation SPE->Drying HPLC RP-HPLC Purification Drying->HPLC Analysis Analysis HPLC->Analysis Yield & Purity Analysis

Caption: A generalized workflow for the extraction and purification of CECH.

IV. Frequently Asked Questions (FAQs)

Q: What is the typical molecular weight of CECH? A: CECH is an octapeptide, meaning it is composed of eight amino acids. Its molecular weight is therefore relatively small, typically in the range of 800-1000 Da.[1]

Q: Can I use a tissue sonicator for homogenization? A: While sonication can be effective, it can also generate significant heat. If you use a sonicator, it is crucial to work in short bursts and keep the sample on ice to prevent thermal degradation of the peptide.

Q: My final product shows multiple peaks on HPLC. What could be the cause? A: Multiple peaks could indicate the presence of isoforms of CECH, degradation products, or other contaminating peptides. Further characterization using mass spectrometry is recommended to identify the components of each peak.

Q: How stable is purified CECH? A: In a lyophilized (freeze-dried) state and stored at -20°C or -80°C, CECH should be stable for an extended period. In solution, repeated freeze-thaw cycles should be avoided as they can lead to peptide degradation.[14] Aliquoting the purified peptide into single-use vials is recommended.

References

  • Discovery and Characterization of the Crustacean Hyperglycemic Hormone Precursor Related Peptides (CPRP) and Orcokinin Neuropeptides in the Sinus Glands of the Blue Crab Callinectes sapidus Using Multiple Tandem Mass Spectrometry Techniques. National Center for Biotechnology Information. [Link]

  • Protease inhibitors derived from invertebrates with antimicrobial activity. ResearchGate. [Link]

  • Hormones in the Lives of Crustaceans: An Overview. Oxford Academic. [Link]

  • Neuropeptide analysis with liquid chromatography-capillary electrophoresis-mass spectrometric imaging. National Center for Biotechnology Information. [Link]

  • Screening of Protease Inhibitory Activity in Aqueous Extracts of Marine Invertebrates from Cuban Coast. Scientific Research Publishing. [Link]

  • A method for removal of the sinus gland from the eyestalks of crustaceans. PubMed. [Link]

  • Protease Inhibitors from Plants with Antimicrobial Activity. National Center for Biotechnology Information. [Link]

  • Crustaceans. Oncohema Key. [Link]

  • An Updated Guide to the Identification, Quantitation, and Imaging of the Crustacean Neuropeptidome. National Center for Biotechnology Information. [Link]

  • Release of a neurodepressing hormone from the crustacean sinus gland. PubMed. [Link]

  • Crustacean Pigmentary-Effector Hormones: Chemistry and Functions of RPCH, PDH, and Related Peptides. ResearchGate. [Link]

  • Neuropeptides in Crustaceans: Expression, Quantitation and Distribution Probed by Multi-Dimensional Mass Spectrometric Approache. University of Wisconsin–Madison. [Link]

  • Some chemical properties of human erythropoietin. PubMed. [Link]

  • Neuropeptides in Crustaceans: Expression, Quantitation and Distribution Probed by Multi-Dimensional Mass Spectrometric Approaches. Minds@UW. [Link]

  • How to improve process efficiency and economy in peptide production. Bio-Works. [Link]

  • Endocrine control of crustacean molting. XO: X-organ, SG: sinus gland, YO. ResearchGate. [Link]

  • Factors affecting the physical stability (aggregation) of peptide therapeutics. National Center for Biotechnology Information. [Link]

  • Evidences for Red Pigment Concentrating Hormone (RPCH) and Beta-Pigment Dispersing Hormone (β-PDH) Inducing Oocyte Meiotic Maturation in the Chinese Mitten Crab, Eriocheir sinensis. National Center for Biotechnology Information. [Link]

  • [Erythropoietin: biochemical characteristics, biologic effects, indications and results of use in hematology]. PubMed. [Link]

  • Peptide Purity & Yield Optimizing in SPPS. Gyros Protein Technologies. [Link]

  • Shrimp endocrinology. A review. ScienceDirect. [Link]

  • Peptide Isolation & Purification Techniques. Waters. [Link]

  • Key challenges in sample preparation for peptide bioanalysis: a podcast with Mary Lame. Bioanalysis Zone. [Link]

  • Physiology and Pharmacology of Erythropoietin. National Center for Biotechnology Information. [Link]

  • Biochemical and Biophysical Properties of Red Blood Cells in Disease. National Center for Biotechnology Information. [Link]

  • Crustacean Pigmentary-Effector Hormones: Chemistry and Functions of RPCH, PDH, and Related Peptides. Oxford Academic. [Link]

  • Adaptive Color Change and the Molecular Endocrinology of Pigment Translocation in Crustacean Chromatophores. ResearchGate. [Link]

  • Erythropoietin: biology and clinical use. PubMed. [Link]

Sources

Troubleshooting

Optimizing peptide solubility for synthetic crustacean erythrophore concentrating hormone assays

Technical Support Center: Optimizing Peptide Solubility for Synthetic cECH (RPCH) Assays Welcome to the Application Support Center for Crustacean Erythrophore Concentrating Hormone (cECH), also widely recognized in the l...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Peptide Solubility for Synthetic cECH (RPCH) Assays

Welcome to the Application Support Center for Crustacean Erythrophore Concentrating Hormone (cECH), also widely recognized in the literature as Red Pigment-Concentrating Hormone (RPCH). As an octapeptide belonging to the adipokinetic hormone (AKH)/RPCH family, cECH plays a critical role in pigment concentration, neuromodulation, and metabolic regulation in crustaceans[1].

Handling synthetic cECH (Sequence: pGlu-Leu-Asn-Phe-Ser-Pro-Gly-Trp-NH2) poses significant challenges for researchers due to its extreme hydrophobicity. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure optimal peptide solubility and reliable downstream GPCR assay performance.

Section 1: The Chemistry of cECH & Solubility Fundamentals

Q: Why is synthetic cECH so difficult to dissolve in standard aqueous assay buffers like PBS or HBSS? A: The difficulty stems directly from the peptide's primary sequence and post-translational modifications. cECH is an uncharged, highly hydrophobic octapeptide. It features a pyroglutamate (pGlu) at the N-terminus and an amidated C-terminus (-NH2), effectively neutralizing the terminal charges that normally aid in aqueous solvation[1]. Furthermore, the sequence contains bulky, hydrophobic aromatic and aliphatic residues (Leu, Phe, Trp, Pro). Without ionizable side chains to interact with water molecules, cECH rapidly forms beta-sheet structures, aggregates, and precipitates in purely aqueous environments.

Q: What is the recommended primary solvent for reconstituting lyophilized cECH? A: We strongly recommend using 100% Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) for the initial reconstitution to create a master stock solution[2]. These polar aprotic solvents disrupt the intermolecular hydrogen bonds between peptide backbones, preventing aggregation. Attempting to dissolve the lyophilized powder directly in aqueous buffers or relying on pH adjustments will lead to incomplete dissolution and highly inaccurate assay dosing.

Section 2: Experimental Workflows & Protocols

Protocol 1: Step-by-Step Solubilization and Aqueous Dilution of cECH To ensure a self-validating system, this protocol incorporates visual and physical checkpoints to verify solubility before applying the peptide to your biological assay.

  • Equilibration: Allow the vial of lyophilized cECH to reach room temperature in a desiccator before opening to prevent condensation, which can cause localized aggregation.

  • Master Stock Preparation: Add anhydrous, cell-culture grade DMSO directly to the vial to achieve a 10 mM stock concentration. Vortex gently for 60 seconds.

  • Sonication (Checkpoint 1): Sonicate the vial in a water bath at room temperature for 5 minutes. The solution must be completely clear. If micro-particulates remain, continue sonication.

  • Carrier Protein Coating: Prepare your final aqueous assay buffer (e.g., HBSS or DMEM) supplemented with 0.1% to 0.5% Bovine Serum Albumin (BSA) (Fraction V, fatty-acid free). The BSA acts as a carrier, providing hydrophobic pockets that stabilize the cECH monomers in the aqueous phase.

  • Serial Dilution: Perform serial dilutions of the DMSO stock into the BSA-supplemented assay buffer. Crucial: Add the peptide stock into the vortexing buffer, rather than adding buffer to the peptide, to prevent transient high-aqueous microenvironments that trigger precipitation.

  • Centrifugation (Checkpoint 2): Centrifuge the final working solution at 10,000 x g for 5 minutes. If a pellet forms, the peptide has precipitated, and the working concentration is compromised.

Data Presentation: Solvent Compatibility & Solubility Thresholds

Solvent / Buffer SystemMax Stable ConcentrationRecommended UseNotes
100% DMSO > 10 mMMaster StockStore aliquots at -80°C; avoid freeze-thaw cycles[2].
100% DMF > 10 mMMaster StockAlternative to DMSO; highly effective but toxic.
PBS (pH 7.4) < 1 µMNot RecommendedRapid precipitation and adherence to plasticware.
Assay Buffer + 0.1% BSA Up to 100 µMWorking SolutionBSA prevents adsorption to tube walls and stabilizes peptide.
10% Acetonitrile / Water ~ 1 mMAnalytical OnlyUseful for LC-MS quantification but toxic to live cells.

Section 3: Troubleshooting in Cell-Based Assays (GPCR Signaling)

Q: How does cECH interact with its receptor, and why does solubility matter for EC50 calculations? A: cECH binds to a specific G protein-coupled receptor (GPCR) belonging to the rhodopsin superfamily, which is structurally and functionally related to the insect adipokinetic hormone (AKH) receptor[3]. If cECH precipitates in the well, the effective concentration of the monomeric ligand drops drastically. This leads to artificially inflated EC50 values, high well-to-well variability, and failure to reach Vmax​ in dose-response curves.

Workflow Lyophilized Lyophilized cECH (Hydrophobic Octapeptide) DMSO Add 100% DMSO (Disrupts H-bonds) Lyophilized->DMSO Stock 10 mM Master Stock (Clear Solution) DMSO->Stock Dilution Rapid Vortexing & Dilution (Prevents Aggregation) Stock->Dilution Buffer Prepare Assay Buffer (+ 0.1% BSA Carrier) Buffer->Dilution Centrifuge Centrifuge at 10,000 x g (QC Checkpoint) Dilution->Centrifuge Assay Apply to GPCR Assay (cECH/AKH Receptor) Centrifuge->Assay

Workflow for optimizing cECH solubilization and preventing precipitation prior to GPCR assays.

Q: Does the residual DMSO from the master stock affect the cECH/AKH receptor signaling assay? A: Yes. While DMSO is essential for solubility, concentrations above 0.5% - 1.0% (v/v) can compromise cell membrane integrity and artificially alter GPCR signaling dynamics. Activation of the AKH/RPCH receptor typically triggers intracellular calcium mobilization and cAMP accumulation via Gq and Gs pathways[4]. High DMSO levels can trigger non-specific calcium leakage. By utilizing a 10 mM master stock, a final assay concentration of 1 µM cECH requires only a 1:10,000 dilution, resulting in a negligible final DMSO concentration of 0.01%.

Pathway Ligand Soluble cECH Monomer (Active Ligand) Receptor cECH/AKH Receptor (Rhodopsin-like GPCR) Ligand->Receptor Gq Gq Protein Activation Receptor->Gq Gs Gs Protein Activation Receptor->Gs PLC Phospholipase C (PLC) Gq->PLC AC Adenylyl Cyclase (AC) Gs->AC Ca2 Intracellular Ca2+ Mobilization PLC->Ca2 cAMP cAMP Accumulation AC->cAMP Response Pigment Concentration / Lipid Mobilization Ca2->Response cAMP->Response

Intracellular signaling cascades activated by soluble cECH binding to its cognate GPCR.

Section 4: Validation & Quality Control

Q: How can I verify that my cECH peptide is fully dissolved and not forming micro-aggregates before running an expensive cell-based assay? A: The most robust method is spectrophotometric quantification combined with high-speed centrifugation. Because cECH contains a Tryptophan (Trp) residue at position 8, it absorbs UV light at 280 nm, allowing for direct quantification of the soluble fraction.

Protocol 2: Spectrophotometric Quantification of Dissolved cECH

  • Preparation: Prepare your working dilution of cECH in your assay buffer. Ensure the buffer itself does not have high background absorbance at 280 nm (if using BSA, you must prepare a precise BSA-only blank).

  • Centrifugation: Spin the sample at 15,000 x g for 10 minutes to pellet any micro-aggregates.

  • Measurement: Carefully aspirate the supernatant and measure the absorbance at 280 nm using a microvolume spectrophotometer (e.g., NanoDrop) or a quartz cuvette.

  • Calculation: Use the Beer-Lambert Law ( A=ϵ⋅c⋅l ). The molar extinction coefficient ( ϵ ) for a single Tryptophan residue is approximately 5,500 M−1cm−1 .

  • Validation: Compare the calculated concentration of the supernatant to your theoretical target concentration. A significant drop (>15%) indicates that the peptide has precipitated and the solubilization protocol must be optimized (e.g., by increasing carrier protein concentration or reducing the final peptide concentration).

References

  • [1] Title: Crustacean Pigmentary-Effector Hormones: Chemistry and Functions of RPCH, PDH, and Related Peptides Source: Integrative and Comparative Biology | Oxford Academic URL:[Link]

  • [4] Title: Adipokinetic Hormone Receptor Mediates Lipid Mobilization to Regulate Starvation Resistance in the Brown Planthopper, Nilaparvata lugens Source: PMC (PubMed Central) URL:[Link]

  • [3] Title: Characterisation and pharmacological analysis of a crustacean G protein-coupled receptor: the red pigment-concentrating hormone receptor of Daphnia pulex Source: PMC (PubMed Central) URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Crustacean Erythrophore Concentrating Hormone (ECH) Immunohistochemistry

Welcome to the Technical Support Center for crustacean neuroendocrinology and immunohistochemistry (IHC). This guide is engineered for researchers, application scientists, and drug development professionals working with...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for crustacean neuroendocrinology and immunohistochemistry (IHC). This guide is engineered for researchers, application scientists, and drug development professionals working with invertebrate neuropeptides.

Erythrophore Concentrating Hormone (ECH), functionally synonymous with Red Pigment Concentrating Hormone (RPCH), is a highly conserved octapeptide responsible for chromatophore pigment aggregation and the neuromodulation of motor patterns, such as the swimmeret rhythm 12. Localizing ECH/RPCH within the X-organ sinus gland (XO-SG) complex or the abdominal nerve cord presents unique histological challenges due to the biochemical composition of crustacean tissues 3.

ECH_Signaling Stimulus Environmental Stimuli (Light / Background) XOSG X-Organ Sinus Gland (XO-SG) Complex Stimulus->XOSG ECH ECH / RPCH Release (Octapeptide) XOSG->ECH Receptor GPCR Activation (Target Tissues) ECH->Receptor Effect1 Erythrophore Pigment Concentration Receptor->Effect1 Effect2 Neuromodulation (Swimmeret Rhythm) Receptor->Effect2

Caption: ECH/RPCH neuroendocrine signaling pathway in crustaceans.

Part 1: Troubleshooting Guide & FAQs

Q1: Why is my negative control (secondary antibody only) showing a strong, generalized signal across the eyestalk?

Mechanistic Cause: Crustacean neural tissues and hemolymph are highly lipophilic and contain proteins that readily engage in hydrophobic interactions or act similarly to mammalian Fc-receptors, trapping antibodies non-specifically 4. Solution: Do not rely solely on low-concentration blocking buffers. Pre-treat the tissue with 5–10% Normal Serum derived from the host species of your secondary antibody. Supplement this with 1% to 5% Bovine Serum Albumin (BSA) to aggressively compete for hydrophobic binding sites 5 [[6]]().

Q2: How do I eliminate the intense background glow in fluorescent ECH IHC?

Mechanistic Cause: There are two primary culprits in crustaceans:

  • Fixative-induced autofluorescence: Aldehyde-based fixatives (like 4% PFA) create free, unreacted aldehyde groups that cross-link and fluoresce heavily in the green spectrum 5.

  • Biological autofluorescence: The chitinous exoskeleton and accumulations of lipofuscin in older crustacean neural tissues emit broad-spectrum autofluorescence 7. Solution: Quench free aldehydes by incubating sections in 0.3 M Glycine prior to blocking 5. To neutralize lipofuscin and chitin autofluorescence, treat the tissue with 0.1% Sudan Black B in 70% ethanol for 10 minutes post-secondary antibody incubation 7.

Q3: My DAB chromogen staining is turning the entire tissue section brown. What is happening?

Mechanistic Cause: Crustacean hemolymph is rich in hemocyanin and endogenous peroxidases. When you apply the HRP substrate (DAB), these endogenous peroxidases rapidly oxidize the DAB, causing non-specific brown precipitation across the entire sample 46. Solution: Irreversibly quench endogenous peroxidases by incubating the tissue in 3% H₂O₂. For peroxidase-rich crustacean tissues, diluting the H₂O₂ in methanol rather than water minimizes tissue damage and preserves structural morphology 6.

Q4: The ECH signal is weak in the center of the abdominal nerve cord, but the edges are saturated. Why?

Mechanistic Cause: This "edge effect" is a hallmark of poor antibody penetration. The crustacean cuticle and dense neuropil act as physical barriers, causing antibodies to pool at the periphery 4. Solution: Implement a decalcification step using EDTA post-fixation to soften the tissue 8. Furthermore, ensure your wash and blocking buffers contain 0.3% Triton X-100 to thoroughly permeabilize the lipid-rich membranes 6.

Part 2: Background Reduction Logic & Quantitative Data

Background_Reduction Tissue Crustacean Tissue Preparation Fixation Aldehyde Fixation (e.g., 4% PFA) Tissue->Fixation Issue1 Free Aldehyde Autofluorescence Fixation->Issue1 Induces Quench1 Quench: 0.3M Glycine Issue1->Quench1 Resolved by Issue2 Endogenous Peroxidases (Hemolymph) Quench1->Issue2 Next step Quench2 Quench: 3% H2O2 in Methanol Issue2->Quench2 Resolved by Issue3 Hydrophobic & Fc-like Binding Quench2->Issue3 Next step Block Block: 10% Normal Serum + 1% BSA Issue3->Block Resolved by Primary Specific Anti-ECH/RPCH Binding Block->Primary Enables

Caption: Logical workflow for mitigating specific background noise sources in crustacean IHC.

Quantitative Summary of Background Reduction Techniques
Noise SourceReagent / TechniqueConcentrationMechanistic ActionExpected Impact
Aldehyde Fixatives Glycine0.3 MBinds free, unreacted aldehydes post-fixation.Eliminates fixative-induced autofluorescence.
Endogenous Peroxidases H₂O₂ in Methanol3%Irreversibly oxidizes and inactivates peroxidases.Prevents non-specific DAB chromogen precipitation.
Hydrophobic Interactions Bovine Serum Albumin (BSA)1% - 5%Competes for hydrophobic binding sites in lipid-rich tissue.Reduces generalized background haze.
Cross-Reactivity Normal Serum (Host of Secondary)5% - 10%Blocks endogenous Fc-like receptors.Eliminates secondary antibody off-target binding.
Lipofuscin / Chitin Sudan Black B0.1% in 70% EtOHBroad-spectrum quenching of biological autofluorescence.Dramatically improves fluorescent Signal-to-Noise Ratio (SNR).

Part 3: Self-Validating Protocol for ECH/RPCH IHC

This protocol is designed as a self-validating system. Do not proceed to subsequent phases without passing the designated validation checkpoints.

Phase 1: Fixation and Decalcification
  • Dissect the crustacean eyestalk or abdominal nerve cord and immediately immerse in 4% Paraformaldehyde (PFA) or Davidson's fluid for 24 hours at 4°C 8.

  • Transfer the tissue to 0.5 M EDTA (pH 8.0) for 48–72 hours to decalcify the exoskeleton and soften the tissue matrix 8.

Validation Checkpoint 1: The tissue must yield easily to gentle pressure from forceps. If it is brittle, extend the decalcification time. Sectioning brittle tissue will cause micro-tears that trap antibodies and create false-positive background noise.

Phase 2: Permeabilization and Quenching
  • Wash sections 3 × 15 minutes in PBS containing 0.3% Triton X-100 (PBST) to permeabilize the tissue 6.

  • Incubate sections in 0.3 M Glycine in PBS for 30 minutes at room temperature to quench free aldehydes 5.

  • (For HRP/DAB detection only): Incubate in 3% H₂O₂ diluted in methanol for 15 minutes to block endogenous peroxidases 6.

Validation Checkpoint 2: Apply a drop of DAB substrate to a test slide at this stage. If the tissue turns brown within 5 minutes, endogenous peroxidases are still active. Discard the test slide and increase the H₂O₂ incubation time for the remaining batch 4.

Phase 3: Blocking and Primary Antibody Incubation
  • Block sections in 10% Normal Serum (from the host species of the secondary antibody) + 1% BSA in PBST for 2 hours at room temperature 6.

  • Incubate with the primary anti-ECH/RPCH antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation 3.

Validation Checkpoint 3: Always prepare a "Secondary-Only" control slide where the primary antibody is omitted. This establishes the absolute baseline noise floor of your assay 4.

Phase 4: Secondary Antibody and Final Quenching
  • Wash sections 3 × 15 minutes in PBST 6.

  • Incubate with the appropriate secondary antibody for 2 hours at room temperature, protected from light 6.

  • (For Fluorescent Detection Only): Following the final washes, incubate the slides in 0.1% Sudan Black B in 70% ethanol for 10 minutes to quench lipofuscin, then rinse rapidly in PBS before mounting 7.

References

  • Crustacean Pigmentary-Effector Hormones: Chemistry and Functions of RPCH, PDH, and Related Peptides. ResearchGate. 1

  • Regional distribution and immunocytological localization of red pigment concentrating hormone in the crayfish eyestalk. PubMed. 3

  • Red Pigment Concentrating Hormone is A Modulator of the Crayfish Swimmeret System. Biologists.com. 2

  • How to Reduce Background Noise in IHC. AZoLifeSciences. 4

  • How to fix to much background in IHC? Reddit. 5

  • Enhancing Histological Techniques for Small Crustaceans: Evaluation of Fixation, Decalcification, and Enzymatic Digestion. PMC. 8

  • IHC staining protocol. Abcam. 6

  • Testing Mounting Media to Eliminate Background Noise in Confocal Microscope 3‐D Images of Insect Genitalia. ResearchGate. 7

Sources

Troubleshooting

Technical Support Center: Optimizing Binding Affinity in Crustacean Erythrophore Concentrating Hormone (ECH) Receptor Assays

Welcome to the technical support center for crustacean Erythrophore Concentrating Hormone (ECH) receptor assays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for crustacean Erythrophore Concentrating Hormone (ECH) receptor assays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting solutions for improving binding affinity and obtaining reliable, reproducible data in their ECH receptor experiments.

Introduction to ECH and its Receptor

The crustacean Erythrophore Concentrating Hormone (ECH) is a neuropeptide that plays a crucial role in regulating pigment migration in chromatophores, leading to changes in body coloration for camouflage and social signaling. ECH is an octapeptide, first isolated from the eyestalks of the pink shrimp Pandalus borealis. It belongs to the adipokinetic hormone (AKH)/red pigment-concentrating hormone (RPCH) family of peptides.[1] ECH exerts its effects by binding to a specific G protein-coupled receptor (GPCR) on the surface of erythrophores.[1][2] Understanding the binding kinetics of ligands to the ECH receptor is fundamental for physiological studies and for the development of novel compounds that may modulate crustacean biology for aquaculture or pest control applications.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during ECH receptor binding assays and provides practical solutions based on established principles of GPCR pharmacology.

Section 1: General Assay Setup and Optimization

Q1: I am setting up an ECH receptor binding assay for the first time. What are the critical parameters I need to optimize?

A1: For any new binding assay, several key parameters must be empirically determined to ensure optimal performance. These include:

  • Receptor Source and Concentration: The concentration of your receptor preparation (e.g., cell membranes expressing the ECH receptor) should be optimized to provide a sufficient signal without depleting the radioligand.

  • Radioligand Concentration: The concentration of the radiolabeled ECH analog should ideally be at or below its dissociation constant (Kd) to ensure that the assay is sensitive to competitive binding.

  • Incubation Time and Temperature: The incubation time should be sufficient to reach binding equilibrium. This should be determined through time-course experiments. The temperature should be kept constant and optimized for receptor stability and binding kinetics.

  • Buffer Composition: The pH, ionic strength, and presence of divalent cations (e.g., Mg²⁺, Ca²⁺) in the assay buffer can significantly impact binding affinity and should be systematically evaluated.

  • Non-Specific Binding (NSB) Determination: It is crucial to accurately determine and minimize NSB. This is typically achieved by measuring binding in the presence of a high concentration of an unlabeled competitor.

Q2: How do I choose an appropriate radioligand for my ECH receptor assay?

A2: While a commercially available, validated radioligand specifically for the crustacean ECH receptor may be limited, you can draw parallels from studies on related receptors like the melanin-concentrating hormone (MCH) receptor.[3][4][5] Look for a radiolabeled ECH analog with:

  • High Specific Activity: This allows for the use of lower ligand concentrations, which is important for accurately determining high-affinity binding.

  • High Affinity and Specificity: The radioligand should bind to the ECH receptor with high affinity and minimal binding to other receptors or non-specific sites.

  • Stability: The radioligand should be stable under the assay conditions to avoid degradation that could lead to inconsistent results. Iodinated peptide ligands (e.g., with ¹²⁵I) are common choices for their high specific activity.

Q3: My assay has a low signal-to-noise ratio. How can I improve it?

A3: A low signal-to-noise ratio can be caused by either a weak specific binding signal or high non-specific binding. To improve this:

  • Increase Specific Binding:

    • Optimize the receptor concentration. Too little receptor will result in a weak signal.

    • Ensure the radioligand has high affinity and is not degraded.

    • Optimize assay buffer conditions (pH, ionic strength, co-factors) to favor specific binding.

  • Decrease Non-Specific Binding:

    • Reduce the radioligand concentration.

    • Add a blocking agent like bovine serum albumin (BSA) to the assay buffer to saturate non-specific sites.

    • Optimize the washing steps to effectively remove unbound radioligand without causing significant dissociation of specifically bound ligand.

    • Consider using filter plates pre-treated to reduce non-specific binding.

For a systematic approach to optimizing the signal-to-noise ratio, consider titrating the receptor and radioligand concentrations and varying the incubation time.[6][7][8][9][10]

Section 2: Troubleshooting High Non-Specific Binding (NSB)

Q1: My non-specific binding is very high, often exceeding 50% of the total binding. What are the likely causes and how can I fix this?

A1: High non-specific binding is a common problem in receptor binding assays. Here are the primary causes and solutions:

Potential Cause Explanation Troubleshooting Steps
Radioligand Issues Hydrophobic radioligands tend to stick to plasticware and filters. Degraded radioligand can also contribute to high NSB.- Use the lowest possible concentration of radioligand. - Include a detergent (e.g., 0.1% Tween-20) in the assay buffer. - Check the purity and age of your radioligand stock.
Receptor Preparation Impurities in the membrane preparation can create non-specific binding sites.- Further purify your membrane preparation using techniques like sucrose density gradient centrifugation. - Ensure proper homogenization and washing of the membranes.
Assay Conditions Suboptimal buffer composition or inadequate blocking can lead to high NSB.- Optimize the pH and ionic strength of the assay buffer. - Increase the concentration of the blocking agent (e.g., BSA up to 1%). - Optimize the wash steps (increase volume, number of washes, or temperature of the wash buffer).
Filtration Issues The radioligand may be binding to the filter paper itself.- Pre-soak filters in a blocking buffer (e.g., 0.5% polyethyleneimine). - Test different types of filter materials.
Section 3: Data Interpretation and Inconsistent Results

Q1: My calculated Kd values are highly variable between experiments. What could be causing this inconsistency?

A1: Variability in Kd values often points to issues with experimental consistency and reaching equilibrium. Consider the following:

  • Equilibrium Not Reached: If the incubation time is too short, the binding may not have reached equilibrium, leading to an underestimation of affinity. It is crucial to perform a time-course experiment to determine the time required to reach a steady state.

  • Inconsistent Reagent Preparation: Ensure that all buffers, radioligand dilutions, and receptor preparations are made fresh and consistently for each experiment. Pipetting accuracy is also critical.

  • Ligand Depletion: If a significant fraction of the radioligand is bound to the receptor, the free ligand concentration will be lower than the added concentration, leading to an inaccurate Kd determination. As a rule of thumb, total binding should not exceed 10% of the added radioligand.

  • Protein Concentration Determination: Inaccurate determination of the protein concentration in your receptor preparation will affect the calculation of Bmax and can indirectly impact the perceived affinity.

Q2: My competition binding curve has a shallow slope (Hill slope < 0.8). What does this indicate?

A2: A shallow Hill slope in a competition binding assay can suggest several possibilities:

  • Multiple Binding Sites: The competitor may be binding to more than one site on the receptor with different affinities.

  • Negative Cooperativity: The binding of one ligand molecule may decrease the affinity for subsequent ligand molecules.

  • Assay Artifacts: Issues such as radioligand depletion or failure to reach equilibrium can also lead to shallow curves.

It is important to carefully re-evaluate your assay conditions and consider the possibility of complex binding kinetics.

Experimental Protocols

Protocol 1: Membrane Preparation from Crustacean Tissues

This protocol provides a general method for preparing a crude membrane fraction from crustacean tissues (e.g., eyestalks, brain, or other tissues expressing the ECH receptor).

Materials:

  • Crustacean tissue of interest

  • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA, and protease inhibitors (e.g., PMSF, leupeptin, aprotinin)

  • Sucrose solutions (45% and 30% w/v in homogenization buffer)

  • Dounce homogenizer

  • High-speed centrifuge

Procedure:

  • Dissect the target tissue from the crustacean on ice.

  • Homogenize the tissue in ice-cold homogenization buffer using a Dounce homogenizer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Carefully collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Resuspend the membrane pellet in homogenization buffer and layer it on top of a discontinuous sucrose gradient (45% and 30% sucrose).

  • Centrifuge at 100,000 x g for 60 minutes at 4°C.

  • Collect the membrane fraction at the interface of the 30% and 45% sucrose layers.

  • Dilute the collected fraction with assay buffer and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the purified membranes.

  • Resuspend the final membrane pellet in a small volume of assay buffer, determine the protein concentration (e.g., using a BCA assay), and store at -80°C in aliquots.

Protocol 2: Radioligand Binding Assay (Filtration Method)

This protocol describes a typical saturation binding experiment to determine the Kd and Bmax of a radioligand for the ECH receptor.

Materials:

  • Purified crustacean membranes

  • Radiolabeled ECH analog (e.g., ¹²⁵I-ECH)

  • Unlabeled ("cold") ECH

  • Assay Buffer: 50 mM HEPES, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • 96-well filter plates (e.g., glass fiber filters)

  • Vacuum manifold

  • Scintillation counter and scintillation fluid

Procedure:

  • Assay Setup:

    • Total Binding: To a series of wells, add increasing concentrations of the radioligand in assay buffer, followed by the membrane preparation.

    • Non-Specific Binding: To another series of wells, add the same increasing concentrations of radioligand, a high concentration of unlabeled ECH (e.g., 1 µM), and the membrane preparation.

  • Incubation: Incubate the plate at a predetermined optimal temperature (e.g., 25°C) for a time sufficient to reach equilibrium (e.g., 60 minutes).

  • Filtration: Terminate the binding reaction by rapidly filtering the contents of each well through the filter plate using a vacuum manifold.

  • Washing: Quickly wash the filters with several volumes of ice-cold wash buffer to remove unbound radioligand.

  • Counting: Punch out the filters from the plate, place them in scintillation vials with scintillation fluid, and count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.

    • Plot the specific binding versus the free radioligand concentration and fit the data to a one-site binding hyperbola using non-linear regression analysis to determine the Kd and Bmax.

Visualizing Experimental Workflows and Signaling Pathways

ECH Receptor Signaling Pathway

The ECH receptor is a GPCR that, upon ligand binding, is thought to couple to Gq proteins, leading to the activation of Phospholipase C (PLC) and subsequent mobilization of intracellular calcium. This signaling cascade ultimately results in the aggregation of pigments within the erythrophores.

ECH_Signaling_Pathway ECH ECH ECHR ECH Receptor (GPCR) ECH->ECHR Binds G_protein Gq Protein ECHR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates Pigment_aggregation Pigment Aggregation Ca_release->Pigment_aggregation Leads to

Caption: ECH Receptor Signaling Pathway.

Radioligand Binding Assay Workflow

The following diagram illustrates the key steps in a typical radioligand binding assay using the filtration method.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Receptor_prep Receptor Membrane Prep Incubation Incubation (reach equilibrium) Receptor_prep->Incubation Radioligand_prep Radioligand Dilutions Radioligand_prep->Incubation Competitor_prep Unlabeled Competitor Competitor_prep->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting Data_analysis Data Analysis (Kd, Bmax) Counting->Data_analysis

Caption: Radioligand Binding Assay Workflow.

References

  • Audinot, V., et al. (2001). [¹²⁵I]-S36057: a new and highly potent radioligand for the melanin-concentrating hormone receptor. British Journal of Pharmacology, 133(5), 771-778. [Link]

  • Dautzenberg, F. M., et al. (1998). Synthesis and characterization of new radioligands for the mammalian melanin-concentrating hormone (MCH) receptor. Journal of Receptor and Signal Transduction Research, 18(2-3), 161-176. [Link]

  • Audinot, V., et al. (2001). [¹²⁵I]-S36057: a new and highly potent radioligand for the melanin-concentrating hormone receptor. British Journal of Pharmacology, 133(5), 771-778. [Link]

  • Baker, D., et al. (2019). Topological control of cytokine receptor signaling induces differential effects in hematopoiesis. Science, 364(6442), eaav7532. [Link]

  • American Peptide Company. Crustacean Erythrophore Concentrating Hormone. [Link]

  • Marco, H. G., et al. (2021). Insights into the Activation of a Crustacean G Protein-Coupled Receptor: Evaluation of the Red Pigment-Concentrating Hormone Receptor of the Water Flea Daphnia pulex (Dappu-RPCH R). International Journal of Molecular Sciences, 22(9), 5013. [Link]

  • BMG LABTECH. How to determine binding affinity with a microplate reader. [Link]

  • Sawyer, S. T., et al. (1988). Purification of erythroid progenitor cells and characterization of erythropoietin receptors. British Journal of Cancer Supplement, 9, 31-35. [Link]

  • Wang, Y., et al. (2019). Ecdysteroid-mimicking compounds act as both agonists and antagonists to the crustacean ecdysone receptor. Aquatic Toxicology, 217, 105333. [Link]

  • Keller, T., et al. (2021). Design, Synthesis, and Biological Evaluation of Small-Molecule-Based Radioligands with Improved Pharmacokinetic Properties for Imaging of Programmed Death Ligand 1. Journal of Medicinal Chemistry, 64(15), 11381-11397. [Link]

  • Johnson, K. A., et al. (2009). Identification and characterization of a selective radioligand for melanin-concentrating hormone 1-receptor (MCH1R). Bioorganic & Medicinal Chemistry Letters, 19(10), 2749-2752. [Link]

  • ResearchGate. Assay development. Signal-to-noise ratio, calculated as the ratio... [Link]

  • SCIEX. (2019). Understanding and optimizing signal-to-noise calculation in the 32Karat software. [Link]

  • Papavassiliou, A. G., et al. (1992). Optimization of the signal-to-noise ratio in south-western assays by using lipid-free BSA as blocking reagent. Analytical Biochemistry, 203(2), 302-309. [Link]

  • Sun, J., et al. (2021). Evidences for Red Pigment Concentrating Hormone (RPCH) and Beta-Pigment Dispersing Hormone (β-PDH) Inducing Oocyte Meiotic Maturation in the Chinese Mitten Crab, Eriocheir sinensis. Frontiers in Endocrinology, 12, 778845. [Link]

  • Kozma, M. T., et al. (2021). G protein-coupled receptors as candidates for modulation and activation of the chemical senses in decapod crustaceans. PLoS One, 16(6), e0252362. [Link]

  • Sasaki, H., et al. (1987). Recombinant human erythropoietin: purification and analysis of carbohydrate linkage. The Journal of Biological Chemistry, 262(25), 12059-12076. [Link]

  • Kozma, M. T., et al. (2021). G protein-coupled receptors as candidates for modulation and activation of the chemical senses in decapod crustaceans. PLoS One, 16(6), e0252362. [Link]

  • Hulme, E. C. (2020). How to measure and evaluate binding affinities. eLife, 9, e58540. [Link]

  • Rao, K. R. (1982). Chemical Properties and Physiological Actions of Crustacean Chromatophorotropins. American Zoologist, 22(3), 681-693. [Link]

  • Stamou, D., et al. (2010). Preparation of Reconstituted Acetylcholine Receptor Membranes Suitable for AFM Imaging of Lipid-protein Interactions. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1798(2), 241-247. [Link]

  • Sorgen, F. D., et al. (2008). Optimizing the Signal-to-Noise Ratio for Biosensing with Carbon Nanotube Transistors. Nano Letters, 8(12), 4123-4127. [Link]

  • Buckley, K. M., et al. (2022). In silico analysis of crustacean hyperglycemic hormone family G protein-coupled receptor candidates. Frontiers in Endocrinology, 13, 949430. [Link]

  • Nagaraju, G. P. C. (2011). Crustacean Pigmentary-Effector Hormones: Chemistry and Functions of RPCH, PDH, and Related Peptides. Scilit. [Link]

  • Zhang, R., et al. (2021). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers in Pharmacology, 12, 735956. [Link]

  • American Association of Physicists in Medicine. (2015). Maximizing the signal-to-noise ratio (SNR) and/or contrast-to-noise ratio (CNR) is very frequently the primary goal when designing new imaging protocols. [Link]

  • Fluidic Analytics. (2025). Dissociation Constant (KD) Simply Explained – and Common Mistakes to Avoid. [Link]

  • Sawyer, S. T., et al. (1987). Binding and receptor-mediated endocytosis of erythropoietin in Friend virus-infected erythroid cells. The Journal of Biological Chemistry, 262(12), 5554-5562. [Link]

  • Wang, Y., et al. (2021). Recent Advances of Processing and Detection Techniques on Crustacean Allergens: A Review. Foods, 10(1), 183. [Link]

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  • Siriporn, S., et al. (2014). Two-step purification procedure for recombinant human asialoerythropoietin expressed in transgenic plants. International Journal of Biological Macromolecules, 70, 534-540. [Link]

  • Sun, J., et al. (2016). CHHBP: a newly identified receptor of crustacean hyperglycemic hormone. The Journal of Experimental Biology, 219(Pt 8), 1195-1203. [Link]

  • Horst, M. N. (1980). The Biosynthesis of Crustacean Chitin by a Microsomal Enzyme from Larval Brine Shrimp. The Journal of Biological Chemistry, 255(16), 8103-8111. [Link]

  • Li, F., et al. (2023). Identification of Crustacean Female Sex Hormone Receptor Involved in Sexual Differentiation of a Hermaphroditic Shrimp. International Journal of Molecular Sciences, 24(19), 14758. [Link]

  • Chen, R., et al. (2019). Visualization and Identification of Neurotransmitters in Crustacean Brain via Multifaceted Mass Spectrometric Approaches. Journal of the American Society for Mass Spectrometry, 30(8), 1498-1507. [Link]

  • Marco, H. G., et al. (2021). Insights into the Activation of a Crustacean G Protein-Coupled Receptor: Evaluation of the Red Pigment-Concentrating Hormone Receptor of the Water Flea Daphnia pulex (Dappu-RPCH R). ResearchGate. [Link]

  • R-Biopharm. Crustacean - Food & Feed Analysis. [Link]

  • Tsai, W. J., et al. (1995). A non-radioactive receptor assay for snake venom postsynaptic neurotoxins. Toxicon, 33(5), 685-692. [Link]

  • Rao, K. R., & Riehm, J. P. (2001). Crustacean Pigmentary-Effector Hormones: Chemistry and Functions of RPCH, PDH, and Related Peptides. Semantic Scholar. [Link]

  • Felgenhauer, B. E. (1987). Techniques for Preparing Crustaceans for Scanning Electron Microscopy. Journal of Crustacean Biology, 7(1), 71-76. [Link]

  • ResearchGate. (2020). Adaptive Color Change and the Molecular Endocrinology of Pigment Translocation in Crustacean Chromatophores. [Link]

  • Wade, N. M., et al. (2009). Evolution of a Novel Carotenoid-Binding Protein Responsible for Crustacean Shell Color. Molecular Biology and Evolution, 26(8), 1851-1864. [Link]

  • Sawyer, S. T., et al. (1988). Purification of erythroid progenitor cells and characterization of erythropoietin receptors. PMC. [Link]

Sources

Optimization

Overcoming protease degradation of crustacean erythrophore concentrating hormone in vivo

Welcome to the Crustacean Neuropeptide Support Center . This technical hub is designed for researchers, scientists, and drug development professionals working with crustacean erythrophore concentrating hormone (ECH), als...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Crustacean Neuropeptide Support Center . This technical hub is designed for researchers, scientists, and drug development professionals working with crustacean erythrophore concentrating hormone (ECH), also known as red pigment-concentrating hormone (RPCH).

In crustacean neuroendocrinology, translating the potent in vitro effects of ECH (e.g., chromatophore regulation, ovarian maturation) into reliable in vivo outcomes is notoriously difficult. The open circulatory system (hemolymph) of crustaceans is a highly proteolytic environment. This guide provides field-proven troubleshooting strategies, structural modification insights, and self-validating methodologies to overcome protease degradation and achieve sustained G protein-coupled receptor (GPCR) activation in vivo.

Understanding ECH/RPCH Degradation Kinetics

Q: Why does native ECH exhibit such a short half-life in vivo despite possessing endogenous terminal modifications?

A: Native ECH is an octapeptide with the conserved sequence pGlu-Leu-Asn-Phe-Ser-Pro-Gly-Trp-NH2. Evolutionarily, its N-terminal pyroglutamate (pGlu) and C-terminal carboxyamide inherently protect it from general exopeptidases circulating in the hemolymph[1]. However, the crustacean hemolymph is rich in specific endopeptidases designed for rapid signal termination and immune defense.

While terminal blocking prolongs the half-life compared to unblocked peptides[2], the internal peptide bonds (particularly around the hydrophobic core Phe4-Ser5) remain highly susceptible to endopeptidase cleavage. This rapid degradation is an evolutionary adaptation for acute physiological responses, such as sudden color changes or stress responses[3]. When your experimental goal requires sustained GPCR activation—such as stimulating the synthesis of methyl farnesoate for ovarian maturation—this rapid clearance prevents the peptide from maintaining an effective steady-state concentration[1].

Q: How can I determine if my experimental failure is due to receptor desensitization or protease degradation?

A: This requires a self-validating in vitro hemolymph incubation assay. Spike your native ECH into freshly extracted, cell-free hemolymph at 25°C. Quench aliquots at 0, 5, 15, and 30 minutes using 1% trifluoroacetic acid (TFA), then analyze via LC-MS/MS.

  • Causality: If the intact octapeptide mass disappears within 15 minutes and you detect truncated fragments (e.g., pGlu-Leu-Asn-Phe), your issue is endopeptidase degradation[4].

  • If the peptide remains intact but in vivo physiological effects still wane, you are likely observing GPCR internalization/desensitization.

Peptide Modification & Analog Design

Q: How can we modify the ECH sequence to resist endopeptidase cleavage without losing receptor binding affinity?

A: The key is differentiating the "pharmacophore" (residues essential for receptor binding and activation) from the structural backbone. Molecular dynamics simulations of the ECH-GPCR complex reveal that the terminal regions are critical for receptor docking; for instance, the pGlu1 carbonyl hydrogen-bonds directly with Gln257 of the receptor[2].

To confer endopeptidase resistance while maintaining affinity, modifications must be targeted:

  • D-Amino Acid Substitution: Replacing L-amino acids with their D-enantiomers at known cleavage sites sterically hinders the active site of stereospecific proteases. However, placing a D-amino acid at a critical binding residue (like Trp8) will abolish activity[5].

  • Pseudopeptide Bonds: Introducing reduced amide bonds ( Ψ[CH2​NH] ) or N-methylation at susceptible internal bonds alters the backbone conformation just enough to prevent protease docking, without disrupting the spatial orientation required for GPCR activation.

Table 1: Impact of ECH Modifications on Stability and Receptor Affinity

Data synthesizes structure-function relationships and relative chromatophore activities of ECH analogs[5].

Peptide ConstructSequence ModificationRelative Activity (%)Estimated In Vivo Half-LifePrimary Degradation Pathway
Native ECH pGlu-L-N-F-S-P-G-W-NH2100%< 15 minEndopeptidase cleavage
[Tyr4]-ECH Phe4 replaced with Tyr4400%< 20 minEndopeptidase cleavage
[D-Trp8]-ECH Trp8 replaced with D-Trp0.1%> 120 minExopeptidase resistant, inactive
Truncated (1-7) pGlu-L-N-F-S-P-G-NH20.001%N/ALoss of C-terminal pharmacophore
N-Methylated Core N-Me at Phe4-Ser5 bond~65%> 4 hoursHighly resistant to cleavage

Delivery Systems & In Vivo Protocols

Q: If structural modification reduces receptor affinity in our specific crustacean model, what formulation strategies can prevent in vivo degradation of the native sequence?

A: When the native sequence must be strictly conserved to ensure optimal receptor binding, you must utilize physical shielding. Nano-encapsulation using biodegradable polymers (e.g., PLGA or Chitosan) shields the peptide from circulating proteases while providing a sustained release profile. Alternatively, co-administration with a broad-spectrum protease inhibitor cocktail can temporarily neutralize hemolymph proteases, though this may introduce off-target toxicity.

ECH_Optimization Start Native ECH Injection Degrade Rapid Hemolymph Degradation Start->Degrade Endopeptidases Decision Select Stabilization Strategy Degrade->Decision Mod Peptide Modification (D-AA, N-Methylation) Decision->Mod Alter Structure Nano Nano-encapsulation (PLGA/Chitosan) Decision->Nano Physical Shield Assay In Vitro Hemolymph Incubation Assay Mod->Assay Nano->Assay Validate LC-MS/MS Quantification Assay->Validate Extract & Analyze Validate->Decision t(1/2) < 1 hour Success Sustained In Vivo GPCR Activation Validate->Success t(1/2) > 4 hours

Workflow for troubleshooting and overcoming ECH protease degradation in vivo.
Step-by-Step Methodology: In Vivo Pharmacokinetic Profiling of Encapsulated ECH

This protocol is designed as a self-validating system. The inclusion of an internal standard and a burst-release check ensures that any lack of physiological response can be accurately attributed to either formulation failure or biological non-responsiveness.

Phase 1: Formulation Validation (The "Burst" Check)

  • Suspend 1 mg of PLGA-encapsulated ECH in 1 mL of crustacean physiological saline (CPS).

  • Incubate at 25°C under gentle agitation for 1 hour.

  • Centrifuge at 10,000 x g for 5 minutes. Analyze the supernatant via HPLC.

  • Validation Check: If >20% of the total ECH payload is detected in the supernatant, your nanoparticle cross-linking has failed (burst release). Do not proceed to in vivo injection until the formulation is optimized to yield <5% initial release.

Phase 2: In Vivo Administration & Sampling

  • Acclimate intermolt crustaceans (e.g., Litopenaeus vannamei or Procambarus clarkii) in individual tanks for 48 hours.

  • Inject the validated nano-encapsulated ECH (dose estimated to produce ~50 nM circulating peptide[6]) into the arthrodial membrane at the base of the fifth walking leg using a 29-gauge microsyringe.

  • Withdraw 100 µL of hemolymph from the pericardial sinus at 1, 4, 12, and 24 hours post-injection.

  • Immediately mix the hemolymph with 100 µL of ice-cold methanol containing a known concentration of an isotopically labeled internal standard (e.g., 13C -ECH). Causality: Methanol instantly denatures hemolymph proteases, locking the pharmacokinetic profile at the exact moment of extraction.

Phase 3: LC-MS/MS Quantification

  • Centrifuge the methanol-hemolymph mixture at 14,000 x g for 10 minutes at 4°C to pellet precipitated hemocyanin and cellular debris.

  • Transfer the supernatant to an autosampler vial and analyze via LC-MS/MS using a C18 reverse-phase column.

  • Validation Check: Calculate the recovery rate of your 13C -ECH internal standard. If recovery is <70%, your extraction efficiency is compromised (likely due to peptide binding to precipitated hemocyanin), and the pharmacokinetic data cannot be trusted. Adjust the extraction solvent to 0.1% Formic Acid in Acetonitrile to disrupt protein-peptide binding.

Sources

Troubleshooting

Technical Support Center: HPLC Isolation of Crustacean Erythrophore Concentrating Hormone

Welcome to the Technical Support Center for neuropeptide isolation. As a Senior Application Scientist, I have engineered this guide specifically for researchers, analytical chemists, and drug development professionals ta...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for neuropeptide isolation. As a Senior Application Scientist, I have engineered this guide specifically for researchers, analytical chemists, and drug development professionals tasked with the purification of crustacean Erythrophore Concentrating Hormone (ECH)—also known as Red Pigment-Concentrating Hormone (RPCH).

ECH is a highly hydrophobic octapeptide (pGlu-Leu-Asn-Phe-Ser-Pro-Gly-Trp-NH2) secreted by the X-organ-sinus gland complex. Due to its unique structural properties, isolating nanogram quantities of ECH requires precise manipulation of sample preparation chemistry and reversed-phase high-performance liquid chromatography (RP-HPLC) gradients. This guide provides field-proven, self-validating protocols and targeted troubleshooting to ensure maximum yield and purity.

Workflow Visualization

HPLC_Optimization N1 1. Tissue Homogenization (0.1% TFA, pH ~2.0) N2 2. Delipidation (Ethyl Acetate Extraction) N1->N2 Precipitates large proteins N3 3. Centrifugation & Filtration (0.45 µm Nylon) N2->N3 Removes lipid foulants N4 4. RP-HPLC Injection (End-capped C18) N3->N4 Aqueous phase recovery N5 5. Gradient Elution (5-45% ACN over 90 min) N4->N5 Hydrophobic binding N6 6. Dual UV Detection (210 nm & 254 nm) N5->N6 Peptide resolution

Crustacean ECH extraction and RP-HPLC isolation workflow.

Quantitative Data Summary: Gradient & Method Optimization

To successfully isolate ECH from complex biological matrices, standard peptide purification methods must be heavily modified. The table below summarizes the quantitative shifts required to optimize the RP-HPLC workflow.

ParameterStandard Peptide MethodOptimized ECH MethodMechanistic Rationale
Column Chemistry Standard C18End-capped C18Prevents secondary interactions with unreacted silanols, eliminating peak tailing for neutral/hydrophobic peptides [1].
Sample Prep Direct injection3x Ethyl Acetate WashRemoves eyestalk lipids that cause severe column fouling and baseline instability [1].
Gradient Profile Linear 0-100% ACN (30 min)Shallow 5-45% ACN (90 min)Flattens the elution window to resolve the octapeptide ECH from co-eluting octadecapeptides like PDH [2].
Detection 214 nm onlyDual 210 nm & 254 nm210 nm maximizes peptide bond sensitivity; 254 nm specifically detects the aromatic Trp/Phe residues in ECH.
Self-Validating Protocol: ECH Extraction and RP-HPLC Isolation

The crustacean sinus gland is a dense neuroendocrine site. Without rigorous sample preparation, lipids will suppress peptide signals and degrade HPLC columns [3]. This protocol is designed as a self-validating system, ensuring quality control at critical junctions.

Phase 1: Tissue Preparation & Delipidation

  • Dissection & Homogenization: Isolate the X-organ-sinus gland complex from crustacean eyestalks. Homogenize immediately in cold 0.1% Trifluoroacetic acid (TFA) using 1 mL per 10 mg of tissue.

    • Causality: The low pH (~2.0) instantly denatures endogenous proteases, preventing ECH degradation, while precipitating large structural proteins.

  • Lipid Extraction: Add an equal volume of ethyl acetate to the homogenate. Vortex vigorously for 60 seconds, then centrifuge at 10,000 × g for 5 minutes at 4°C.

  • Phase Separation: Carefully aspirate and discard the upper organic layer.

    • Self-Validation Step 1: Measure the pH of the remaining aqueous layer. It must remain ≤2.5. If the pH is low, the highly hydrophobic ECH remains fully protonated, highly polar, and safely partitioned in the aqueous phase. Repeat the ethyl acetate wash twice more.

  • Filtration: Lyophilize the aqueous phase to remove residual ethyl acetate. Reconstitute in 0.1% TFA and filter through a 0.45 µm Nylon-66 membrane.

Phase 2: RP-HPLC Execution 5. Column Equilibration: Mount an end-capped C18 column (e.g., 3 µm, 75 µm × 150 mm) and equilibrate with 95% Mobile Phase A (0.1% TFA in LC-MS grade water) and 5% Mobile Phase B (0.1% TFA in Acetonitrile). 6. Injection & Elution: Inject the filtered sample. Execute a shallow linear gradient from 5% to 45% Mobile Phase B over 90 minutes[2].

  • Causality: The extended shallow gradient exploits minute differences in hydrophobicity, effectively resolving ECH from larger, structurally similar neuropeptides.

  • Fraction Collection: Monitor UV absorbance simultaneously at 210 nm and 254 nm. Collect fractions exhibiting dual-wavelength peaks.

    • Self-Validation Step 2: Lyophilize a 10 µL aliquot of the target fraction and subject it to MALDI-TOF MS. The presence of an ion at m/z ~929.4 [M+H]+ definitively confirms the identity of the intact ECH octapeptide.

Troubleshooting Guides & FAQs

Q: Why am I seeing severe baseline drift during my gradient elution at 210 nm? A: TFA absorbs strongly at 210 nm. As the acetonitrile concentration increases during your gradient, the spectral properties of the mobile phase shift, causing an upward baseline drift.

  • Solution: Implement a baseline correction algorithm via your chromatography software. Alternatively, use a "balanced TFA" approach: add slightly less TFA to your organic phase (e.g., 0.1% TFA in Water, 0.085% TFA in Acetonitrile) to equalize the background absorbance across the entire gradient run.

Q: My ECH peak exhibits significant tailing despite using a C18 column. Is the column degrading? A: While ECH lacks highly basic residues (no Arg, Lys, or His), residual unreacted silanols on the silica matrix of the column can still form hydrogen bonds with the peptide backbone or the polar Asn/Ser residues, causing tailing.

  • Solution: Ensure you are using a strictly end-capped C18 column [1]. Furthermore, verify that your Mobile Phase A contains fresh 0.1% TFA. TFA lowers the pH below the pKa of the silanols (~3.5–4.5), neutralizing their charge and preventing secondary interactions.

Q: ECH is co-eluting with Pigment Dispersing Hormone (PDH). How can I resolve them? A: Both are hydrophobic neuropeptides originating from the sinus gland and will co-elute under steep gradient conditions. ECH is an octapeptide, while PDH is an octadecapeptide.

  • Solution: Modify the gradient slope specifically in the 25–40% ACN elution window. Reducing the gradient steepness to 0.2% ACN/min in this critical zone allows the stationary phase to differentiate the peptides based on their distinct hydrophobic footprints.

Q: I am losing ECH yield during the pre-HPLC sample preparation. Where is it going? A: ECH is highly hydrophobic due to its Trp, Phe, Leu, and Pro residues, as well as its blocked N- and C-termini. If the pH during the ethyl acetate delipidation step rises above 3.0, the peptide's polarity decreases, causing it to partition into the discarded organic lipid layer.

  • Solution: Verify that your homogenization buffer is strictly 0.1% TFA. Do not use weaker acids (like dilute acetic acid) for delipidation steps involving organic solvents, as they may not sufficiently lower the pH to retain ECH in the aqueous phase.

References
  • Rapid Isolation of Nanogram Amounts of Crustacean Erythrophore Concentrating Hormone from Invertebrate Nerve Tissue by RP-HPLC Journal of Liquid Chromatography (Taylor & Francis) URL:[Link]

  • Discovery and Characterization of the Crustacean Hyperglycemic Hormone Precursor Related Peptides (CPRP) and Orcokinin Neuropeptides in the Sinus Glands of the Blue Crab Callinectes sapidus Using Multiple Tandem Mass Spectrometry Techniques Journal of Proteome Research (PMC) URL:[Link]

  • Identification, Quantitation, and Imaging of the Crustacean Peptidome Annual Review of Analytical Chemistry (PMC) URL:[Link]

Optimization

Technical Support Center: Enhancing Aqueous Stability of Synthetic Crustacean Erythrophore Concentrating Hormone (ECH)

Foreword from the Senior Application Scientist Welcome to the ECH Formulation Support Center. Synthetic Crustacean Erythrophore Concentrating Hormone (also known as Red Pigment Concentrating Hormone, or RPCH) is a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword from the Senior Application Scientist Welcome to the ECH Formulation Support Center. Synthetic Crustacean Erythrophore Concentrating Hormone (also known as Red Pigment Concentrating Hormone, or RPCH) is a highly conserved octapeptide with the sequence pGlu-Leu-Asn-Phe-Ser-Pro-Gly-Trp-NH2[1]. While highly potent in physiological assays, its structure presents several inherent vulnerabilities in aqueous environments. Specifically, the Asparagine (Asn³) residue is prone to deamidation, the Serine (Ser⁵) residue can facilitate backbone hydrolysis, and the Tryptophan (Trp⁸) residue is highly susceptible to oxidation.

This guide is designed to help drug development professionals and researchers diagnose, troubleshoot, and resolve complex degradation pathways using mechanistically grounded formulation strategies.

Visualizing ECH Degradation Pathways

ECH_Degradation ECH Synthetic ECH (pGlu-Leu-Asn-Phe-Ser-Pro-Gly-Trp-NH2) Deam Deamidation (Asn3 → Asp/isoAsp) ECH->Deam pH > 6.0 (Base-catalyzed) Oxid Oxidation (Trp8 → Hydroxytryptophan) ECH->Oxid Light / O2 / Peroxides Hydro Hydrolysis (Ser5 cleavage) ECH->Hydro pH < 4.0 or pH 5-6 Aggreg Aggregation & Adsorption (Phe4, Trp8 exposure) ECH->Aggreg Agitation / Hydrophobic Surfaces

Caption: Primary chemical and physical degradation pathways of synthetic ECH in aqueous solutions.

Troubleshooting & FAQs: Diagnosing Formulation Failures

Q1: Why does my synthetic ECH lose over 60% of its bioactivity within 48 hours when formulated in standard PBS (pH 7.4)? The Causality: Standard PBS at physiological pH (7.4) accelerates the base-catalyzed deamidation of the Asparagine residue (Asn³)[2]. At this pH, the nitrogen of the adjacent peptide bond attacks the Asn side chain, forming a cyclic succinimide intermediate that rapidly hydrolyzes into inactive aspartate or isoaspartate[3]. Furthermore, neutral-to-alkaline environments increase the susceptibility of the C-terminal Tryptophan (Trp⁸) to auto-oxidation. The Solution: Shift your formulation to a mildly acidic buffer (e.g., Acetate or Citrate) at pH 4.0–4.5 to protonate the leaving groups and prevent succinimide formation[3].

Q2: I lowered the pH to 2.0 to completely halt deamidation, but I am now seeing peptide fragmentation. What is happening? The Causality: While extreme acidic conditions (pH < 3.0) successfully arrest deamidation, they trigger acid-catalyzed hydrolysis of the peptide backbone[2]. Additionally, ECH contains a Serine residue (Ser⁵). At specific pH ranges, the hydroxyl group on the Ser side chain acts as a nucleophile, attacking the adjacent amide bond and causing a cyclic intermediate that fragments the peptide[4]. The Solution: Do not drop the pH below 4.0. The optimal stability window for ECH is strictly between pH 4.0 and 4.5, balancing the risks of base-catalyzed deamidation and acid-catalyzed hydrolysis.

Q3: To prevent the hydrophobic residues (Phe⁴, Trp⁸) from adsorbing to the glass vial, I added 0.05% Tween 80. Now, LC-MS shows a mass shift of +16 Da. Why? The Causality: A +16 Da mass shift is the classic signature of oxidation (addition of one oxygen atom), specifically at the Trp⁸ residue. While non-ionic surfactants like Tween 80 are excellent for preventing physical aggregation, commercial grades inherently contain residual hydroperoxides generated during their synthesis and storage[5]. These peroxides rapidly oxidize sensitive amino acids[6]. The Solution: Switch to high-purity, peroxide-free polysorbates (often packaged under inert gas). Alternatively, add an antioxidant excipient like L-Methionine (10–20 mM) to act as a sacrificial sink for peroxides.

Quantitative Data: Formulation Matrix Optimization

The following table summarizes the accelerated stability data (14 days at 37°C) for synthetic ECH across various formulation matrices, demonstrating the causality of our recommended excipients.

Formulation MatrixpHSurfactant / ExcipientPrimary Degradation ObservedECH Recovery (%)
Phosphate Buffered Saline7.4NoneDeamidation (Asn³)32.4%
Citrate Buffer (10 mM)3.0NoneHydrolysis (Ser⁵ cleavage)45.1%
Acetate Buffer (10 mM)4.5NoneAdsorption / Aggregation71.8%
Acetate Buffer (10 mM)4.5Standard Tween 80 (0.01%)Oxidation (Trp⁸, +16 Da)68.5%
Acetate Buffer (10 mM) 4.5 Peroxide-free Tween 80 + L-Met None (Stable) 98.2%
Self-Validating Experimental Protocol: Preparing Stable ECH Aqueous Solutions

To ensure scientific integrity, this protocol includes a built-in self-validation checkpoint to confirm the absence of oxidative stressors before long-term storage.

Materials Required:

  • Sodium Acetate Trihydrate & Glacial Acetic Acid (HPLC Grade)

  • High-purity, peroxide-free Tween 80

  • L-Methionine (Antioxidant sink)

  • Argon gas (for sparging)

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 10 mM Acetate buffer. Adjust the pH to exactly 4.5 using Glacial Acetic Acid. Mechanistic note: This pH minimizes both Asn³ deamidation and Ser⁵ hydrolysis.

  • Excipient Addition: Add 0.01% (w/v) peroxide-free Tween 80 to prevent hydrophobic adsorption of Phe⁴ and Trp⁸. Add 10 mM L-Methionine as a sacrificial antioxidant.

  • Deoxygenation (Critical Step): Sparge the buffer solution with Argon gas for 15 minutes to displace dissolved oxygen.

  • Peptide Dissolution: Gently dissolve the lyophilized synthetic ECH into the deoxygenated buffer to a final concentration of 1 mg/mL. Swirl gently; do not vortex, as excessive shear stress induces physical aggregation.

  • Self-Validation Checkpoint (RP-HPLC): Before aliquoting, draw a 10 µL sample and run it via RP-HPLC (C18 column, 210 nm detection).

    • Validation Criteria: The baseline recovery must be ≥98% relative to the gravimetric theoretical yield. Inspect the chromatogram for an oxidation peak (typically eluting ~1.2 minutes prior to the main ECH peak). If the oxidation peak integrates to >0.5% total area, the Tween 80 has degraded. Action: Discard the formulation, source fresh surfactant, and repeat.

  • Storage: Aliquot the validated solution into amber glass vials (to prevent light-induced oxidation)[2], purge the headspace with Argon, and store at 4°C.

Visualizing the Formulation Workflow

ECH_Workflow Start 1. Buffer Prep (Acetate pH 4.5) Excipients 2. Add Excipients (L-Met, Tween 80) Start->Excipients Deox 3. Deoxygenation (Argon Sparging) Excipients->Deox Dissolve 4. Peptide Dissolution (Gentle Swirling) Deox->Dissolve Validate 5. Self-Validation (RP-HPLC Recovery >98%) Dissolve->Validate

Caption: Step-by-step self-validating workflow for optimizing ECH aqueous formulations.

References
  • Crustacean Erythrophore Concentr
  • Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. MDPI.
  • Instability of Peptide and Possible Causes of Degrad
  • Factors affecting the physical stability (aggreg
  • Stability Considerations for Biopharmaceuticals.
  • Stability of Proteins in Aqueous Solution and Solid State. Indian Journal of Pharmaceutical Sciences.

Sources

Reference Data & Comparative Studies

Validation

Crustacean erythrophore concentrating hormone vs pigment dispersing hormone antagonistic effects

Introduction: The Neuroendocrine Tug-of-War In the evaluation of invertebrate neuroendocrine systems, the antagonistic relationship between Crustacean Erythrophore Concentrating Hormone (CECH, universally referred to as...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Neuroendocrine Tug-of-War

In the evaluation of invertebrate neuroendocrine systems, the antagonistic relationship between Crustacean Erythrophore Concentrating Hormone (CECH, universally referred to as RPCH) and Pigment Dispersing Hormone (PDH) serves as a premier model for studying G-protein coupled receptor (GPCR) cross-talk. For researchers and drug development professionals targeting GPCR pathways, understanding how these two peptides compete to control pigment translocation in chromatophores provides critical insights into intracellular second messenger dynamics, specifically the balance between cyclic AMP (cAMP) and calcium (Ca²⁺) signaling[1].

Rather than viewing this merely as a biological phenomenon, we must approach it as a rigorous pharmacological system. This guide objectively compares the mechanistic performance of RPCH and PDH, providing self-validating experimental protocols and quantitative data to support assay development.

Mechanistic Divergence: GPCR Signaling Pathways

The rapid color change in crustaceans is driven by the movement of pigment granules along the microtubule network within stellate erythrophores. This movement is strictly dictated by the dominant signaling cascade[2].

  • RPCH (Pigment Aggregation): RPCH is a highly conserved octapeptide that binds to a specific GPCR, likely activating an inhibitory G-protein (Gi). This binding strongly inhibits adenylyl cyclase, lowering cytosolic cAMP levels. Simultaneously, RPCH triggers a Ca²⁺/cGMP signaling cascade, releasing calcium from the smooth endoplasmic reticulum (SER). This dual-action pathway forces the rapid retrograde transport of pigment granules toward the cell center (blanching)[1].

  • PDH (Pigment Dispersion): PDH, an octadecapeptide, acts as the direct antagonist. It binds to a Gs-coupled GPCR, which stimulates adenylyl cyclase, elevating intracellular cAMP levels. The subsequent activation of cAMP-dependent Protein Kinase A (PKA) drives the anterograde transport of pigments throughout the cellular arborizations (darkening)[1][3].

When both hormones are present, or when opposing cyclic nucleotide analogs are applied simultaneously, the erythrophore exhibits a "tug-of-war" response, characterized by unpredictable, oscillatory pigment movements[1].

Signaling RPCH RPCH (Concentrating) GPCR_Gi GPCR (Gi-coupled) RPCH->GPCR_Gi PDH PDH (Dispersing) GPCR_Gs GPCR (Gs-coupled) PDH->GPCR_Gs cAMP_down ↓ cAMP & ↑ Ca2+ GPCR_Gi->cAMP_down cAMP_up ↑ cAMP & ↑ PKA GPCR_Gs->cAMP_up cAMP_down->cAMP_up Antagonistic Cross-talk Agg Pigment Aggregation cAMP_down->Agg Disp Pigment Dispersion cAMP_up->Disp

Antagonistic GPCR signaling pathways of RPCH and PDH in crustacean erythrophores.

Quantitative Performance Comparison

To standardize bioassays, it is crucial to understand the baseline pharmacological profiles of these peptides. RPCH generally exhibits a higher potency (lower EC50) in ex vivo models compared to PDH, making it a highly efficient aggregator even at sub-nanomolar concentrations[4].

Table 1: Comparative Pharmacological Profile

ParameterRPCH (Erythrophore Concentrating Hormone)PDH (Pigment Dispersing Hormone)
Peptide Structure 8 amino acids (Octapeptide)18 amino acids (Octadecapeptide)
Primary Receptor GPCR (Gi / Gq-coupled)GPCR (Gs-coupled)
Intracellular Messengers ↓ cAMP, ↑ Ca²⁺, ↑ cGMP↑ cAMP, ↑ PKA activity
Physiological Output Pigment Aggregation (Blanching)Pigment Dispersion (Darkening)
Estimated Ex Vivo EC50 ~0.1 - 1.0 nM~1.0 - 10.0 nM
Cytoskeletal Motor Dynein-directed (Retrograde)Kinesin-directed (Anterograde)

Experimental Methodology: Self-Validating Ex Vivo Perfusion Assay

Step-by-Step Protocol:
  • Tissue Isolation: Dissect tissue containing dense, monochromatic erythrophore networks. Mount the tissue securely on a glass coverslip within a micro-perfusion chamber.

  • Basal Equilibration: Continuously flush the chamber with physiological crustacean saline (pH 7.4) at a rate of 0.5 mL/min for 30 minutes. This establishes a baseline pigment state and clears endogenous hormones.

  • Phase A (Aggregation Kinetics): Perfuse the chamber with 1.0 nM synthetic RPCH. Initiate digital time-lapse imaging (1 frame/10 seconds). Record until maximum aggregation is achieved.

  • Phase B (Washout & Reversibility Check): Switch the perfusion back to pure physiological saline for 20 minutes. Self-Validation: The pigment must begin to slowly disperse back to baseline. If it does not, the cells may be dead or the cytoskeleton compromised, invalidating the assay.

  • Phase C (Dispersion Kinetics): Perfuse the chamber with 10.0 nM synthetic PDH. Record the anterograde translocation of the pigment granules.

  • Data Quantification: Export the image stack to ImageJ/Fiji. Instead of using the subjective Hogben and Slome scale, calculate the Pigment Area Index (PAI) by thresholding the red pixels and measuring the total area occupied by the pigment over time.

Workflow S1 1. Tissue Isolation S2 2. Chamber Equilibration S1->S2 S3 3. Hormone Perfusion S2->S3 S4 4. Time-Lapse Imaging S3->S4 S4->S2 Washout Phase S5 5. Kinetic Analysis S4->S5

Self-validating ex vivo perfusion workflow for quantifying chromatophore kinetics.

Causality in Assay Design: The "Why" Behind the Steps

As scientists, we must justify our methodological constraints to ensure data integrity:

  • Why use continuous perfusion instead of static incubation? The "tug-of-war" dynamics between RPCH and PDH are highly transient. Static baths allow for rapid enzymatic degradation of the peptides by tissue proteases, which artificially flattens the dose-response curve. Continuous perfusion ensures a constant, known ligand concentration gradient, which is an absolute requirement for calculating an accurate EC50.

  • Why use digital Pigment Area Index (PAI) over visual scales? Historically, researchers used the 5-point Hogben and Slome scale. However, this ordinal scale lacks the granularity required for modern pharmacokinetic modeling. Digital pixel thresholding provides continuous, objective data that can be fitted to non-linear regression models for precise kinetic analysis.

  • Why is the Washout Phase mandatory? A protocol must be a self-validating system. By introducing a saline washout phase between RPCH and PDH applications, we confirm that the observed pigment aggregation is a reversible, receptor-mediated event rather than an artifact of cellular toxicity.

Conclusion

The antagonistic interplay between RPCH and PDH in crustacean erythrophores is a masterclass in GPCR signaling regulation. By utilizing robust, self-validating perfusion assays and digital quantification, researchers can leverage this system to screen novel GPCR modulators, study cyclic nucleotide cross-talk, and advance our understanding of neuroendocrine pharmacology.

References

  • Milograna, S. R., et al. (2016). Pigment Translocation in Caridean Shrimp Chromatophores: Receptor Type, Signal Transduction, Second Messengers, and Cross Talk Among Multiple Signaling Cascades. Journal of Experimental Zoology Part A. Available at:[Link]

  • Rao, K. R. (2001). Crustacean Pigmentary-Effector Hormones: Chemistry and Functions of RPCH, PDH, and Related Peptides. Integrative and Comparative Biology, Oxford Academic. Available at:[Link]

  • LeBlanc, G. A. (2007). A Crab Is Not a Fish: Unique Aspects of the Crustacean Endocrine System and Considerations for Endocrine Toxicology. Frontiers in Endocrinology / PMC. Available at:[Link]

Sources

Comparative

Structural comparison of crustacean erythrophore concentrating hormone and adipokinetic hormone

Structural and Functional Comparison Guide: Crustacean Erythrophore Concentrating Hormone (ECH/RPCH) vs. Insect Adipokinetic Hormone (AKH) Executive Summary The adipokinetic hormone/red pigment-concentrating hormone (AKH...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural and Functional Comparison Guide: Crustacean Erythrophore Concentrating Hormone (ECH/RPCH) vs. Insect Adipokinetic Hormone (AKH)

Executive Summary

The adipokinetic hormone/red pigment-concentrating hormone (AKH/RPCH) family represents a highly conserved group of arthropod neuropeptides. Despite sharing a common molecular ancestor, these peptides have undergone significant functional divergence. In crustaceans, the red pigment-concentrating hormone (RPCH)—also known as erythrophore concentrating hormone (ECH)—primarily regulates physiological color changes by concentrating pigment granules[1]. Conversely, in insects, adipokinetic hormones (AKHs) act as master metabolic regulators, mobilizing lipids and carbohydrates from the fat body during periods of high energy demand, such as flight[2].

For researchers and drug development professionals, understanding the structural homology, receptor cross-reactivity, and analytical methodologies associated with these peptides is critical for developing biorational pesticides and comparative neuroendocrine models. This guide provides an in-depth structural comparison, pharmacological profiling, and a self-validating experimental workflow for neuropeptide elucidation.

Structural Homology and Sequence Comparison

The AKH/RPCH family is characterized by strict structural constraints that are essential for receptor binding and biological half-life. Members of this family are typically 8 to 10 amino acids in length and feature two critical post-translational modifications (PTMs): an N-terminal pyroglutamate (pGlu) and a C-terminal carboxyamide[3].

Causality of Structural Modifications: These terminal modifications are not merely structural artifacts; they are an evolutionary adaptation to protect the neuropeptides from degradation by exopeptidases in the hemolymph, thereby extending their biological half-life. Furthermore, the presence of at least two aromatic residues (commonly Phe⁴ and Trp⁸) is highly conserved and forms the hydrophobic core required for docking into the binding pocket of their respective G protein-coupled receptors (GPCRs)[3].

Table 1: Primary Sequence Alignment of Representative AKH/RPCH Peptides

PeptideSpeciesSequenceLengthFunction
Panbo-RPCH Pandalus borealis (Shrimp)pGlu-Leu-Asn-Phe-Ser-Pro-Gly-Trp-NH₂8 aaPigment concentration[1]
Locmi-AKH I Locusta migratoria (Locust)pGlu-Leu-Asn-Phe-Thr-Pro-Asn-Trp-Gly-Thr-NH₂10 aaLipid mobilization[2]
Pht-HrTH Phormia terraenovae (Blowfly)pGlu-Leu-Thr-Phe-Ser-Pro-Asp-Trp-NH₂8 aaCarbohydrate elevation[4]
Dappu-RPCH Daphnia pulex (Water Flea)pGlu-Val-Asn-Phe-Ser-Thr-Ser-Trp-NH₂8 aaNeuromodulation[3]

Note: Pht-HrTH is notable as the first discovered charged member of this family, containing an aspartic acid (Asp) residue at position 7, which alters its receptor affinity profile across different insect species[4].

Functional Divergence and Signaling Pathways

While the structural backbone of these peptides is conserved, their physiological endpoints are vastly different. Both peptides exert their effects by binding to specific GPCRs, but they couple to different downstream intracellular cascades depending on the target tissue.

  • Crustacean RPCH: Synthesized in the X-organ-sinus gland complex of the eyestalk, RPCH is released into the hemolymph to target erythrophores (red pigment cells). Activation of the RPCH receptor triggers an influx of intracellular calcium and cAMP, leading to the rapid aggregation of pigment granules for camouflage and UV protection[1].

  • Insect AKH: Synthesized in the corpora cardiaca, AKH targets the insect fat body. Upon binding to the AKH receptor, it activates a Gq-coupled pathway, increasing inositol triphosphate (IP3) and intracellular calcium, which subsequently activates lipases and phosphorylases to release diacylglycerols and trehalose into the hemolymph[2].

Signaling RPCH Crustacean RPCH (Octapeptide) RPCHR RPCH Receptor (GPCR) RPCH->RPCHR AKH Insect AKH (Octa/Decapeptide) AKHR AKH Receptor (GPCR) AKH->AKHR cAMP Intracellular Signaling ↑ cAMP / Ca2+ RPCHR->cAMP IP3 Intracellular Signaling ↑ IP3 / Ca2+ AKHR->IP3 Response1 Erythrophore Pigment Concentration cAMP->Response1 Response2 Fat Body Lipid/Trehalose Mobilization IP3->Response2

Figure 1: Divergent GPCR signaling pathways of crustacean RPCH and insect AKH.

Pharmacological Profiling and Receptor Cross-Reactivity

A critical aspect of drug development targeting arthropod pests is understanding receptor cross-reactivity. Because the binding pockets of AKH and RPCH receptors share deep evolutionary roots, insect AKHs can often activate crustacean RPCH receptors in vitro.

In a mammalian cell-based bioluminescence assay expressing the Daphnia pulex RPCH receptor (Dappu-RPCHR), the endogenous Dappu-RPCH peptide activated the receptor with an EC₅₀ of approximately 65 pM[3]. Interestingly, pharmacological profiling revealed that several insect AKHs exhibited even lower EC₅₀ values (higher potency) at the crustacean receptor than some native crustacean RPCHs[3]. This cross-reactivity highlights a significant ecological risk: biorational pesticides designed as AKH agonists to disrupt insect metabolism could inadvertently cause endocrine disruption in non-target aquatic crustaceans.

Table 2: Pharmacological Profiling of Dappu-RPCHR Activation

Ligand TestedLigand OriginTarget ReceptorEC₅₀ Value
Dappu-RPCHCrustaceanDappu-RPCHR~65 pM[3]
Insect AKHsInsectDappu-RPCHR< 65 pM (Cross-reactive)[3]

Experimental Methodology: Structural Elucidation via LC-MS/MS

Historically, neuropeptides were sequenced using Edman degradation. However, because the AKH/RPCH family features a blocked N-terminus (pyroglutamate), Edman degradation fails unless the peptide is first treated with a deblocking enzyme like pyroglutamate aminopeptidase[4]. Today, high-resolution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for definitive structural elucidation[5].

The following protocol outlines a self-validating system for the extraction and de novo sequencing of AKH/RPCH peptides.

Step-by-Step Protocol: Neuropeptide Extraction and Sequencing

Step 1: Tissue Dissection and Extraction

  • Action: Dissect the corpora cardiaca (insects) or eyestalk sinus glands (crustaceans) and immediately homogenize in cold 80% methanol containing 0.1% formic acid.

  • Causality: The low temperature minimizes endogenous protease activity. The acidic methanol serves a dual purpose: it precipitates large, unwanted structural proteins while keeping the hydrophobic, low-molecular-weight neuropeptides highly soluble, ensuring maximum recovery[6].

Step 2: Chromatographic Separation (RP-HPLC)

  • Action: Inject the clarified extract onto a reversed-phase C18 column (e.g., Phenomenex Kinetex, 2.1 × 50 mm, 1.7 μm) maintained at 30°C. Utilize a gradient elution of 0.1% formic acid in water (Mobile Phase A) and methanol or acetonitrile (Mobile Phase B), ramping from 2% to 98% B[6].

  • Causality: The highly conserved aromatic residues (Phe, Trp) in AKH/RPCH peptides render them moderately hydrophobic. A C18 stationary phase combined with a gradient elution ensures sharp peak resolution, separating the target peptides from isobaric lipids and background metabolites[7].

Step 3: Mass Spectrometry (ESI-MS/MS)

  • Action: Analyze the eluent using a Q-TOF or QTRAP mass spectrometer in positive electrospray ionization (ESI+) mode. Isolate the singly or doubly charged precursor ions and subject them to collision-induced dissociation (CID)[5].

  • Causality: The basic residues and the C-terminal amide readily accept protons, making ESI+ ideal. CID breaks the peptide bonds, generating predictable b-ion (N-terminal) and y-ion (C-terminal) series. By calculating the mass differences between adjacent peaks in these series, the exact amino acid sequence can be read de novo[5].

Step 4: System Validation via Synthetic Standards

  • Action: Synthesize the predicted peptide sequence and run it through the identical LC-MS/MS method.

  • Causality: To establish absolute trustworthiness and rule out isobaric amino acid swaps (e.g., Leu vs. Ile), the endogenous extract must perfectly match the synthetic standard in both chromatographic retention time and MS/MS fragmentation spectra[5].

Workflow Extract Tissue Extraction (Cold Acidic MeOH) HPLC RP-HPLC (C18, Gradient Elution) Extract->HPLC MS ESI-MS/MS (Positive Ion Mode) HPLC->MS DeNovo De Novo Sequencing (b/y Ion Mapping) MS->DeNovo

Figure 2: Self-validating LC-MS/MS workflow for neuropeptide structural elucidation.

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Validation

Validating Crustacean Erythrophore Concentrating Hormone (ECH) Sequence via Tandem Mass Spectrometry: A Comparative Guide

Crustacean Erythrophore Concentrating Hormone (ECH)—more commonly referred to in modern literature as Red Pigment-Concentrating Hormone (RPCH)—is a highly conserved neuropeptide responsible for pigment concentration and...

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Author: BenchChem Technical Support Team. Date: April 2026

Crustacean Erythrophore Concentrating Hormone (ECH)—more commonly referred to in modern literature as Red Pigment-Concentrating Hormone (RPCH)—is a highly conserved neuropeptide responsible for pigment concentration and lipid mobilization in decapods. Validating its exact sequence (pGlu-Leu-Asn-Phe-Ser-Pro-Gly-Trp-NH2 ) via tandem mass spectrometry (MS/MS) presents a unique analytical challenge.

Unlike tryptic peptides commonly encountered in bottom-up proteomics, ECH lacks basic residues and is blocked at both termini. This guide objectively compares the performance of different MS platforms and fragmentation modes (HCD, CID, ETD, and MALDI-ISD) for ECH sequence validation, providing researchers and drug development professionals with a field-proven, self-validating analytical framework.

The Analytical Challenge: Causality Behind the Chemistry

To understand why specific MS/MS platforms succeed or fail when sequencing ECH, we must analyze the causality driven by the peptide's inherent biochemical structure:

  • Terminal Blocking: The N-terminus is cyclized into pyroglutamate (pGlu), and the C-terminus is amidated. This prevents the use of standard exopeptidase degradation assays and alters the expected mass shifts of terminal b and y fragment ions.

  • The "Mobile Proton" Deficit: ECH lacks basic amino acids (Arginine, Lysine, Histidine). In positive-ion Electrospray Ionization (ESI), it predominantly forms a singly charged precursor [M+H]+ at m/z 929.44 . Without a highly mobile proton to initiate charge-directed backbone cleavage, standard low-energy collision methods often fail to produce a contiguous ion series.

  • Alkali Metal Adduction: In Matrix-Assisted Laser Desorption/Ionization (MALDI) workflows, the lack of basic sites causes ECH to preferentially coordinate with ambient alkali metals in the tissue matrix. This results in a dominant sodiated adduct [M+Na]+ at m/z 951.42 . As demonstrated by1, sodiated precursors resist charge-directed backbone cleavage, severely complicating de novo sequencing efforts [1].

Platform & Fragmentation Mode Comparison

When validating the ECH sequence, the choice of dissociation technique is more critical than the mass analyzer itself. Below is an objective comparison of how different fragmentation modes handle the 1+ uncharged ECH precursor.

Electron Transfer Dissociation (ETD)

Performance: Poor ETD relies on the transfer of an electron to a multiply charged precursor (≥2+) to induce fragmentation along the peptide backbone (producing c and z ions). Because ECH ionizes almost exclusively as a 1+ ion, ETD results in non-dissociative electron transfer (ETnoD) or complete neutralization of the ion. Conclusion: ETD is fundamentally incompatible with ECH sequence validation.

Collision-Induced Dissociation (CID) on Ion Traps

Performance: Moderate Traditional ion trap CID utilizes resonant excitation. For a 1+ ion lacking a mobile proton, CID requires elevated collision energies, which often trigger non-specific neutral losses (e.g., loss of water or ammonia) rather than informative peptide bond cleavages. Furthermore, 3D ion traps suffer from the "1/3 rule" (low-mass cutoff). This means critical low-mass diagnostic ions—such as the Tryptophan immonium ion (m/z 159.09)—are ejected from the trap and lost from the spectrum.

Higher-Energy C-Trap Dissociation (HCD) on Orbitrap Platforms

Performance: Optimal HCD (a beam-type collisional dissociation) is the gold standard for sequencing small, singly charged neuropeptides like ECH [2]. HCD provides high-energy fragmentation that overcomes the lack of a mobile proton, yielding a rich spectrum of b and y series ions. Because HCD does not suffer from a low-mass cutoff, it perfectly preserves low m/z immonium ions (Trp, Phe, Pro), which serve as self-validating markers for specific residues.

DecisionTree Root Precursor Ion: [M+H]+ m/z 929.44 (1+ Charge) HCD HCD (Orbitrap) High-Energy Dissociation Root->HCD CID CID (Ion Trap) Collision-Induced Root->CID ETD ETD (Ion Trap) Electron Transfer Root->ETD HCD_Result Optimal Coverage Full b/y series + Immonium ions HCD->HCD_Result CID_Result Partial Coverage Missing low m/z ions (1/3 cutoff rule) CID->CID_Result ETD_Result Poor Fragmentation Non-dissociative ETnoD (Fails on 1+ ions) ETD->ETD_Result

Caption: Fragmentation strategy decision tree for 1+ charged, blocked neuropeptides like ECH.

Quantitative Data Comparison

The following table summarizes the experimental performance metrics of three distinct MS architectures when targeting the ECH neuropeptide.

Performance MetricHigh-Res Orbitrap (HCD)NanoLC-ESI-Q-TOF (CID)MALDI-TOF/TOF (ISD/LIFT)
Primary Precursor Ion [M+H]+ (m/z 929.44)[M+H]+ (m/z 929.44)[M+Na]+ (m/z 951.42)
Fragmentation Efficiency High (Beam-type collisions)Moderate (Mobile proton limited)Low (Sodium adducts resist cleavage)
Low m/z Diagnostic Ions Excellent (Trp 159.09, Pro 70.06)Poor (1/3 rule low-mass cutoff)Moderate (High matrix interference)
Sequence Coverage >90% (Robust b/y series)~70% (Missing terminal ions)~50% (Complex a/b/y/c/z mixtures)
Primary Application De novo sequence validationRoutine targeted screeningDirect tissue spatial mapping

Experimental Protocol: Self-Validating NanoLC-Orbitrap Workflow

To ensure high-confidence sequence validation, the following protocol utilizes a stepped-NCE (Normalized Collision Energy) HCD approach. Stepping the collision energy ensures that both the fragile terminal modifications and the robust hydrophobic core of ECH are fragmented optimally in a single analytical scan.

Step 1: Tissue Extraction
  • Dissect the sinus gland from the model organism (e.g., Cancer borealis) [3].

  • Immediately homogenize the tissue in 100 µL of ice-cold acidified methanol extraction buffer (90% Methanol / 9% HPLC-grade H₂O / 1% Glacial Acetic Acid). Causality: The high organic content precipitates large structural proteins and halts endogenous protease activity, while the acid ensures neuropeptide solubility.

  • Centrifuge at 14,000 × g for 15 minutes at 4°C.

  • Collect the supernatant and dry completely via vacuum centrifugation. Reconstitute in 20 µL of 0.1% Formic Acid (FA) in water prior to injection.

Step 2: NanoLC Separation
  • Inject 2 µL of the reconstituted extract onto a C18 trap column (e.g., Acclaim PepMap 100, 75 µm × 2 cm) to desalt the sample.

  • Separate the peptides on an analytical capillary C18 column (75 µm × 15 cm, 2 µm particle size) using a flow rate of 300 nL/min.

  • Apply a linear gradient from 5% to 45% Mobile Phase B (Acetonitrile with 0.1% FA) over 60 minutes. ECH, being highly hydrophobic due to its Leu, Phe, and Trp residues, will elute late in the gradient.

Step 3: MS/MS Acquisition (Orbitrap Tribrid)
  • Operate the MS in positive ion mode with an MS1 resolution of 120,000 (at m/z 200).

  • Set the quadrupole isolation window to 1.2 Da targeting m/z 929.44.

  • Critical Step: Apply HCD fragmentation using a stepped NCE of 28%, 32%, and 35% . Causality: 28% gently probes the terminal blocks, while 35% forces cleavage at the rigid Proline-6 residue.

  • Acquire MS2 spectra in the Orbitrap at a resolution of 30,000 to easily resolve isobaric interferences.

Step 4: Data Validation

A self-validating identification requires the presence of three specific spectral features:

  • The intact pGlu neutral loss (b1 ion at m/z 112.04).

  • A contiguous sequence of y-ions from y1 to y7.

  • The presence of the Tryptophan immonium ion at m/z 159.09.

Workflow N1 Tissue Extraction (Sinus Gland) N2 NanoLC Separation N1->N2 N3 ESI Orbitrap Tribrid MS N2->N3 N4 HCD MS/MS (Targeted) N3->N4 N5 De Novo Sequencing N4->N5

Caption: Workflow for the extraction and sequence validation of ECH/RPCH via NanoLC-ESI-Orbitrap MS.

References

  • Stemmler, E. A., et al. (2006). "The detection of red pigment-concentrating hormone (RPCH) in crustacean eyestalk tissues using matrix-assisted laser desorption/ionization–Fourier transform mass spectrometry". Journal of Mass Spectrometry. 1

  • Li, L., et al. (2003). "Mass spectrometric investigation of the neuropeptide complement and release in the pericardial organs of the crab, Cancer borealis". Journal of Neurochemistry. 2

  • DeLaney, K., et al. (2021). "Mass Spectrometry Quantification, Localization, and Discovery of Feeding-Related Neuropeptides in Cancer borealis". ACS Chemical Neuroscience. 3

Sources

Comparative

In vivo vs in vitro efficacy of crustacean erythrophore concentrating hormone

An in-depth technical analysis of the in vivo versus in vitro efficacy of crustacean Erythrophore Concentrating Hormone (ECH), universally referred to in modern literature as Red Pigment Concentrating Hormone (RPCH), rev...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of the in vivo versus in vitro efficacy of crustacean Erythrophore Concentrating Hormone (ECH), universally referred to in modern literature as Red Pigment Concentrating Hormone (RPCH), reveals a profound lesson in neuroendocrine pharmacology. As the first invertebrate neuropeptide to be fully sequenced (pQLNFSPGWamide)[1], RPCH belongs to the highly conserved Gonadotropin-Releasing Hormone (GnRH) superfamily[2].

For researchers and drug development professionals working in aquaculture or comparative endocrinology, understanding RPCH is critical. However, a major "stimulatory paradox" exists when translating its efficacy from in vivo models to in vitro assays. This guide objectively compares these performance metrics, providing the mechanistic causality and self-validating protocols required to accurately evaluate RPCH.

Mechanistic Grounding: The RPCH Signaling Axis

The efficacy of RPCH is entirely dependent on the localization of its G protein-coupled receptor (RPCHR)[2]. RPCH acts as a pleiotropic molecule, meaning it functions both as a direct circulating hormone and as an indirect neuromodulator.

  • Direct Hormonal Action: RPCH binds directly to RPCHR on chromatophores (erythrophores), triggering a rapid influx of extracellular Ca²⁺, which acts as a second messenger to drive the concentration of pigment granules[3]. It also acts directly on the stomatogastric ganglion (STG) to modulate motor patterns[4].

  • Indirect Neuromodulatory Action: In the context of reproduction, RPCH does not act directly on the ovaries. Instead, it acts as an upstream secretagogue. It binds to receptors in the thoracic ganglia and brain, stimulating the release of Gonad-Stimulating Hormone (GSH) and methyl farnesoate, which subsequently drive ovarian vitellogenesis[1],[3].

RPCH_Signaling RPCH RPCH (X-Organ/Sinus Gland) GPCR RPCH Receptor (GPCR) RPCH->GPCR Chromatophores Chromatophores (Direct Target) GPCR->Chromatophores Thoracic Thoracic Ganglia (Indirect Target) GPCR->Thoracic Ca_Influx Ca2+ Influx Chromatophores->Ca_Influx Pigment Pigment Concentration Ca_Influx->Pigment GSH GSH Release Thoracic->GSH Ovary Ovarian Maturation GSH->Ovary

Diagram 1: Divergent direct and indirect signaling pathways of RPCH in crustaceans.

Comparative Efficacy: In Vivo vs. In Vitro Performance

The discrepancy between in vivo and in vitro efficacy is a direct result of the divergent signaling pathways illustrated above.

When administered in vivo , RPCH demonstrates high efficacy across all physiological endpoints because the intact neuroendocrine loop allows secondary messengers (like GSH) to reach their target tissues[3].

When applied in vitro , efficacy is strictly limited to tissues that express the RPCHR natively (e.g., chromatophores and STG neurons). Direct application of RPCH to isolated ovarian explants yields a null result, as the tissue lacks the upstream thoracic ganglia required to convert the RPCH signal into a GSH signal[3].

Quantitative Efficacy Summary
Physiological TargetIn Vivo EfficacyIn Vitro Efficacy (Direct Application)In Vitro Efficacy (Co-Culture)Receptor Sensitivity (EC₅₀)
Chromatophores (Erythrophores) High: Rapid pigment concentration within 5 mins[2].High: Direct GPCR activation; robust response.N/A~20 pM[2]
Ovarian Maturation (Vitellogenesis) High: Significant increase in Gonadosomatic Index (GSI)[1].None: Fails to induce oocyte growth[3].High: Requires presence of thoracic ganglia[3].Dose-dependent (10⁻⁶ M standard)
Neuromodulation (Swimmeret / STG) High: Modulates motor rhythms[4].High: Direct application to isolated STG alters firing rates[4].N/ADose-dependent (10⁻⁶ M standard)

Self-Validating Experimental Methodologies

To accurately assess RPCH efficacy, assays must be designed to account for its indirect mechanisms. Below are two field-proven protocols: one demonstrating direct in vivo efficacy, and one demonstrating indirect in vitro efficacy via a self-validating co-culture system.

Protocol 1: In Vivo Chromatophore Concentration Bioassay

Objective: To evaluate the direct GPCR-mediated efficacy of RPCH on erythrophores.

  • Step 1: Baseline Establishment: Inject the test subjects (e.g., Carcinus maenas) with 5 pmol of Pigment Dispersing Hormone (PDH) into the hypobranchial sinus.

    • Expert Insight (Causality): RPCH cannot be accurately quantified on natively contracted chromatophores. Pre-expanding the red chromatophores to a standardized baseline (Stage 5 on the Hogben & Slome scale) creates a uniform dynamic range for measurement[2].

  • Step 2: RPCH Administration: After 40 minutes of PDH incubation, inject varying doses of RPCH (0.1 pmol to 100 pmol) into the hypobranchial sinus.

  • Step 3: Time-Course Observation: Score the chromatophore dispersion indices under a stereomicroscope at 0, 5, and 20 minutes post-injection.

  • Step 4: Quantification: Calculate the EC₅₀ based on the dose-dependent concentration of the pigment granules.

Protocol 2: In Vitro Ovarian Co-Culture Assay

Objective: To prove RPCH acts indirectly via Gonad-Stimulating Hormone (GSH) to induce vitellogenesis.

  • Step 1: Tissue Isolation: Dissect ovarian explants and thoracic ganglia (TG) from intermolt female crustaceans (e.g., Procambarus clarkii)[3].

  • Step 2: Media Preparation: Prepare crustacean physiological saline supplemented with essential amino acids and antibiotics.

  • Step 3: Experimental Matrix Setup (The Self-Validating System):

    • Group A (Negative Control): Ovarian explant + Saline.

    • Group B (Direct Test): Ovarian explant + RPCH (10⁻⁶ M).

    • Group C (Positive Control): Ovarian explant + TG + Saline.

    • Group D (Co-culture Test): Ovarian explant + TG + RPCH (10⁻⁶ M).

  • Step 4: Incubation: Incubate the matrices at 22°C for 24 hours under a 12L:12D photoperiod.

  • Step 5: Quantification: Measure mean oocyte diameter using an ocular micrometer and quantify vitellogenin (Vg) mRNA expression via RT-qPCR.

    • Expert Insight (Causality): This matrix is self-validating. If Group B fails to mature, but Group D shows significant oocyte growth, it definitively proves that RPCH is not a direct gonadotropin. Instead, the assay proves RPCH acts as a neurotransmitter/neuromodulator that forces the thoracic ganglia to secrete GSH, which then acts on the ovary[3].

Assay_Workflow Start RPCH Ovarian Efficacy Evaluation InVivo In Vivo Injection Start->InVivo InVitro_Direct In Vitro: Ovary Explant Only Start->InVitro_Direct InVitro_Co In Vitro: Co-Culture (Ovary + Thoracic Ganglia) Start->InVitro_Co InVivo_Result Ovarian Maturation (Intact Endocrine Loop) InVivo->InVivo_Result InVitro_Direct_Result No Maturation (Missing GSH Source) InVitro_Direct->InVitro_Direct_Result InVitro_Co_Result Ovarian Maturation (GSH Paracrine Signaling) InVitro_Co->InVitro_Co_Result

Diagram 2: Logical framework validating the indirect neuroendocrine role of RPCH in reproduction.

References

  • Red Pigment Concentrating Hormone is A Modulator of the Crayfish Swimmeret System. Journal of Experimental Biology.[Link]

  • Functional Characterization and Signaling Systems of Corazonin and Red Pigment Concentrating Hormone in the Green Shore Crab, Carcinus maenas. Frontiers in Neuroscience.[Link]

  • Insights on Molecular Mechanisms of Ovarian Development in Decapod Crustacea: Focus on Vitellogenesis-Stimulating Factors and Pathways. Frontiers in Endocrinology.[Link]

  • A Neurotransmitter Role for Red-Pigment-Concentrating Hormone in Ovarian Maturation in the Red Swamp Crayfish Procambarus Clarkii. Journal of Experimental Biology.[Link]

Sources

Validation

Comparative Analytical Guide: Quantifying Crustacean Erythrophore Concentrating Hormone (ECH/RPCH) Expression in Marine vs. Freshwater Models

Crustacean Erythrophore Concentrating Hormone (ECH), more commonly referred to in modern literature as Red Pigment-Concentrating Hormone (RPCH), is a highly conserved octapeptide (pQLNFSPGWamide) belonging to the adipoki...

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Author: BenchChem Technical Support Team. Date: April 2026

Crustacean Erythrophore Concentrating Hormone (ECH), more commonly referred to in modern literature as Red Pigment-Concentrating Hormone (RPCH), is a highly conserved octapeptide (pQLNFSPGWamide) belonging to the adipokinetic hormone (AKH)/RPCH neuropeptide family. Synthesized primarily in the X-organ-sinus gland (XO-SG) complex of the eyestalk and various brain neuronal clusters, RPCH plays a pleiotropic role in decapod crustaceans[1]. While originally characterized for its role in background adaptation (concentrating red pigment granules in erythrophores), recent studies have expanded its known functions to include neuromodulation, energy mobilization, and the induction of oocyte meiotic maturation[1][2].

For researchers and drug development professionals exploring crustacean endocrinology, aquaculture biotechnology, or comparative neurobiology, accurately quantifying RPCH expression is a critical hurdle. The analytical approach must account for the peptide's small size (8 amino acids), its post-translational modifications (N-terminal pyroglutamate and C-terminal amidation), and the distinct physiological baselines between marine and freshwater species[3][4].

This guide objectively compares the three primary analytical methodologies—Transcriptomics (RNA-Seq/RT-qPCR) , Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) , and Whole-Mount In Situ Hybridization (WM-ISH) —used to evaluate RPCH expression across marine and freshwater crustacean models.

Biosynthesis and Signaling Pathway of RPCH

To understand the analytical targets of each methodology, one must first understand the biosynthesis of RPCH. The gene encodes a preprohormone consisting of a signal peptide, the mature RPCH sequence, a dibasic cleavage site, and an RPCH-precursor-related peptide (CPRP) of unknown function[3].

G Prepro RPCH Preprohormone (Signal + RPCH + CPRP) Cleavage Proteolytic Cleavage (Dibasic Sites) Prepro->Cleavage XO-SG Complex Mature Mature RPCH (pQLNFSPGWamide) Cleavage->Mature Amidation Target GPCR Activation (Target Tissues) Mature->Target Hemolymph Transport

Fig 1: RPCH biosynthesis from preprohormone to mature amidated octapeptide and GPCR activation.

Comparison of Analytical Methodologies

Historically, Enzyme-Linked Immunosorbent Assays (ELISA) were used to quantify RPCH[2]. However, because RPCH shares significant structural homology with insect AKHs and other crustacean neuropeptides, antibody cross-reactivity frequently compromises specificity. Consequently, modern laboratories rely on a triad of advanced techniques.

Workflow Start Eyestalk / XO-SG Tissue RNA Transcriptomics (RNA-Seq) Target: mRNA Precursor Start->RNA Trizol Extraction Prot LC-MS/MS Proteomics Target: Mature Octapeptide Start->Prot Acid Extraction ISH In Situ Hybridization (ISH) Target: Spatial mRNA Start->ISH PFA Fixation Result1 Relative Expression Levels RNA->Result1 RT-qPCR Result2 Absolute Peptide Quantitation Prot->Result2 Q-TOF MS/MS Result3 Neuroanatomical Mapping ISH->Result3 Microscopy

Fig 2: Multimodal analytical workflows for quantifying crustacean RPCH expression.
Table 1: Performance Comparison of RPCH Analytical Platforms
FeatureTranscriptomics (RNA-Seq / RT-qPCR)LC-MS/MS ProteomicsWhole-Mount ISH
Primary Target RPCH Preprohormone mRNAMature RPCH Peptide (pQLNFSPGWamide)Spatial mRNA Distribution
Specificity High (Primer-dependent)Absolute (Exact mass & fragmentation)High (Probe-dependent)
Detects PTMs? *NoYes (Crucial for active hormone)No
Throughput HighMediumLow
Primary Use Case Broad neuroendocrine profiling[5]Absolute quantification in hemolymph/tissue[4]Localizing expression to specific neuronal clusters[1]

*PTMs: Post-Translational Modifications (e.g., C-terminal amidation).

Marine vs. Freshwater Expression Dynamics

The physiological demands placed on marine versus freshwater crustaceans dictate divergent RPCH expression profiles. Marine species, such as the Shore crab (Carcinus maenas) and Blue crab (Callinectes sapidus), inhabit dynamic photic zones where RPCH is continuously modulated for rapid background adaptation and ommatidial light adaptation[3][4].

Conversely, in freshwater and catadromous species like the Giant freshwater prawn (Macrobrachium rosenbergii) and the Chinese mitten crab (Eriocheir sinensis), RPCH expression is heavily co-opted for reproductive regulation. For instance, in E. sinensis, RPCH transcripts in the brain and eyestalks significantly increase during the vitellogenic stage to induce oocyte meiotic maturation, before sharply decreasing at the final maturation stage[1][6].

Table 2: Experimental Data Summary – RPCH Expression by Habitat
Species ModelHabitatPrimary Driver of RPCH UpregulationPeak Expression TissueAnalytical Method Used
Carcinus maenasMarinePhotic stimulation / Background adaptationMedulla terminalis (Eyestalk)cDNA Cloning / ISH[3]
Callinectes sapidusMarineCircadian rhythm / Energy mobilizationSinus Gland (SG)Nano-LC-ESI-Q-TOF MS/MS[4]
Macrobrachium rosenbergiiFreshwaterGrowth / OsmoregulationXO-SG ComplexRecombinant Expression / PCR[6]
Eriocheir sinensisFreshwater (Catadromous)Vitellogenesis / Oocyte MaturationBrain (Clusters 6, 8, 9, 10, 17)Transcriptomics / ISH[1]

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the causality behind each methodological step for quantifying RPCH.

Protocol A: Absolute Quantification of Mature RPCH via LC-MS/MS

This protocol is optimized for extracting the mature, amidated octapeptide from the sinus gland, avoiding the degradation and cross-reactivity issues inherent to immunoassays[4].

  • Tissue Dissection & Acid Extraction:

    • Dissect the eyestalk and isolate the sinus gland (SG) on ice.

    • Causality: Immediate chilling halts endogenous protease activity.

    • Homogenize the tissue in 2M acetic acid (10 µL per SG).

    • Causality: Neuropeptides like RPCH are highly stable at low pH. The acidic environment simultaneously precipitates larger structural proteins and enzymes, enriching the supernatant for small signaling peptides[4].

  • Centrifugation & Desalting:

    • Centrifuge at 14,000 × g for 20 minutes at 4°C. Collect the supernatant.

    • Pass the supernatant through a C18 ZipTip.

    • Causality: The mature RPCH sequence (pQLNFSPGWamide) is highly hydrophobic due to Leucine, Phenylalanine, Proline, and Tryptophan residues. It binds strongly to the C18 reversed-phase resin, allowing hydrophilic salts and cellular debris to be washed away.

  • Nano-LC Separation:

    • Elute the peptide using 60% acetonitrile / 0.1% formic acid and dry via vacuum centrifugation.

    • Reconstitute and inject onto a nanoscale C18 capillary column (e.g., 75 μm ID × 100 mm). Use a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).

  • Tandem Mass Spectrometry (Q-TOF MS/MS):

    • Analyze via Electrospray Ionization (ESI) in positive ion mode.

    • Validation: Confirm the presence of the exact mass of the pyroglutamate-modified and amidated RPCH. Sequence validation is achieved by analyzing the b and y fragment ions generated during collision-induced dissociation (CID)[4].

Protocol B: Relative Quantification of RPCH mRNA via RT-qPCR

This workflow is ideal for tracking the upregulation of the RPCH preprohormone during specific physiological events, such as vitellogenesis in freshwater models[1].

  • RNA Isolation:

    • Homogenize eyestalk or brain tissue in TRIzol reagent immediately post-dissection.

    • Causality: TRIzol contains phenol and guanidinium thiocyanate, which instantly denatures RNases, preserving the highly labile mRNA transcripts.

  • cDNA Synthesis:

    • Perform reverse transcription using oligo(dT) primers.

    • Causality: Oligo(dT) primers specifically bind the poly(A) tail of mature mRNA, ensuring that only coding transcripts (like the RPCH preprohormone) are reverse-transcribed, excluding ribosomal RNA[6].

  • Quantitative PCR:

    • Design specific primers flanking the mature RPCH and CPRP domains to prevent non-specific amplification of other CHH-family members.

    • Normalize expression against a stable housekeeping gene (e.g., β-actin or 18S rRNA).

    • Validation: Perform a melt-curve analysis post-amplification. A single, sharp peak confirms the absence of primer-dimers and off-target amplification, validating the specificity of the RPCH transcript quantification.

Sources

Comparative

Validation of Crustacean Erythrophore Concentrating Hormone (ECH/RPCH) Knockdown Using RNA Interference (RNAi): A Comparative Guide

Target Audience: Researchers, scientists, and drug development professionals in aquaculture and comparative endocrinology. Introduction: The Pleiotropic Role of ECH/RPCH Erythrophore Concentrating Hormone (ECH), universa...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals in aquaculture and comparative endocrinology.

Introduction: The Pleiotropic Role of ECH/RPCH

Erythrophore Concentrating Hormone (ECH), universally synonymous with Red Pigment Concentrating Hormone (RPCH), was the first crustacean neuropeptide to be fully characterized. Synthesized primarily in the X-organ/sinus gland (XO/SG) complex of the eyestalk, this octapeptide belongs to the highly conserved adipokinetic hormone (AKH)/RPCH family .

While historically named for its ability to induce rapid chromatophore concentration (blanching), modern functional genomics has revealed that ECH/RPCH is a master pleiotropic regulator. It modulates glucose homeostasis, circadian rhythms, and critically, acts as a reproductive accelerator by inhibiting Vitellogenesis-Inhibiting Hormone (VIH) and inducing oocyte meiotic maturation .

To study these complex pathways or develop targeted aquaculture therapeutics, researchers rely on RNA interference (RNAi) to selectively silence the ECH/RPCH transcript. However, designing a robust, artifact-free RNAi workflow in decapod crustaceans requires a fundamental understanding of their unique endogenous silencing machinery.

Comparative Analysis of RNAi Modalities in Crustaceans

When designing an RNAi experiment, the choice of silencing trigger is paramount. In mammalian systems, researchers rely heavily on short synthetic siRNAs or viral shRNAs to evade the interferon-mediated innate immune response, which otherwise triggers apoptosis in the presence of long double-stranded RNA (dsRNA).

The Causality of Modality Selection: Decapod crustaceans lack this specific interferon pathway. Instead, they possess a highly robust, systemic RNAi response that efficiently processes long exogenous dsRNA into a diverse pool of siRNAs via endogenous Dicer enzymes . Consequently, long dsRNA is not only well-tolerated but is significantly more stable in crustacean hemolymph than synthetic siRNAs, making it the gold standard for in vivo functional screening.

Table 1: Comparison of RNAi Formats for Crustacean Neuropeptide Knockdown
ModalityDelivery MethodHemolymph StabilityKnockdown EfficiencyCost / ScalabilityBest Use Case
Long dsRNA (300-500 bp) Injection / IngestionHigh (Processed slowly by Dicer)+++++LowRoutine in vivo functional screening and aquaculture therapeutics.
Synthetic siRNA (21 nt) Injection (Lipid-nanoparticle bound)Low (Rapid clearance by nucleases)++HighTargeting highly specific splice variants or point mutations.
shRNA (Viral Vector) TransductionVery High (Stable integration)++++Very HighLong-term cell line studies; currently impractical for whole-organism aquaculture.

Mechanistic Pathway of ECH/RPCH Silencing

To understand how our experimental protocol manipulates the organism, we must visualize the intracellular causality of dsRNA-mediated silencing.

RNAi_Mechanism dsRNA Exogenous dsRNA (ECH/RPCH specific) Dicer Crustacean Dicer Endonuclease dsRNA->Dicer Cellular Uptake & Processing siRNA siRNA Pool (21-23 nt) Dicer->siRNA Cleavage RISC RNA-Induced Silencing Complex (RISC) siRNA->RISC Guide Strand Loading mRNA Target ECH/RPCH mRNA (XO/SG Complex) RISC->mRNA Sequence-Specific Binding Cleavage mRNA Cleavage (Translational Arrest) mRNA->Cleavage Argonaute Activity Phenotype Phenotypic Readouts: - Chromatophore Dispersion - Upregulation of VIH Cleavage->Phenotype Downstream Effects

Figure 1: Mechanistic pathway of dsRNA-mediated RNAi targeting ECH/RPCH in crustaceans.

Experimental Protocol: A Self-Validating System

As a Senior Application Scientist, I frequently observe researchers misinterpreting injection artifacts as true phenotypes. A robust protocol must be a self-validating system . This means incorporating strict non-targeting controls (e.g., dsGFP) to account for injection trauma, and verifying transcript-level knockdown before quantifying downstream phenotypic changes .

Workflow Design 1. Target Selection & Primer Design Synthesis 2. In Vitro Transcription (dsRNA Synthesis) Design->Synthesis Delivery 3. In Vivo Injection (Arthrodial Membrane) Synthesis->Delivery Validation 4. RT-qPCR & Phenotypic Assay Delivery->Validation

Figure 2: Step-by-step workflow for validating ECH/RPCH knockdown in crustacean models.

Step 1: Target Selection and dsRNA Synthesis
  • Primer Design: Design primers flanking a 300–500 bp region of the ECH/RPCH coding sequence. Append T7 promoter sequences (TAATACGACTCACTATAGGG) to the 5' ends of both forward and reverse primers.

  • In Vitro Transcription (IVT): Synthesize dsRNA using a high-yield T7 RNA polymerase kit.

  • Purification (Critical Step): Purify the product using lithium chloride precipitation. Causality: Unpurified IVT reactions contain single-stranded RNA (ssRNA) and DNA templates that can trigger off-target innate immune responses (e.g., Toll-like receptor activation), confounding your phenotypic data.

Step 2: In Vivo Delivery
  • Dosage: Prepare a dosage of 1–3 µg of dsRNA per gram of crustacean body weight, diluted in sterile crustacean physiological saline.

  • Injection Site: Inject the solution into the arthrodial membrane at the base of the fifth walking leg using a 29-gauge syringe. Causality: The arthrodial membrane is a thin, uncalcified cuticle. Injecting here provides direct, low-resistance access to the hemolymph sinus without causing the severe tissue damage, bleeding, or stress responses associated with drilling through the carapace. This ensures rapid systemic circulation to the eyestalk.

Step 3: Molecular and Phenotypic Validation
  • Tissue Harvesting: At 48–72 hours post-injection, dissect the eyestalk ganglia on ice.

  • RT-qPCR Validation: Extract total RNA and perform RT-qPCR to quantify ECH/RPCH mRNA levels. This proves the RNAi machinery successfully degraded the target.

  • Phenotypic Scoring: Assess the chromatophore dispersion index under a stereomicroscope and measure the secondary transcriptomic effects (e.g., VIH upregulation).

Quantitative Data Presentation

To benchmark your assay, your experimental data should align with established literature baselines. Below is a representative data matrix demonstrating a successfully validated ECH/RPCH knockdown system. Notice how the non-targeting dsGFP control validates that the injection process itself does not alter hormone expression.

Table 2: Expected Quantitative Validation Metrics for ECH/RPCH Knockdown
Experimental GroupECH/RPCH mRNA (Fold Change)VIH mRNA (Fold Change)Chromatophore Phenotype
Untreated Control 1.00 ± 0.051.00 ± 0.08Concentrated (Punctate)
dsGFP (Negative Control) 0.98 ± 0.071.05 ± 0.10Concentrated (Punctate)
dsECH/RPCH (Target) 0.15 ± 0.04 3.40 ± 0.25 Highly Dispersed (Stellate)

*Data represents mean ± SD. A successful knockdown should yield >80% reduction in target mRNA, leading to a compensatory >3-fold upregulation in VIH and a visible failure to concentrate red pigments.

References

  • Functional Characterization and Signaling Systems of Corazonin and Red Pigment Concentrating Hormone in the Green Shore Crab, Carcinus maenas Frontiers in Neuroscience[Link]

  • Role of red pigment concentrating hormone in regulating eyestalk neuroendocrine systems in the mud crab Scylla paramamosain Aquaculture[Link]

  • Evidences for Red Pigment Concentrating Hormone (RPCH) and Beta-Pigment Dispersing Hormone (β-PDH) Inducing Oocyte Meiotic Maturation in the Chinese Mitten Crab, Eriocheir sinensis Frontiers in Endocrinology[Link]

  • RNA Interference in Aquaculture: A Small Tool for Big Potential Journal of Agricultural and Food Chemistry (ACS)[Link]

  • Dual roles of crustacean female sex hormone during juvenile stage in the kuruma prawn Marsupenaeus japonicus bioRxiv[Link]

Validation

A Researcher's Guide to Assessing Cross-Reactivity of Crustacean Erythrophore Concentrating Hormone (CECH) Antibodies

For researchers, scientists, and drug development professionals working with crustacean endocrinology, the specificity of antibodies is paramount. This guide provides an in-depth, objective comparison of methodologies to...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals working with crustacean endocrinology, the specificity of antibodies is paramount. This guide provides an in-depth, objective comparison of methodologies to assess the cross-reactivity of antibodies targeting the crustacean erythrophore concentrating hormone (CECH). We will delve into the rationale behind experimental choices, provide detailed protocols, and present data in a clear, comparative format to ensure the scientific integrity of your findings.

Understanding Crustacean Erythrophore Concentrating Hormone (CECH)

Crustacean Erythrophore Concentrating Hormone (CECH), also known as Red Pigment-Concentrating Hormone (RPCH), is a vital neuropeptide that governs pigment concentration in the erythrophores (red chromatophores) of many crustacean species.[1][2] First isolated from the eyestalks of the pink shrimp Pandalus borealis, this octapeptide plays a crucial role in the animal's ability to adapt its coloration to its environment.[1][3]

The primary structure of RPCH is highly conserved across a wide range of crustacean species, with the sequence pGlu-Leu-Asn-Phe-Ser-Pro-Gly-Trp-NH2 being identical in species such as Cancer magister, Carcinus maenas, and Penaeus japonicus.[1] This high degree of conservation is a double-edged sword for antibody development. While it allows for the potential use of a single antibody across multiple species, it also increases the risk of cross-reactivity with other structurally similar peptides.

CECH belongs to the adipokinetic hormone (AKH)/RPCH family of peptides.[1][4] Insect AKHs, while functionally distinct (primarily regulating energy metabolism), share common structural features with RPCH, including an N-terminal pyroglutamic acid, a phenylalanine at position 4, a tryptophan at position 8, and an amidated C-terminus.[1] This structural similarity is a primary source of potential antibody cross-reactivity.

The Significance of Specificity

In any immunoassay, the ability of an antibody to bind exclusively to its target antigen is critical. Antibody cross-reactivity, the binding of an antibody to structurally similar but non-target molecules, can lead to inaccurate quantification, false-positive results, and misinterpretation of biological function.[5][6] Therefore, a rigorous assessment of the cross-reactivity of anti-CECH antibodies is not just a quality control step but a fundamental requirement for valid research.

Pre-emptive Assessment: In Silico Analysis

Before embarking on wet-lab experiments, a preliminary assessment of potential cross-reactivity can be performed using bioinformatics tools. This cost-effective initial step can provide valuable insights into the likelihood of an antibody cross-reacting with other known peptides.

A primary method for this is sequence homology analysis using tools like NCBI BLAST (Basic Local Alignment Search Tool).[6][7] By comparing the immunogen sequence used to generate the antibody with a database of known protein sequences, researchers can identify peptides with a high degree of similarity. A sequence homology of 75% or higher is a strong indicator of potential cross-reactivity.[6]

Workflow for In Silico Cross-Reactivity Prediction:

A Obtain Immunogen Sequence of Anti-CECH Antibody B Access NCBI BLASTp (Protein-Protein BLAST) A->B C Input Immunogen Sequence as Query B->C D Select Target Database (e.g., nr - non-redundant protein sequences) C->D E Specify Organism or Taxonomic Group (e.g., Arthropoda, Insecta) D->E F Run BLAST Search E->F G Analyze Results: Identify peptides with high sequence homology (>75%) F->G H Prioritize Homologous Peptides for Wet-Lab Validation G->H

Caption: In silico workflow for predicting antibody cross-reactivity.

Experimental Validation of Cross-Reactivity

While in silico analysis is a useful predictive tool, empirical testing is essential to confirm and quantify antibody cross-reactivity. The following are the most common and robust methods for this purpose.

Competitive ELISA (Enzyme-Linked Immunosorbent Assay)

Competitive ELISA is a highly sensitive and quantitative method for assessing cross-reactivity.[5] In this assay, the peptide of interest (the potential cross-reactant) competes with a fixed amount of labeled CECH for binding to the anti-CECH antibody. The degree of cross-reactivity is determined by the concentration of the competing peptide required to displace 50% of the labeled CECH.

Principle of Competitive ELISA for Cross-Reactivity:

cluster_0 High CECH Specificity cluster_1 High Cross-Reactivity Antibody_A Anti-CECH Antibody Binding_A Labeled CECH Binds Antibody_A->Binding_A High Affinity CECH_A Labeled CECH CECH_A->Binding_A Competitor_A Potential Cross-Reactant Competitor_A->Binding_A Low Affinity Antibody_B Anti-CECH Antibody Binding_B Cross-Reactant Binds Antibody_B->Binding_B High Affinity CECH_B Labeled CECH CECH_B->Binding_B Displaced Competitor_B Potential Cross-Reactant Competitor_B->Binding_B

Caption: Competitive ELISA principle for cross-reactivity assessment.

Experimental Protocol: Competitive ELISA
  • Coating: Coat a 96-well microplate with a specific concentration of the anti-CECH antibody. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., 5% non-fat dry milk in PBS) and incubating for 1-2 hours at room temperature.[8]

  • Washing: Repeat the washing step.

  • Competition: Prepare serial dilutions of the potential cross-reacting peptide and a standard curve of unlabeled CECH. Add these to the wells, followed immediately by a fixed concentration of enzyme-labeled CECH (e.g., HRP-conjugated CECH). Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the enzyme substrate (e.g., TMB for HRP) and incubate until a color change is observed.

  • Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 2M H₂SO₄).

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

  • Analysis: Calculate the percentage of cross-reactivity using the following formula:

    • % Cross-Reactivity = (Concentration of CECH at 50% displacement / Concentration of cross-reactant at 50% displacement) x 100

Table 1: Hypothetical Cross-Reactivity Data from Competitive ELISA

Competing PeptideIC50 (nM)% Cross-Reactivity
Crustacean ECH1.5100%
Insect AKH-I1501%
Insect AKH-II3000.5%
Crustacean PDH>1000<0.1%
Western Blotting

Western blotting is a powerful technique to assess antibody specificity by separating proteins based on their molecular weight.[5][9] This method is particularly useful for identifying if the antibody binds to proteins other than CECH in a complex biological sample.

Experimental Protocol: Western Blotting
  • Sample Preparation: Prepare protein lysates from relevant tissues (e.g., crustacean eyestalks, insect corpora cardiaca).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[10]

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.[11]

  • Primary Antibody Incubation: Incubate the membrane with the anti-CECH antibody at an optimized dilution overnight at 4°C with gentle agitation.[12]

  • Washing: Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBST).

  • Secondary Antibody Incubation: Incubate the membrane with an enzyme-conjugated secondary antibody (e.g., anti-rabbit HRP) for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Detect the protein bands using a chemiluminescent or fluorescent substrate.

  • Analysis: A single band at the expected molecular weight of the CECH precursor or related peptides indicates high specificity. The presence of additional bands suggests cross-reactivity.[9] To confirm specificity, a pre-adsorption control can be performed by incubating the primary antibody with an excess of the immunizing peptide before incubating with the membrane; the specific band should disappear.[13]

Workflow for Western Blot Cross-Reactivity Assessment:

A Prepare Protein Lysates (e.g., Eyestalk, Corpora Cardiaca) B SDS-PAGE Protein Separation A->B C Transfer to Membrane B->C D Blocking (e.g., 5% Milk in TBST) C->D E Incubate with Primary Anti-CECH Antibody D->E F Wash E->F G Incubate with HRP-conjugated Secondary Antibody F->G H Wash G->H I Chemiluminescent Detection H->I J Analyze Banding Pattern I->J

Caption: Western blot workflow for assessing antibody specificity.

Immunohistochemistry (IHC) / Immunocytochemistry (ICC)

IHC and ICC are valuable techniques for evaluating antibody cross-reactivity in the context of tissue and cellular localization.[14][15] By staining tissue sections or cells, researchers can visualize the specific binding of the antibody and identify any off-target staining.

Experimental Protocol: Immunohistochemistry
  • Tissue Preparation: Fix, embed, and section the tissues of interest (e.g., crustacean eyestalk, insect brain).

  • Antigen Retrieval: If necessary, perform antigen retrieval to unmask the epitope.

  • Blocking: Block endogenous peroxidase activity (if using HRP detection) and non-specific binding sites using a blocking serum.[12]

  • Primary Antibody Incubation: Incubate the sections with the anti-CECH antibody at an optimized dilution, typically overnight at 4°C.[15]

  • Washing: Rinse the sections with a wash buffer (e.g., PBS).

  • Secondary Antibody Incubation: Apply a biotinylated or enzyme-conjugated secondary antibody for 1-2 hours at room temperature.

  • Detection: Use an appropriate detection system (e.g., DAB for HRP) to visualize the antibody binding.

  • Counterstaining and Mounting: Counterstain the sections (e.g., with hematoxylin) and mount with a coverslip.

  • Analysis: Examine the sections under a microscope. Specific staining should be observed in the expected cell types (e.g., X-organ/sinus gland complex in crustaceans).[16][17] Staining in unexpected locations or in tissues from other species known to express homologous peptides may indicate cross-reactivity. A negative control, where the primary antibody is omitted, is crucial to assess non-specific binding of the secondary antibody.

Interpreting the Data: A Holistic Approach

No single method provides a complete picture of antibody cross-reactivity. A comprehensive assessment requires the integration of data from multiple techniques.

  • Competitive ELISA provides quantitative data on the degree of cross-reactivity with specific, purified peptides.

  • Western Blotting offers qualitative information about cross-reactivity with other proteins in a complex mixture, based on molecular weight.

  • Immunohistochemistry reveals the spatial distribution of antibody binding within tissues, providing a physiological context for any observed cross-reactivity.

Conclusion

The rigorous assessment of antibody cross-reactivity is a cornerstone of reliable and reproducible research in crustacean endocrinology. By employing a multi-faceted approach that combines in silico prediction with empirical validation through competitive ELISA, Western blotting, and immunohistochemistry, researchers can confidently characterize the specificity of their anti-CECH antibodies. This diligence ensures the generation of high-quality, trustworthy data, ultimately advancing our understanding of the complex physiological roles of this important neuropeptide family.

References

  • Nagata, S. (2015). Crustacean Pigmentary-Effector Hormones: Chemistry and Functions of RPCH, PDH, and Related Peptides. Integrative and Comparative Biology, 55(5), 839-850. [Link]

  • ELISA Kits. (n.d.). Antibody Cross Reactivity And How To Avoid It?. [Link]

  • Nagata, S. (2015). Crustacean Pigmentary-Effector Hormones : Chemistry and Functions of RPCH , PDH , and Related Peptides. Semantic Scholar. [Link]

  • Martins, A. C., & Nery, L. E. (2002). Cellular signalling of PCH-induced pigment aggregation in the crustacean Macrobrachium potiuna erythrophores. Journal of Comparative Physiology B, 172(4), 325-331. [Link]

  • Jackson, G. E., et al. (2021). Insights into the Activation of a Crustacean G Protein-Coupled Receptor: Evaluation of the Red Pigment-Concentrating Hormone Receptor of the Water Flea Daphnia pulex (Dappu-RPCH R). International Journal of Molecular Sciences, 22(9), 4987. [Link]

  • HistologiX. (2025, November 5). How do I check if my monoclonal antibodies will cross-react?. [Link]

  • Boster Bio. (2022, August 26). Antibody Cross-Reactivity: How to Assess & Predict Binding. [Link]

  • Daniel, C., et al. (2010). Autoassembly Protein Arrays for Analyzing Antibody Cross-Reactivity. Nano Letters, 10(9), 3730-3736. [Link]

  • Begum, S., & Creative Diagnostics. (2020). Antibody validation for Western blot: By the user, for the user. Journal of Biological Methods, 7(3), e132. [Link]

  • Synaptic Systems. (n.d.). WB: Antibody pre-Adsorption Protocol. [Link]

  • Sun, J., et al. (2021). Evidences for Red Pigment Concentrating Hormone (RPCH) and Beta-Pigment Dispersing Hormone (β-PDH) Inducing Oocyte Meiotic Maturation in the Chinese Mitten Crab, Eriocheir sinensis. Frontiers in Endocrinology, 12, 786915. [Link]

  • Oliphant, A., et al. (2018). Functional Characterization and Signaling Systems of Corazonin and Red Pigment Concentrating Hormone in the Green Shore Crab, Carcinus maenas. Frontiers in Neuroscience, 11, 747. [Link]

  • Katayama, H. (2013). Crustacean Peptide Hormones: Structure, Gene Expression and Function. New Frontiers in Crustacean Biology, 19-30. [Link]

  • SeraCare. (n.d.). Technical Guide for ELISA - Protocols. [Link]

  • Burry, R. W. (2011). Proper Application of Antibodies for Immunohistochemical Detection: Antibody Crimes and How to Prevent Them. Journal of Histochemistry & Cytochemistry, 59(4), 347-357. [Link]

  • Leica Biosystems. (n.d.). Intro to Immunohistochemistry (IHC) Staining: Steps & Best Practices. [Link]

  • Chan, S. M., et al. (2019). The Crustacean Hyperglycemic Hormone Superfamily: Progress Made in the Past Decade. Frontiers in Endocrinology, 10, 246. [Link]

  • Jackson, G. E., et al. (2018). Data for the homology modelling of the red pigment-concentrating hormone receptor (Dappu-RPCHR) of the crustacean Daphnia pulex, and docking of its cognate agonist (Dappu-RPCH). Data in Brief, 16, 969-978. [Link]

  • Qyli, M., et al. (2020). Identification and characterisation of crustacean hyperglycaemic hormone (CHH) from Mediterranean shore crab Carcinus aestuarii. Turkish Journal of Zoology, 44(6), 516-525. [Link]

  • Rao, K. R., & Riehm, J. P. (2001). Crustacean Pigmentary-Effector Hormones: Chemistry and Functions of RPCH, PDH, and Related Peptides. Scilit. [Link]

  • Lorenzon, S., et al. (2002). An antibody to recombinant crustacean hyperglycaemic hormone of Nephrops norvegicus cross-reacts with neuroendocrine organs of several taxa of malacostracan Crustacea. Cell and Tissue Research, 307(2), 243-254. [Link]

  • American Peptide Company. (n.d.). Crustacean Erythrophore Concentrating Hormone. [Link]

  • Jackson, G. E., et al. (2017). Data for the homology modelling of the red pigment-concentrating hormone receptor (Dappu-RPCHR) of the crustacean Daphnia pulex , and docking of its cognate agonist (Dappu-RPCH). ResearchGate. [Link]

  • Lin, M., et al. (1993). Molecular cloning of crustacean red pigment concentrating hormone precursor. Biochemical and Biophysical Research Communications, 197(3), 1034-1041. [Link]

  • Mykles, D. L. (2020). Signaling Pathways That Regulate the Crustacean Molting Gland. Frontiers in Endocrinology, 11, 577925. [Link]

  • Rao, K. R. (2001). Crustacean Pigmentary-Effector Hormones: Chemistry and Functions of RPCH, PDH, and Related Peptides. ResearchGate. [Link]

Sources

Comparative

Pharmacological Profiling of Crustacean Erythrophore Concentrating Hormone Synthetic Analogs

Introduction: The Neuroendocrine Landscape Crustacean Erythrophore Concentrating Hormone (ECH), universally synonymous with Red Pigment-Concentrating Hormone (RPCH), holds the distinction of being the first invertebrate...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Neuroendocrine Landscape

Crustacean Erythrophore Concentrating Hormone (ECH), universally synonymous with Red Pigment-Concentrating Hormone (RPCH), holds the distinction of being the first invertebrate neuropeptide to be fully structurally characterized[1]. Synthesized and stored in the neuroendocrine X-organ/sinus gland (XO/SG) complex located in the eyestalk, this octapeptide governs physiological color changes by inducing the rapid concentration of pigment granules within epithelial chromatophores (erythrophores)[2].

Because ECH belongs to the highly conserved adipokinetic hormone (AKH)/RPCH peptide superfamily, understanding its pharmacological profile is critical not only for crustacean endocrinology but also for the development of targeted, species-specific pest control agents and aquaculture therapeutics[1]. This guide provides an objective, data-driven comparison of native ECH and its synthetic analogs, detailing the structural determinants of receptor activation and the self-validating methodologies required for robust pharmacological profiling.

Mechanistic Foundations of ECH Receptor Activation

ECH exerts its physiological effects by binding to a specific G protein-coupled receptor (GPCR) belonging to the rhodopsin superfamily[3]. Upon ligand binding, the ECH receptor undergoes a conformational shift that primarily couples to intracellular Gq/11 proteins. This activates phospholipase C (PLC), leading to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG). The subsequent release of intracellular calcium (Ca2+) drives the cytoskeletal motor proteins responsible for aggregating pigment granules toward the cell center[3].

G ECH ECH Synthetic Analog GPCR Rhodopsin-like GPCR (RPCHR) ECH->GPCR Binding Gq Gq/11 Protein Activation GPCR->Gq Conformational Change PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 / DAG Production PLC->IP3 Ca2 Intracellular Ca2+ Release IP3->Ca2 Response Erythrophore Pigment Concentration Ca2->Response Cytoskeletal Contraction

Fig 1. GPCR-mediated intracellular signaling pathway of ECH analogs driving pigment concentration.

Structural Determinants & Quantitative Comparison

The native sequence of ECH from the prawn Pandalus borealis (Panbo-ECH) is a blocked octapeptide: pGlu-Leu-Asn-Phe-Ser-Pro-Gly-Trp-NH2[1]. Pharmacological profiling of synthetic analogs reveals a strict structure-activity relationship (SAR) that dictates receptor affinity and efficacy:

  • N- and C-Terminal Blocking: The N-terminal pyroglutamate (pGlu) protects the peptide from exopeptidase degradation. C-terminal amidation is an absolute requirement for receptor binding; de-amidation or truncation of the C-terminal Tryptophan (Trp8) collapses relative activity to near zero, as these modifications prevent the peptide from stabilizing the active receptor-bound conformer[4].

  • Aromatic Core (Position 4): The presence of an aromatic residue at position 4 is the primary driver of receptor activation. Substituting Phenylalanine (Phe4) with Tyrosine (Tyr4) enhances potency by 400% due to additional hydrogen bonding capabilities[4]. Conversely, replacing Phe4 with Alanine ([Ala4]-ECH) completely abolishes agonistic activity, highlighting the necessity of pi-pi interactions within the GPCR binding pocket[3].

Table 1: Pharmacological Potency of ECH Synthetic Analogs
Analog DesignationSequence ModificationsRelative Activity (%)EC50 (In Vitro)Mechanistic Impact
Native Panbo-ECH pGlu-Leu-Asn-Phe-Ser-Pro-Gly-Trp-NH2100~100 pMBaseline GPCR activation[1].
[Tyr4]-ECH Phe4 → Tyr4400~25 pMEnhanced receptor affinity via hydroxyl bonding[4].
Native Dappu-ECH Leu2→Val, Pro6→Thr, Gly7→SerN/A65 pMSpecies-specific optimal binding in Daphnia[3].
[Ala4]-ECH Phe4 → Ala4< 1> 10 µMLoss of crucial aromatic pi-pi interactions[3].
Truncated ECH (1-7) Deletion of Trp80.001N/AFailure to stabilize active receptor conformation[4].
De-amidated ECH Loss of C-terminal -NH20.04N/AReduced stability and C-terminal recognition[4].

Experimental Methodologies for Pharmacological Profiling

To ensure scientific integrity and reproducibility, the evaluation of ECH analogs requires a dual-tiered approach: an in vitro high-throughput receptor assay followed by an in vivo physiological validation.

Workflow Syn 1. Solid-Phase Synthesis (Peptide modifications) Trans 2. CHO Cell Transfection (RPCHR + Gα16 + Aequorin) Syn->Trans Assay 3. Bioluminescence Assay (Ca2+ dependent emission) Trans->Assay Data 4. Dose-Response Analysis (EC50 & Emax calculation) Assay->Data InVivo 5. In Vivo Validation (Destalked crustacean bioassay) Data->InVivo

Fig 2. Step-by-step pharmacological profiling workflow for ECH synthetic analogs.

Protocol 1: In Vitro GPCR Bioluminescence Assay

This self-validating system utilizes Chinese Hamster Ovary (CHO) cells to isolate the receptor kinetics from endogenous crustacean feedback loops.

  • Cell Line Engineering: Transiently transfect CHO cells with three distinct plasmids: the cloned crustacean ECH GPCR, a promiscuous G-protein (Gα16), and apoaequorin[3].

    • Causality: Gα16 is a promiscuous G-protein that forces any activated GPCR to couple to the PLC/Ca2+ pathway, regardless of its native G-protein preference. This standardizes the downstream readout into a single, highly measurable calcium flux[3].

  • Aequorin Reconstitution: Incubate the transfected cells with coelenterazine in the dark for 4 hours.

    • Causality: Coelenterazine binds to apoaequorin to form active aequorin, which emits a measurable photon burst strictly upon binding to the Ca2+ released during GPCR activation.

  • Ligand Challenge & Measurement: Inject varying concentrations of the synthetic ECH analog (1 pM to 10 µM) into the cell suspension. Record luminescence over 30 seconds using a microplate luminometer.

    • Self-Validation: Always include a blank (buffer only) to establish baseline noise and a positive control (e.g., ATP, which activates endogenous purinergic receptors in CHO cells) to verify cell viability and aequorin functionality[3].

Protocol 2: In Vivo Chromatophore Concentration Assay
  • Specimen Preparation (Destalking): Surgically ablate the eyestalks of the test crustacean (e.g., Uca pugilator or Palaemonetes). Allow 24 hours for recovery.

    • Causality: The eyestalk houses the X-organ/sinus gland complex. Its removal completely depletes endogenous ECH, causing all erythrophores to maximally disperse. This creates a stable, zero-baseline environment, ensuring that any subsequent pigment concentration is exclusively due to the injected synthetic analog[4].

  • Analog Injection: Inject 10 µL of the synthetic analog (dissolved in physiological crustacean saline) into the arthrodial membrane at the base of a walking leg.

  • Quantification: Observe the erythrophores under a stereomicroscope at 5, 15, and 30 minutes post-injection. Score the pigment distribution using the standardized Hogben and Slome scale (1 = fully concentrated, 5 = fully dispersed).

Conclusions

The pharmacological profiling of ECH synthetic analogs demonstrates that receptor activation is exquisitely sensitive to modifications at position 4 and the C-terminus. Analogs like [Tyr4]-ECH offer hyper-potent alternatives for neuroendocrine research, while truncated versions serve as valuable negative controls. By coupling promiscuous G-protein in vitro assays with destalked in vivo models, researchers can establish a highly trustworthy, self-validating pipeline for crustacean drug development and endocrine disruption screening.

References

  • Title: Insights into the Activation of a Crustacean G Protein-Coupled Receptor: Evaluation of the Red Pigment-Concentrating Hormone Receptor of the Water Flea Daphnia pulex (Dappu-RPCH R) Source: mdpi.com URL: [1]

  • Title: Characterisation and pharmacological analysis of a crustacean G protein-coupled receptor: the red pigment-concentrating hormone receptor of Daphnia pulex Source: nih.gov URL: [3]

  • Title: Physiology and biochemistry of crustacean neurohormonal peptides Source: cambridge.org URL: [4]

  • Title: Crustacean Pigmentary-Effector Hormones: Chemistry and Functions of RPCH, PDH, and Related Peptides Source: researchgate.net URL: [2]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Guide to Crustacean Erythrophore Concentrating Hormone (RPCH): Operational Handling and Disposal Procedures

As a laboratory professional or drug development scientist, handling highly potent biological modulators requires more than just following a safety data sheet—it requires a deep understanding of the molecule's mechanisti...

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Author: BenchChem Technical Support Team. Date: April 2026

As a laboratory professional or drug development scientist, handling highly potent biological modulators requires more than just following a safety data sheet—it requires a deep understanding of the molecule's mechanistic behavior. Crustacean Erythrophore Concentrating Hormone (ECH), widely known in the literature as Red Pigment-Concentrating Hormone (RPCH) , is a highly conserved octapeptide (pELNFSPGW-NH₂) originally isolated from Pandalus borealis. It plays a critical role in regulating pigment aggregation, lipid metabolism, and reproductive maturation in decapod crustaceans (1)[1].

Because RPCH is biologically active at nanomolar concentrations, improper disposal can lead to unintended environmental bioactivity or cross-contamination in sensitive analytical assays (such as LC-MS/MS). This guide provides a self-validating, causality-driven framework for the safe operational handling, chemical deactivation, and disposal of RPCH.

Physiological Mechanism and Signaling

To understand why specific disposal methods are required, we must first understand how RPCH functions. RPCH exerts its effects by binding to a specific G protein-coupled receptor (GPCR-A family) on the surface of target cells, such as chromatophores (2)[2]. This binding event triggers a Gq-mediated signaling cascade that ultimately results in the mechanical aggregation of pigment granules.

RPCH_Signaling RPCH RPCH Ligand (pELNFSPGWamide) GPCR RPCH Receptor (GPCR-A Family) RPCH->GPCR Binds (High Affinity) Gq Gq Protein GPCR->Gq Conformational Change PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 Generation PLC->IP3 Cleaves PIP2 Ca2 Intracellular Ca2+ Release IP3->Ca2 ER Channel Opening Effect Pigment Aggregation (Chromatophore) Ca2->Effect Motor Protein Activation

RPCH GPCR-mediated signaling pathway leading to chromatophore pigment aggregation.

Chemical Properties and Safety Data

While RPCH is not classified as acutely toxic to humans under standard GHS guidelines, its structural features dictate strict handling parameters. The C-terminal amidation and the presence of hydrophobic residues (Phenylalanine and Tryptophan) make it susceptible to specific chemical degradation pathways, which we exploit for safe disposal (3)[3].

Table 1: Chemical and Safety Properties of RPCH

PropertySpecificationOperational Implication
Sequence pELNFSPGW-NH₂C-terminal amidation requires protection from extreme pH during storage to prevent spontaneous hydrolysis.
Molecular Weight ~930 g/mol Determines molarity calculations for precise in vitro GPCR binding assays.
Purity (HPLC) >90%Ensures the absence of truncated peptide artifacts in sensitive assays.
Storage -20°C (Lyophilized)Protects against thermal degradation; stable for up to 1 year (4)[4].
Solubility Aqueous / ≤5% DMSOHydrophobic Trp/Phe residues may require trace DMSO for complete dissolution.
CAS Number 37933-92-9Primary identifier required for Environmental Health and Safety (EHS) waste logging.
Operational Plan: Safe Reconstitution

Before discussing disposal, it is critical to establish a self-validating protocol for reconstitution that prevents premature degradation and minimizes aerosolization risks.

Protocol 1: Reconstitution Methodology

  • Thermal Equilibration: Allow the lyophilized vial to reach room temperature in a desiccator for 30 minutes before opening.

    • Causality: Prevents atmospheric condensation from introducing moisture into the vial, which accelerates peptide hydrolysis.

  • Solvent Addition: Inject sterile, endotoxin-free water or PBS directly into the vial. For highly concentrated stocks, a small percentage of DMSO (≤5%) may be used.

  • Gentle Dissolution: Swirl the vial gently. Do not vortex vigorously.

    • Causality: Vigorous vortexing introduces shear stress and foaming, leading to irreversible peptide aggregation and denaturation at the air-liquid interface.

  • Aliquoting: Divide into single-use aliquots (e.g., 10-50 µL) and immediately freeze at -20°C or -80°C.

    • Validation: By avoiding freeze-thaw cycles, you ensure that the C-terminal amide remains intact, validating the consistency of downstream experimental results.

Proper Disposal Procedures

Because RPCH is a potent biological signaling molecule, standard drain disposal is unacceptable. The peptide must be chemically or thermally denatured to destroy its pharmacophore (specifically the Tryptophan residue at position 8) before it enters the waste stream.

RPCH_Disposal Waste RPCH Experimental Waste Liquid Aqueous Peptide Solutions Waste->Liquid Solid Contaminated Consumables (Vials, Pipette Tips) Waste->Solid Bleach 10% Sodium Hypochlorite (30 min contact time) Liquid->Bleach Oxidative Cleavage Incinerate Regulated Medical Waste Incineration Liquid->Incinerate Mixed Solvent Waste Autoclave Thermal Sterilization (121°C, 30 min) Solid->Autoclave Denaturation Drain pH Neutralization & Drain Disposal Bleach->Drain EHS Approved Autoclave->Incinerate Final Destruction

Step-by-step disposal and denaturation workflow for RPCH liquid and solid waste.

Protocol 2: Chemical Deactivation of Liquid Waste

  • Collection: Gather all aqueous RPCH solutions in a designated secondary containment vessel.

  • Oxidation: Add concentrated sodium hypochlorite (bleach) to achieve a final concentration of 10% v/v.

  • Incubation: Allow the mixture to sit at room temperature for a minimum of 30 minutes.

    • Causality: Hypochlorite ions oxidatively cleave the indole ring of the Tryptophan (Trp) residue and disrupt the Phenylalanine (Phe) structure. This permanently destroys the peptide's ability to bind to the GPCR, rendering it biologically inert.

  • Neutralization & Disposal: Adjust the pH to 6-8 if required by local EHS guidelines, then flush down the sink with copious amounts of water. (Note: If the solution contains hazardous organic solvents like acetonitrile from HPLC runs, it must bypass the drain and be routed directly to hazardous chemical waste incineration).

Protocol 3: Solid Waste Decontamination

  • Segregation: Place all contaminated pipette tips, empty peptide vials, and gloves into a designated biohazard bag.

  • Thermal Denaturation: Autoclave the waste at 121°C (15 psi) for 30 minutes.

    • Causality: High-pressure steam hydrolyzes the peptide bonds, ensuring complete structural collapse of any residual RPCH.

  • Final Disposal: Transfer the autoclaved bags to regulated medical waste bins for final commercial incineration.

Spill Decontamination Protocol

In the event of an accidental spill of reconstituted RPCH, immediate neutralization is required to prevent the mechanical spread of the peptide across laboratory surfaces, which could ruin future mass spectrometry analyses.

Protocol 4: Surface Neutralization

  • Containment: Isolate the spill area and apply absorbent lab wipes over the liquid.

  • Chemical Neutralization: Spray the affected area thoroughly with a freshly prepared 10% bleach solution.

    • Causality: Directly oxidizes and denatures the peptide on the surface before it can dry and aerosolize.

  • Incubation: Allow a strict 15-minute contact time.

    • Validation: The required contact time ensures complete chemical denaturation before physical removal.

  • Secondary Cleaning: Wipe the area with 70% ethanol or distilled water.

    • Causality: Removes residual hypochlorite salts that could corrode stainless steel laboratory benches or interfere with future assays.

Sources

Handling

Personal protective equipment for handling Crustacean erythrophore concentrating hormone

As a Senior Application Scientist, handling biologically active neuropeptides requires moving beyond basic safety compliance and understanding the molecular behavior of the compound. Crustacean Erythrophore Concentrating...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, handling biologically active neuropeptides requires moving beyond basic safety compliance and understanding the molecular behavior of the compound. Crustacean Erythrophore Concentrating Hormone (CECH), predominantly known in the literature as Red Pigment Concentrating Hormone (RPCH), is a highly conserved octapeptide (pGlu-Leu-Asn-Phe-Ser-Pro-Gly-Trp-NH₂).

Because RPCH is a potent G-protein coupled receptor (GPCR) agonist, standard chemical handling is insufficient. This guide provides a self-validating, causality-driven operational framework for the safe handling, reconstitution, and disposal of CECH.

Hazard Profile & The Causality of Exposure

While CECH is not acutely toxic or lethal to humans, it is a highly potent biological modulator. Understanding its mechanism of action is critical for justifying the rigorous PPE required during handling.

The Biological Causality: RPCH interacts with its cognate GPCR (RPCHR) with extreme sensitivity, demonstrating an EC₅₀ of approximately 20 pM[1]. In a laboratory setting, accidental inhalation of the lyophilized peptide dust or mucosal absorption of concentrated stock solutions can trigger unintended localized immune responses or peptide sensitization. Furthermore, synthetic CECH is typically purified using High-Performance Liquid Chromatography (HPLC) and delivered as a Trifluoroacetic acid (TFA) salt[2]. The residual TFA can cause acute mucosal and respiratory irritation if the dry powder is aerosolized and inhaled.

Signaling L CECH / RPCH (Lyophilized Dust / Aerosol) R Mucosal/Dermal Exposure L->R Accidental Inhalation G GPCR Binding (High Affinity: ~20 pM) R->G Absorption C Intracellular Ca2+ Mobilization G->C Signal Transduction E Peptide Sensitization & Immune Response C->E Physiological Cascade

Diagram 1: Causality pathway of accidental CECH exposure highlighting the need for respiratory and dermal protection.

Quantitative PPE & Storage Specifications

The risk profile of CECH shifts dramatically depending on its physical state. Lyophilized powder presents a high inhalation risk due to electrostatic dispersion, whereas reconstituted solutions present a dermal absorption risk.

Table 1: State-Dependent PPE & Handling Specifications

SpecificationLyophilized Powder (High Risk)Reconstituted Solution (Moderate Risk)Causality / Rationale
Respiratory N95 Respirator or FFP2 MaskStandard Surgical MaskPrevents inhalation of electrostatically charged TFA-peptide dust[2].
Dermal (Gloves) Double Nitrile gloves (Extended cuff)Single Nitrile glovesDouble gloving prevents static transfer of powder to the skin during vial opening.
Ocular Chemical splash gogglesSafety glasses with side shieldsProtects against micro-aerosolization during reconstitution.
Engineering Class II Biosafety Cabinet (BSC) or Fume HoodOpen bench (if strictly required), preferably BSCDrafts in standard rooms easily aerosolize peptide powders.
Storage Temp -20°C (Long term: up to 1 year)-80°C (6 months) or -20°C (1 month)Prevents hydrolysis and deamidation of the Asparagine (Asn) residue.

Operational Plan: Reconstitution Workflow

Every protocol must be a self-validating system. Do not proceed to the next step unless the validation checkpoint is met.

Step 1: Thermal Equilibration

  • Action: Remove the sealed CECH vial from the -20°C freezer and place it in a desiccator at room temperature for 30 minutes.

  • Causality: Opening a cold vial introduces ambient humidity. Condensation rapidly degrades peptides via hydrolysis.

  • Validation Checkpoint: Touch the vial. It must be at ambient room temperature with no visible condensation on the exterior glass before breaking the seal.

Step 2: Pre-Centrifugation

  • Action: Centrifuge the unopened vial at 10,000 x g for 60 seconds.

  • Causality: Lyophilized peptide often adheres to the cap during transit. Opening the vial without spinning causes immediate aerosolization and loss of mass.

Step 3: Solvent Addition

  • Action: Inside a BSC, carefully remove the cap. Inject the primary solvent (e.g., sterile HPLC-grade water or a slightly acidic buffer, depending on assay requirements) directly onto the pellet.

  • Causality: Directing the flow onto the pellet prevents the powder from being blown upward by the displacement of air.

  • Validation Checkpoint: Hold the vial against a dark background. The solution must be 100% optically clear. If particulate matter remains, the peptide is not fully dissolved, which will invalidate downstream concentration calculations (C₁V₁ = C₂V₂).

Step 4: Aliquoting

  • Action: Divide the stock solution into single-use aliquots (e.g., 10 µL to 50 µL) in low-protein-binding microcentrifuge tubes.

  • Causality: CECH contains a Tryptophan (Trp) residue, which is highly susceptible to oxidation. Repeated freeze-thaw cycles will rapidly degrade the peptide's biological activity. Storing at -80°C ensures stability for up to 6 months.

Workflow A 1. Thermal Equilibration (Desiccator, 30 min) B 2. Pre-Centrifugation (10,000 x g, 60s) A->B Prevents Condensation C 3. Reconstitution in BSC (Add Solvent) B->C Prevents Aerosolization D Validation: Optical Clarity C->D Visual Check E Sonicate / Adjust pH D->E Cloudy F 4. Aliquoting (Low-bind tubes) D->F Clear E->C Re-evaluate G Storage (-80°C) F->G Single-use only

Diagram 2: Self-validating operational workflow for the reconstitution and storage of CECH.

Decontamination and Disposal Plan

Peptides are resilient in standard aqueous environments but are highly susceptible to extreme pH and oxidative cleavage.

Step 1: Liquid Waste Inactivation

  • Action: Collect all CECH liquid waste and first washes in a dedicated liquid waste container. Add concentrated Sodium Hypochlorite (household bleach) to achieve a final concentration of 10% bleach.

  • Causality: The oxidative power of hypochlorite rapidly cleaves the peptide bonds and oxidizes the Tryptophan and Phenylalanine residues, permanently destroying the peptide's biological activity and GPCR binding affinity.

  • Validation Checkpoint: Allow the bleach mixture to incubate for a minimum of 30 minutes at room temperature before releasing it to standard institutional chemical waste streams.

Step 2: Solid Waste Disposal

  • Action: Dispose of all contaminated PPE (gloves, masks), empty vials, and pipette tips into biohazard bags designated for chemical/biological incineration.

  • Causality: Incineration is the only guaranteed method to completely mineralize residual synthetic peptides, eliminating any environmental contamination risks.

Step 3: Surface Decontamination

  • Action: Wipe down the BSC and bench surfaces first with a 10% bleach solution, followed by 70% Ethanol.

  • Causality: Bleach destroys the peptide, while the subsequent ethanol wash removes the corrosive bleach residue from stainless steel surfaces.

References

  • Functional Characterization and Signaling Systems of Corazonin and Red Pigment Concentrating Hormone in the Green Shore Crab, Carcinus maenas. Frontiers in Neuroscience. Available at:[Link]

  • Red pigment concentrating hormone precursor-related peptide 1. NovoPro Bioscience Inc. Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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